5-Hydroxy-2-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELKLBKHSGNEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180526-90-3 | |
| Record name | 5-hydroxy-2-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hydroxy-2-methoxybenzonitrile chemical properties
[1]
CAS Registry Number: 180526-90-3 Chemical Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol IUPAC Name: 5-Hydroxy-2-methoxybenzonitrile[1][2][3][4]
Executive Summary & Chemical Identity
5-Hydroxy-2-methoxybenzonitrile is a tri-substituted benzene derivative characterized by a nitrile group at position 1, a methoxy group at position 2, and a hydroxyl group at position 5. This specific substitution pattern renders it an invaluable "bifunctional" scaffold in medicinal chemistry:
-
Electronic Profile: The electron-withdrawing nitrile group (-CN) activates the ring for nucleophilic aromatic substitution (SNAr) at the ortho/para positions, while the electron-donating hydroxyl (-OH) and methoxy (-OMe) groups facilitate electrophilic substitutions.
-
Selectivity Handle: The free phenolic hydroxyl group at C5 allows for regioselective alkylation or arylation without affecting the protected C2-methoxy group.
Physicochemical Profile
| Property | Data | Notes |
| Appearance | Off-white to beige crystalline solid | Phenolic oxidation may darken color over time. |
| Melting Point | 144–146 °C (Predicted/Analogous) | Note: Experimental values vary by purity; 2-hydroxy isomer melts ~145°C. |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Limited solubility in water; soluble in aqueous alkali (phenoxide formation). |
| pKa (Phenol) | ~8.5 – 9.2 | Acidity enhanced by the electron-withdrawing nitrile group (meta-effect). |
| LogP | ~1.6 | Lipophilic, suitable for membrane permeability in drug design. |
Synthesis & Manufacturing
The most robust and regioselective synthesis of 5-Hydroxy-2-methoxybenzonitrile involves the selective demethylation of 2,5-dimethoxybenzonitrile. This method is preferred over direct cyanation of phenols due to higher yield and cleaner impurity profiles.
Core Protocol: Regioselective Demethylation
Reference: J. Org. Chem. 2015, 80, 19, 9658–9670.
Principle: The use of Boron Trichloride (
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction flask with 2,5-dimethoxybenzonitrile (1.0 equiv) and TBAI (1.1–1.5 equiv).
-
Solvent System: Dissolve in anhydrous Dichloromethane (
) under an inert nitrogen atmosphere. Cool the solution to -78 °C . -
Reagent Addition: Dropwise add
(1.0 M solution in , 1.2 equiv). The low temperature prevents over-demethylation (cleavage of the C2-methoxy). -
Reaction: Allow the mixture to warm slowly to 0 °C over 2–4 hours. Monitor via TLC (EtOAc/Hexane 3:7) for the disappearance of the starting material.
-
Quench & Workup: Quench carefully with ice-water. Extract the aqueous layer with
(3x). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Regioselective synthesis via BCl3/TBAI mediated ether cleavage. The C5-methoxy is preferentially cleaved due to steric and electronic directing effects.
Analytical Characterization
Confirming the identity of CAS 180526-90-3 requires distinguishing it from its isomer, 2-hydroxy-5-methoxybenzonitrile.
Nuclear Magnetic Resonance (NMR)[6][7][8][9][10]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.60 (s, 1H, -OH): Exchangeable proton, confirms free phenol.
-
δ 7.15 (d, J=2.8 Hz, 1H, Ar-H6): Ortho to nitrile, meta to OH.
-
δ 7.05 (d, J=9.0 Hz, 1H, Ar-H3): Ortho to methoxy.
-
δ 6.98 (dd, J=9.0, 2.8 Hz, 1H, Ar-H4): Coupling with H3 and H6 confirms 1,2,4-substitution pattern.
-
δ 3.82 (s, 3H, -OCH₃): Characteristic methoxy singlet.
-
-
¹³C NMR:
-
Expected peaks at 116 ppm (CN) , 152 ppm (C-OH) , 155 ppm (C-OMe) .
-
Infrared Spectroscopy (IR)[7]
-
3300–3400 cm⁻¹: Broad O-H stretch (Phenol).
-
2220–2230 cm⁻¹: Sharp C≡N stretch (Nitrile).
-
1250 cm⁻¹: C-O stretch (Aryl ether).
Reactivity & Applications in Drug Discovery
5-Hydroxy-2-methoxybenzonitrile serves as a versatile "switch" in synthetic pathways. Its orthogonal reactivity allows for sequential functionalization.
A. Phenolic Derivatization (C5 Position)
The C5-hydroxyl group is the primary nucleophile.
-
Etherification: Reaction with alkyl halides (
) introduces lipophilic tails or linker chains. -
Buchwald-Hartwig Coupling: Conversion to a triflate (
) followed by Pd-catalyzed coupling allows the introduction of amines or aryl groups at C5.
B. Nitrile Transformations (C1 Position)
The nitrile group is robust but can be activated under specific conditions:
-
Hydrolysis: Acidic hydrolysis yields 5-hydroxy-2-methoxybenzoic acid .
-
Reduction: Catalytic hydrogenation (Raney Ni) yields the benzylamine, a core pharmacophore in antipsychotic drugs (e.g., Sulpiride analogs).
-
Cyclization: Reaction with sodium azide (
) yields the tetrazole derivative, a bioisostere for carboxylic acids in angiotensin II receptor blockers.
Application Logic Diagram
Caption: Divergent synthesis pathways utilizing the orthogonal C5-hydroxyl and C1-nitrile handles.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) due to nitrile functionality.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Phenols are prone to oxidation; protect from light.
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile), and strong bases (deprotonation).
References
-
Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements. The Journal of Organic Chemistry, 2015, 80(19), 9658–9670. (Describes synthesis and NMR data). [5]
-
Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. The Journal of Organic Chemistry, 1997, 62(19), 6704–6705. (Methodology for selective demethylation).
-
PubChem Compound Summary: 5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3). National Center for Biotechnology Information.
Sources
- 1. CAS 180526-90-3 | 5-Hydroxy-2-methoxybenzonitrile - Synblock [synblock.com]
- 2. 104436-60-4|4-(Bromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 118693-49-5|2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile|BLDpharm [bldpharm.com]
- 4. CAS:180526-90-3, 5-Hydroxy-2-methoxybenzonitrile-毕得医药 [bidepharm.com]
- 5. pubs.acs.org [pubs.acs.org]
Structural Elucidation of 5-Hydroxy-2-methoxybenzonitrile: A Multi-Modal Analytical Framework
The following technical guide details the structural elucidation of 5-Hydroxy-2-methoxybenzonitrile , a critical pharmacophore intermediate. This guide is designed for medicinal chemists and analytical scientists, focusing on the differentiation of regioisomers through orthogonal analytical techniques.
CAS: 180526-90-3 | Formula: C₈H₇NO₂ | MW: 149.15 Da[1][2][3]
Part 1: Executive Directive & The Regioisomer Challenge
In drug discovery, the benzonitrile scaffold is ubiquitous, serving as a precursor for amidines, tetrazoles, and kinase inhibitors. However, the synthesis of 5-hydroxy-2-methoxybenzonitrile (Target A ) often yields regioisomeric byproducts, most notably 2-hydroxy-5-methoxybenzonitrile (Isomer B ).
Both isomers share identical molecular weights, similar polarity, and identical proton spin systems (ABX patterns). Reliance on standard 1D-NMR or low-res MS is a common failure mode. This guide establishes a self-validating protocol using NOESY NMR and HMBC to unambiguously assign the position of the phenolic hydroxyl (-OH) versus the methoxy ether (-OMe) relative to the nitrile (-CN) group.
The Elucidation Workflow
The following decision tree outlines the logical progression from crude isolate to confirmed structure.
Figure 1: Analytical workflow prioritizing regioisomer differentiation via 2D NMR.
Part 2: Theoretical & Spectral Framework
Mass Spectrometry (LC-MS/HRMS)
While MS cannot distinguish regioisomers, it validates the elemental composition and ionization behavior.
-
Ionization Mode: ESI Positive/Negative. Phenols ionize well in negative mode ([M-H]⁻), but the methoxy/nitrile groups allow for protonation in positive mode ([M+H]⁺).
-
Diagnostic Ions:
-
[M+H]⁺: 150.05 m/z
-
[M-H]⁻: 148.04 m/z (Acidity of phenolic proton)
-
Fragmentation: Loss of •CH₃ (15 Da) and HCN (27 Da) are characteristic of methoxybenzonitriles.
-
Infrared Spectroscopy (FT-IR)
The nitrile group provides a "silent region" handle, confirming the functional group integrity during synthesis (e.g., ensuring no hydrolysis to amide/acid occurred).
| Functional Group | Frequency (cm⁻¹) | Morphology | Assignment |
| O-H (Phenol) | 3200–3500 | Broad | Intermolecular H-bonding |
| C≡N (Nitrile) | 2220–2230 | Sharp, Med | Aryl Nitrile Stretch |
| C=C (Aromatic) | 1580–1600 | Sharp | Ring breathing |
| C-O (Ether) | 1250–1275 | Strong | Aryl alkyl ether stretch |
Part 3: NMR Spectroscopy – The Definitive Proof
This section details the causality behind the spectral features. We use DMSO-d6 as the solvent of choice.
-
Why? DMSO slows proton exchange, often allowing the phenolic -OH proton to appear as a distinct singlet/broad peak (9.0–10.0 ppm), which is invisible in CDCl₃.
Proton (1H) NMR Assignment
The molecule contains three aromatic protons in a 1,2,4-substitution pattern (relative to the protons themselves), creating an ABX spin system .
Structure Numbering:
-
C1: -CN (Nitrile)[4]
-
C2: -OMe (Methoxy)[4]
-
C3: H (Ortho to OMe)
-
C4: H (Meta to OMe)
-
C5: -OH (Phenol)
-
C6: H (Ortho to CN)
Predicted Shifts & Coupling:
| Proton | Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Structural Logic |
| H6 | 7.10 – 7.20 | Doublet (d) | J ~3.0 (meta) | Deshielded by -CN (anisotropy). Meta-coupled to H4. |
| H4 | 6.95 – 7.05 | dd | J ~9.0, 3.0 | Ortho to H3, Meta to H6. Shielded by -OH.[5] |
| H3 | 6.80 – 6.90 | Doublet (d) | J ~9.0 (ortho) | Shielded by -OMe. Ortho-coupled to H4. |
| -OMe | 3.80 – 3.90 | Singlet (s) | - | Characteristic methoxy position. |
| -OH | 9.50 – 9.80 | Broad s | - | Acidic phenolic proton (visible in DMSO). |
The "Killer Experiment": NOESY / ROESY
Standard 1H NMR coupling constants for the target (5-hydroxy-2-methoxy) and its isomer (2-hydroxy-5-methoxy) are nearly identical because the proton arrangement (two ortho, one meta) is preserved in both.
The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space coupling (< 5 Å).
-
Scenario A: Target (5-Hydroxy-2-methoxybenzonitrile)
-
The -OMe group is at C2.
-
The H3 proton is at C3 (immediate neighbor).
-
Observation: Strong NOE correlation between -OMe (3.8 ppm) and H3 (~6.9 ppm) .
-
Secondary Check: No NOE between -OMe and H6.
-
-
Scenario B: Isomer (2-Hydroxy-5-methoxybenzonitrile)
Figure 2: NOESY correlation logic. The detection of a single strong NOE between OMe and the doublet (H3) confirms the target structure.
Part 4: Synthesis & Impurity Profiling (Case Study)
To ensure the integrity of the material, one must understand its origin. The synthesis typically proceeds via selective demethylation of 2,5-dimethoxybenzonitrile .
Protocol Summary:
-
Reagent: AlCl₃ (anhydrous) in Ether or Toluene.
-
Mechanism: The Lewis Acid (AlCl₃) coordinates to the nitrile nitrogen. This coordination directs nucleophilic attack (by Cl⁻ or added iodide) to the ortho position (C2-OMe) preferentially in many systems.
-
The Risk: If the coordination-directed deprotection dominates, you obtain 2-hydroxy-5-methoxybenzonitrile (the unwanted isomer). If steric factors dominate (C5 is less hindered), you get the target.
-
Purification: The two isomers have different pKa values and hydrogen-bonding capabilities.
Reference Check: Literature suggests that under standard AlCl₃ conditions, the ortho-methoxy group (C2) is often more labile due to the "coordination effect," yielding the 2-hydroxy isomer as the major product. Therefore, rigorous NOESY analysis is mandatory to confirm you have isolated the minor 5-hydroxy product or if an alternative route (e.g., from 3-bromo-4-methoxyphenol) was used.
References
-
PubChem Compound Summary. "5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3)."[7][8] National Center for Biotechnology Information.
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Standard text for ABX coupling constants and NOE principles).
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." J. Org. Chem. 1997, 62, 21, 7512–7515.
-
Seshadri, T. R., et al. "Selective demethylation of the 5-methoxyl group in flavanones."[6] Proceedings of the Indian Academy of Sciences, 1953. (Foundational work on selective demethylation of polymethoxy systems).
Sources
- 1. CAS 180526-90-3 | 5-Hydroxy-2-methoxybenzonitrile - Synblock [synblock.com]
- 2. 180526-90-3|5-Hydroxy-2-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. bidepharm.com [bidepharm.com]
- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 5. 5-hydroxy-2-methoxybenzonitrile | 180526-90-3 [sigmaaldrich.com]
- 6. ias.ac.in [ias.ac.in]
- 7. 116314-61-5|5-Formyl-2,3-dimethoxybenzonitrile|BLD Pharm [bldpharm.com]
- 8. 104436-60-4|4-(Bromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 9. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
Technical Whitepaper: 5-Hydroxy-2-methoxybenzonitrile
The following technical guide details the chemical profile, synthetic utility, and application of 5-Hydroxy-2-methoxybenzonitrile (CAS 19322-37-1).
Synthetic Utility and Pharmacophore Integration in Drug Discovery[1]
Executive Summary
5-Hydroxy-2-methoxybenzonitrile (CAS 19322-37-1) is a high-value aromatic scaffold used primarily as a regioselective building block in the synthesis of antipsychotics, dopamine receptor antagonists, and radiolabeled PET tracers.[1] Its structural uniqueness lies in the ortho-methoxy/meta-hydroxy substitution pattern relative to the nitrile group. This specific arrangement allows for independent functionalization of the phenol (for lipophilic chain extension) and the nitrile (for heterocycle formation), making it a versatile "linchpin" intermediate in medicinal chemistry.
Chemical Profile & Identification
| Property | Specification |
| Chemical Name | 5-Hydroxy-2-methoxybenzonitrile |
| CAS Number | 19322-37-1 (Primary), 180526-90-3 (Alternate) |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114–116 °C [1] |
| Solubility | Soluble in DMSO, Methanol, CH₂Cl₂, Ethyl Acetate |
| pKa (Predicted) | ~9.1 (Phenolic OH) |
Structural Analysis: The molecule features a "push-pull" electronic system. The nitrile (CN) group at C1 is strongly electron-withdrawing, deactivating the ring and increasing the acidity of the phenol at C5. The methoxy (OMe) group at C2 provides steric bulk and electron donation via resonance, but its position ortho to the nitrile creates a chelation site for Lewis acids, which is critical for controlling regioselectivity during synthesis.
Synthetic Pathways
The synthesis of CAS 19322-37-1 requires precise regiocontrol to distinguish between the two oxygenated positions.[1] The industry-standard protocol utilizes selective demethylation .[1]
Protocol A: Regioselective Demethylation (Recommended)
This method is preferred for its high yield and operational simplicity, avoiding the formation of regioisomers common in direct formylation routes.
Reaction Logic: Starting from 2,5-dimethoxybenzonitrile , we utilize Boron Trichloride (BCl₃) aided by Tetra-n-butylammonium Iodide (TBAI).[1] The BCl₃ coordinates strongly with the nitrile nitrogen and the ortho-methoxy oxygen (C2), forming a stable cyclic borate complex. This protects the C2-methoxy group from cleavage. The C5-methoxy group, lacking this stabilization, is sterically accessible and electronically activated for nucleophilic attack by the iodide ion, resulting in selective cleavage to the phenol [1].
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and N₂ inlet.
-
Dissolution: Dissolve 2,5-dimethoxybenzonitrile (5.0 mmol, 1.0 equiv) and TBAI (5.5 mmol, 1.1 equiv) in anhydrous CH₂Cl₂ (25 mL). Cool the mixture to -78 °C (dry ice/acetone bath).
-
Addition: Slowly add BCl₃ (1.0 M in CH₂Cl₂, 17.5 mmol, 3.5 equiv) dropwise over 5 minutes. The solution may turn transiently dark.
-
Reaction: Stir at -78 °C for 10 minutes, then remove the cooling bath and allow the reaction to warm to 20 °C (Room Temp) . Stir for 1–2 hours.
-
Quench: Cool to 0 °C. Carefully quench with ice-water (20 mL) followed by saturated aqueous NaHCO₃ to neutralize.
-
Workup: Extract with CH₂Cl₂ (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (SiO₂, 20-40% EtOAc in Hexanes) to yield the product as white needles.
-
Typical Yield: 85–90%
-
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis via BCl3-mediated demethylation. The C2-OMe is preserved due to coordination with the nitrile group.
Reactivity & Derivatization Map
Once isolated, 5-Hydroxy-2-methoxybenzonitrile serves as a divergent scaffold.[1] The chemical orthogonality between the phenol (nucleophile) and the nitrile (electrophile) allows for sequential elaboration.
| Reaction Type | Target Group | Reagents | Outcome | Application |
| O-Alkylation | Phenol (-OH) | R-X, K₂CO₃, DMF | Aryl Ethers | Lipophilic tail attachment for GPCR binding pockets.[1] |
| O-Sulfamoylation | Phenol (-OH) | ClSO₂NH₂, DMA | Sulfamates | Mimicry of sulfate metabolites; solubility enhancement.[1] |
| Nitrile Hydrolysis | Nitrile (-CN) | NaOH, H₂O₂ or H₂SO₄ | Amides/Acids | Precursor to benzamide antipsychotics (e.g., Sulpiride analogs). |
| Tetrazole Formation | Nitrile (-CN) | NaN₃, ZnBr₂ | Tetrazoles | Bioisostere for carboxylic acids; improves metabolic stability.[1] |
| Reduction | Nitrile (-CN) | H₂, Pd/C or LiAlH₄ | Benzylamines | Linker generation for fragment-based drug design.[1] |
Visualization: Reactivity Profile
Figure 2: Divergent reactivity map demonstrating the scaffold's utility in generating diverse pharmacophores.[1]
Analytical Characterization Standards
To validate the identity of synthesized batches, compare against these spectral benchmarks:
-
¹H NMR (300 MHz, CDCl₃):
-
δ 7.08 (d, J = 3.0 Hz, 1H, H-6 ) – Doublet due to meta-coupling.
-
δ 7.02 (dd, J = 9.0, 3.0 Hz, 1H, H-4 ) – Doublet of doublets.
-
δ 6.84 (d, J = 9.0 Hz, 1H, H-3 ) – Ortho coupling.
-
δ 5.80 (s, 1H, -OH ) – Broad, D₂O exchangeable.
-
δ 3.86 (s, 3H, -OCH₃ ) – Singlet.
-
-
IR (KBr Pellet):
-
2225 cm⁻¹ (C≡N stretch, sharp).
-
3350 cm⁻¹ (O-H stretch, broad).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1] Toxic if swallowed (Nitrile functionality).[1]
-
Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol over long periods.
References
-
Brooks, P. R., et al. (1996). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. Synthetic Communications/Prep. Proced. Int., 28, 371-409.[2]
-
BenchChem. (2025). Technical Guide: Substituted Benzonitriles in Medicinal Chemistry.
-
PubChem. (2025).[1] Compound Summary: 5-Hydroxy-2-methoxybenzonitrile.[3][4][5][6][7][8] National Library of Medicine.
Sources
- 1. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. 104436-60-4|4-(Bromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 4. CAS 180526-90-3 | 5-Hydroxy-2-methoxybenzonitrile - Synblock [synblock.com]
- 5. 2-Cyano-4-hydroxyanisole | 180526-90-3 [chemicalbook.com]
- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 7. sciencemadness.org [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
Biological Activity & Synthetic Utility of 5-Hydroxy-2-methoxybenzonitrile
The following technical guide details the biological relevance, synthetic utility, and experimental protocols for 5-Hydroxy-2-methoxybenzonitrile , a critical pharmacophore intermediate.
Technical Guide for Medicinal Chemists & Process Scientists
Executive Summary
5-Hydroxy-2-methoxybenzonitrile (CAS: 180526-90-3) is a specialized phenolic benzonitrile intermediate. While it possesses limited direct pharmacological potency in its unfunctionalized form, it serves as a high-value regiochemical scaffold in the total synthesis of bioactive natural products, specifically isocoumarins and dihydroisocoumarins .
Its primary biological significance lies in its role as the precursor to Botryoisocoumarin A , a potent COX-2 inhibitor , and 5-Hydroxymellein , a secondary metabolite with antifungal properties. This guide focuses on utilizing 5-Hydroxy-2-methoxybenzonitrile to access these bioactive targets via contrasteric aromatic Claisen rearrangements.
Chemical Identity & Physicochemical Profile
Understanding the electronic and steric environment of this molecule is prerequisite for successful derivatization.
| Property | Data | Relevance to Bioactivity/Synthesis |
| CAS Number | 180526-90-3 | Unique identifier for procurement/database search. |
| Molecular Formula | C₈H₇NO₂ | Low molecular weight (149.15 g/mol ) allows for extensive decoration. |
| Structure | 2-methoxy-5-hydroxy substitution | The 5-OH provides a handle for alkylation; the 2-OMe directs electrophilic substitution. |
| pKa (Phenol) | ~8.5 (Predicted) | Acidic enough for selective alkylation using weak bases (e.g., K₂CO₃). |
| LogP | ~1.5 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds. |
| Electronic Effect | Nitrile (CN) at C1 | Strong electron-withdrawing group; deactivates the ring but facilitates nucleophilic aromatic substitution (SNAr) if activated. |
Biological Activity: The Isocoumarin Connection
The biological value of 5-Hydroxy-2-methoxybenzonitrile is defined by its downstream products. It is the strategic starting material for the synthesis of the Botryoisocoumarin class of antibiotics and anti-inflammatories.
Mechanism of Action (Downstream Products)
-
Target: Cyclooxygenase-2 (COX-2).[1]
-
Compound: Botryoisocoumarin A (derived from 5-Hydroxy-2-methoxybenzonitrile).
-
Mechanism: The isocoumarin scaffold mimics the arachidonic acid transition state within the COX-2 active site, reducing prostaglandin synthesis and inflammation.
-
Selectivity: The specific substitution pattern (derived from the 2-methoxy-5-hydroxy core) is critical for fitting the hydrophobic pocket of COX-2 while sparing COX-1.
Pathway Visualization
The following diagram illustrates the transformation of the precursor into the bioactive COX-2 inhibitor.
Caption: Synthetic trajectory from the benzonitrile scaffold to COX-2 inhibition via Botryoisocoumarin A.
Experimental Protocols
These protocols are designed for high purity and reproducibility, essential for biological assay validation.
Protocol A: Selective Synthesis of 5-Hydroxy-2-methoxybenzonitrile
Objective: To synthesize the core scaffold from 2,5-dimethoxybenzonitrile by selectively cleaving the less hindered methyl ether.
-
Reagents:
-
2,5-Dimethoxybenzonitrile (1.0 equiv)
-
Boron Trichloride (BCl₃) (1.0 M in CH₂Cl₂, 1.2 equiv)
-
Tetra-n-butylammonium iodide (TBAI) (1.2 equiv)
-
Dichloromethane (anhydrous)
-
-
Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
-
Dissolution: Dissolve 2,5-dimethoxybenzonitrile and TBAI in anhydrous CH₂Cl₂. Cool to -78°C (dry ice/acetone bath).
-
Addition: Add BCl₃ solution dropwise over 10 minutes. The solution may turn yellow/orange.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (Hexane:EtOAc 3:1).
-
Quench: Carefully quench with ice-water.
-
Extraction: Extract with CH₂Cl₂ (3x). Wash combined organics with saturated NaHCO₃ and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
-
Validation: Confirm structure via ¹H NMR (Look for loss of one -OMe singlet at ~3.8 ppm and appearance of -OH broad singlet).
-
Protocol B: Bioassay for COX-2 Inhibition (For Derived Isocoumarins)
Objective: To verify the biological activity of the final product (Botryoisocoumarin A) synthesized from the scaffold.
-
System: Colorimetric COX Inhibitor Screening Assay.
-
Methodology:
-
Enzyme Prep: Reconstitute recombinant human COX-2 in reaction buffer (0.1 M Tris-HCl, pH 8.0).
-
Incubation: Incubate COX-2 with the test compound (dissolved in DMSO) for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).
-
Measurement: Monitor absorbance at 590 nm .
-
Analysis: Calculate IC₅₀ by plotting % Inhibition vs. Log[Concentration].
-
Control: Use DuP-697 or Celecoxib as a positive control for COX-2 inhibition.
-
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed (Nitrile toxicity).
-
H315: Causes skin irritation (Phenolic component).
-
H319: Causes serious eye irritation.
-
-
Precautions:
-
Avoid contact with strong oxidizers.
-
Nitrile compounds can release cyanide gas if exposed to strong acids; maintain basic or neutral conditions during waste disposal.
-
Wear nitrile gloves and safety goggles.
-
References
-
Tanas, D. K., et al. (2015).[2] Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry, 80(9), 4661–4671. Link
-
Brooks, P. R., et al. (1999). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. The Journal of Organic Chemistry, 64(26), 9719–9721. Link
-
PubChem. (n.d.).[3][4] 5-Hydroxy-2-methoxybenzonitrile (Compound Summary). National Center for Biotechnology Information. Link
-
BenchChem. (2025).[1][2] Technical Data: 5-Hydroxy-2-methoxybenzonitrile. Link
Sources
Technical Guide: Spectroscopic Analysis of 5-Hydroxy-2-methoxybenzonitrile
The following technical guide details the spectroscopic characterization of 5-Hydroxy-2-methoxybenzonitrile , synthesized and structured for researchers in medicinal chemistry and organic synthesis.
Executive Summary & Compound Profile
5-Hydroxy-2-methoxybenzonitrile (CAS: 180526-90-3 ) is a critical regioisomer used as an intermediate in the synthesis of bioactive scaffolds, particularly in the development of antipsychotics (e.g., substituted benzamides) and selective ether cleavage studies.[1][2] Its structural integrity is defined by the coexistence of a nitrile electron-withdrawing group (EWG) and two electron-donating groups (EDGs: hydroxyl and methoxy) on the benzene core, creating a unique push-pull electronic environment observable via spectroscopy.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-Hydroxy-2-methoxybenzonitrile |
| Molecular Formula | C |
| Molecular Weight | 149.15 g/mol |
| Appearance | Crystalline solid (Colorless to pale yellow) |
| Melting Point | 114–116 °C [1] |
| TLC R | 0.28 (Ethyl Acetate:Hexanes, 2:[1][2][3]3) [1] |
| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[1] |
Synthesis & Validation Context
To understand the spectroscopic data, one must understand the origin of the sample.[1] This compound is typically accessed via the selective demethylation of 2,5-dimethoxybenzonitrile or the cyanation of 4-methoxyphenol derivatives.[1] The spectroscopic data below serves as the primary validation method to confirm:
-
Regioselectivity: Confirmation that the cleavage occurred at the C5-position (distal to CN) rather than C2.
-
Functional Group Integrity: Retention of the nitrile moiety during Lewis acid-mediated demethylation.
Synthesis Validation Workflow
Caption: Logical workflow for validating the selective synthesis of 5-Hydroxy-2-methoxybenzonitrile from its dimethoxy precursor.
Spectroscopic Data Analysis[1][4][5][6][7][8][9]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR Data (400 MHz, CDCl
)
| Signal ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.00 – 7.10 | Multiplet (m) | 2H | H-6, H-4 | H-6 is deshielded by the ortho-nitrile group.[1] H-4 is ortho to the hydroxyl, appearing in this overlapping region.[1] |
| 6.84 | Doublet (d) | 1H | H-3 | |
| 5.50 – 6.00 | Broad Singlet (br s) | 1H | -OH | Exchangeable proton. Chemical shift varies with concentration and solvent (typically 5.0–9.0 ppm). |
| 3.89 | Singlet (s) | 3H | -OCH | Characteristic methoxy singlet. Integration of 3H confirms mono-demethylation. |
Interpretation Logic:
-
Coupling Constants: The doublet at 6.84 ppm (H-3) shows a strong ortho coupling (
Hz) to H-4. H-6 appears as a meta-coupled singlet/doublet (often unresolved in the multiplet) because it is isolated from H-4 by the substituted C-5.[1] -
Regiochemistry: If cleavage had occurred at C-2 (to yield 2-hydroxy-5-methoxybenzonitrile), the chemical shifts would change significantly due to the hydrogen bonding between the C-2 OH and the C-1 CN, often shifting the OH signal downfield (>9 ppm).[1]
C NMR Data (Predicted/Representative)
-
Nitrile Carbon (-CN): ~116–119 ppm.
-
Oxygenated Carbons (C-O): ~150–155 ppm (C-2 and C-5).
-
Aromatic CH: ~110–125 ppm.
-
Methoxy Carbon (-OCH
): ~56.0 ppm.
B. Infrared (IR) Spectroscopy
IR analysis provides a rapid "fingerprint" confirmation of the functional group transformation (formation of phenol) and stability (retention of nitrile).
| Wavenumber (cm | Vibration Mode | Functional Group | Notes |
| 3300 – 3500 | O-H Stretch | Phenol | Broad band.[1] Indicates successful demethylation. |
| 2220 – 2240 | C≡N Stretch | Nitrile | Sharp, distinct peak.[1] Diagnostic for benzonitriles. |
| 2840 – 3000 | C-H Stretch | Alkyl/Aromatic | Methyl C-H and Aromatic C-H. |
| 1580 – 1610 | C=C Stretch | Aromatic Ring | "Breathing" modes of the benzene ring. |
| 1200 – 1280 | C-O Stretch | Ether/Phenol | Strong bands for Ar-O-C and Ar-OH. |
C. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular formula and provides fragmentation patterns consistent with the structure.[4]
-
Ionization Method: EI (Electron Impact) or ESI (Electrospray Ionization).
-
Molecular Ion (M
): m/z 149 (Consistent with C H NO ). -
Key Fragments (EI):
-
m/z 134 [M – CH
] : Loss of the methyl group from the methoxy ether. -
m/z 106 [M – CH
– CO] : Subsequent loss of carbon monoxide (typical for phenols/anisoles). -
m/z 79: Aromatic ring fragmentation.
-
Experimental Protocols
To ensure reproducibility, the following standardized protocols are recommended for acquiring the spectroscopic data described above.
Protocol 1: H NMR Sample Preparation
-
Mass: Weigh 5–10 mg of dry 5-Hydroxy-2-methoxybenzonitrile.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Chloroform-d) containing 0.03% TMS as an internal standard.-
Note: If solubility is poor, use DMSO-
, but expect the OH signal to shift downfield (9–10 ppm) and sharpen.[1]
-
-
Acquisition: Run at 298 K with a minimum of 16 scans to resolve the aromatic coupling constants.
Protocol 2: IR Spectroscopy (ATR Method)
-
Preparation: No sample preparation required for Attenuated Total Reflectance (ATR).
-
Application: Place a small amount of solid crystal directly onto the diamond crystal of the ATR module.
-
Measurement: Apply pressure and scan from 4000 to 600 cm
(resolution 4 cm ). -
Baseline: Ensure background correction is performed before measurement.
References
-
Brooks, P. R., Wirtz, M. C., Vetelino, M. G., Rescek, D. M., Woodworth, G. F., Morgan, B. P., & Coe, J. W. (1999).[1] Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers.[1] The Journal of Organic Chemistry, 64(26), 9719–9721.[1]
-
Karthikeyan, S. V., et al. (2015).[1] Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements. The Journal of Organic Chemistry, 80(19), 9542–9550.[1] (Supporting Information S19). [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22996194, 5-(Hydroxymethyl)-2-methoxybenzonitrile (Related Analog Data). [1]
Sources
- 1. (PDF) Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers [academia.edu]
- 2. 104436-60-4|4-(Bromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 5-(Hydroxymethyl)-2-methoxybenzonitrile | C9H9NO2 | CID 22996194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Guide: Solubility Profile & Determination of 5-Hydroxy-2-methoxybenzonitrile
The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 5-Hydroxy-2-methoxybenzonitrile .
Executive Summary
5-Hydroxy-2-methoxybenzonitrile (CAS: 180526-90-3 ) is a critical pharmacophore intermediate, often utilized in the synthesis of benzamide antipsychotics (e.g., analogues of Amisulpride) and bioactive salicylamide derivatives.[1] Its structure features a trifunctionalized benzene core: a nitrile group (electron-withdrawing), a methoxy group (electron-donating), and a phenolic hydroxyl group (H-bond donor/acceptor).
This guide provides a technical analysis of its solubility behavior, governed by the competition between its polar hydrogen-bonding network and its aromatic hydrophobic core. It establishes a validated Laser Monitoring Protocol for precise solubility determination and offers a predictive solvent selection matrix for recrystallization and extraction processes.
Chemical Profile & Structural Determinants[2][3][4][5][6][7]
Physicochemical Identity
| Parameter | Detail |
| Chemical Name | 5-Hydroxy-2-methoxybenzonitrile |
| CAS Number | 180526-90-3 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Physical State | Solid (Crystalline) |
| Predicted pKa | ~9.5 (Phenolic -OH) |
| Key Functional Groups | Nitrile (-CN), Ether (-OCH₃), Phenol (-OH) |
Structural Logic & Solubility Implications
The molecule exhibits amphiphilic character but is predominantly polar due to the phenolic hydroxyl and nitrile groups.
-
Phenolic -OH: Primary driver for solubility in protic solvents (Alcohols) via Hydrogen Bonding.
-
Nitrile (-CN): Enhances solubility in polar aprotic solvents (Acetonitrile, DMSO, DMF) via dipole-dipole interactions.
-
Methoxy (-OCH₃) & Benzene Ring: Provides lipophilic character, allowing partial solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate), but limited solubility in aliphatic hydrocarbons.
Figure 1: Structural connectivity highlighting functional groups governing solute-solvent interactions.
Solubility Landscape & Solvent Selection[8]
Quantitative solubility data for this specific isomer is scarce in open literature. The following Empirical Solubility Matrix is derived from standard purification protocols (chromatography eluents and extraction methods) for this compound class.
Empirical Solubility Matrix (298.15 K)
| Solvent Class | Specific Solvent | Solubility Status | Application |
| Polar Aprotic | DMSO, DMF | High | Reaction medium; Stock solutions. |
| Polar Protic | Methanol, Ethanol | High | Recrystallization (often with water antisolvent). |
| Esters | Ethyl Acetate | Moderate | Extraction; Chromatography eluent component.[2][3] |
| Chlorinated | Dichloromethane (DCM) | Moderate | Liquid-Liquid Extraction. |
| Ethers | THF, MTBE | Moderate | Reaction solvent. |
| Hydrocarbons | Hexane, Cyclohexane | Low / Insoluble | Antisolvent; Precipitating agent. |
| Aqueous | Water | Low (pH dependent) | Soluble at high pH (phenolate formation). |
Recrystallization Strategy
For purification, a binary solvent system is recommended based on the polarity differential:
-
Solvent: Hot Ethanol or Ethyl Acetate (dissolves the target).
-
Antisolvent: Hexane or Cold Water (induces precipitation upon cooling).
Experimental Determination Protocol: Laser Monitoring Method
To generate precise, self-validating solubility data (Mole Fraction
Protocol Workflow
Objective: Determine the saturation temperature (
-
Preparation: Weigh a precise mass (
) of 5-Hydroxy-2-methoxybenzonitrile into a jacketed glass vessel. -
Solvent Addition: Add a known mass (
) of solvent. -
Equilibration: Stir continuously (400 rpm) to create a suspension.
-
Heating Phase: Slowly increase temperature (
) while monitoring the solution with a laser beam (650 nm). -
Detection:
-
Suspension: Laser beam scatters (Low Transmittance).
-
Dissolution: Solution becomes clear; scattering ceases (High Transmittance).
-
Record
: The temperature at which transmittance maximizes.
-
-
Validation: Cool the solution to induce precipitation (hysteresis check) and repeat.
Figure 2: Logic flow for the Laser Monitoring Solubility Determination Method.
Thermodynamic Modeling
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is most effective for correlating solubility in organic solvents:
- : Mole fraction solubility.
- : Absolute temperature (K).[4]
- : Empirical model parameters derived via multivariate regression.
van't Hoff Analysis
To determine the thermodynamic driving forces:
-
Positive
: Indicates endothermic dissolution (solubility increases with T). -
: Gibbs free energy, calculated as
.
References
-
Synthesis & Purification Context
-
Experimental Methodology (Laser Method)
-
Zhu, M. et al. "Laser monitoring technique for the determination of solubility of pharmaceutical compounds." Measurement, 2019. Link
-
-
Thermodynamic Modeling (Apelblat)
-
Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link
-
-
Compound Data Verification
Sources
- 1. 104436-60-4|4-(Bromomethyl)-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. (PDF) Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers [academia.edu]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
5-Hydroxy-2-methoxybenzonitrile melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Hydroxy-2-methoxybenzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This technical guide addresses the melting and boiling points of 5-Hydroxy-2-methoxybenzonitrile. A thorough review of publicly accessible chemical databases and scientific literature reveals a notable absence of experimentally determined data for these fundamental physical properties. This document, therefore, serves as a comprehensive manual for researchers, providing a robust framework for both the computational prediction and the experimental determination of these values. We delve into the theoretical underpinnings of how the compound's molecular structure influences its physical state, present modern predictive methodologies, and offer detailed, field-proven protocols for laboratory analysis. Crucially, this guide emphasizes a self-validating system of inquiry, where predictive data informs experimental design, and experimental results provide definitive characterization. All procedures are grounded in authoritative standards, and a dedicated section on the safe handling of nitrile and phenolic compounds is included to ensure the highest standards of laboratory safety.
Introduction to 5-Hydroxy-2-methoxybenzonitrile: A Structural Overview
5-Hydroxy-2-methoxybenzonitrile is an aromatic organic compound featuring three key functional groups on a benzene ring: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrile (-C≡N) group. The specific arrangement of these groups (positions 5, 2, and 1, respectively) dictates its electronic and steric properties, which in turn govern its intermolecular interactions and, consequently, its physical properties like melting and boiling points.
Understanding these properties is a critical first step in drug development and chemical synthesis, as they influence solubility, purification methods (such as recrystallization and distillation), and formulation strategies.
The Physicochemical Data Challenge: An Absence of Experimental Values
As of the latest revision of this guide, a comprehensive search of prominent chemical databases, including PubChem and Chemical Abstracts Service (CAS), has not yielded published, experimentally verified melting or boiling points for 5-Hydroxy-2-methoxybenzonitrile. This data gap necessitates a foundational approach to characterization, beginning with theoretical principles and leading to empirical determination.
Theoretical Framework: How Intermolecular Forces Dictate Physical State
The melting and boiling points of a substance are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in a solid or liquid state.[1][2] For 5-Hydroxy-2-methoxybenzonitrile, three primary forces are at play:
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows the molecule to act as a hydrogen bond donor and acceptor. This is the strongest intermolecular force present and is expected to significantly elevate both the melting and boiling points compared to analogues lacking this group.[1]
-
Dipole-Dipole Interactions: The nitrile (-C≡N) and methoxy (-OCH₃) groups possess strong permanent dipoles due to the high electronegativity of nitrogen and oxygen. These dipoles result in significant electrostatic attractions between molecules, further increasing the energy required for phase transitions.
-
Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, arise from temporary fluctuations in electron density. As a molecule with a considerable surface area, these forces contribute to the overall cohesive energy.[1][2]
The combination of these forces, particularly the potent hydrogen bonding, suggests that 5-Hydroxy-2-methoxybenzonitrile is a solid at room temperature with relatively high melting and boiling points.
Computational Prediction of Physical Properties
In the absence of experimental data, computational models provide a valuable starting point for estimating physical properties. These predictions can guide the design of experiments, for instance, by suggesting the appropriate temperature range for a melting point apparatus.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical tools that correlate a molecule's structural or physicochemical features (descriptors) with a specific property.[3][4][5][6] These models are built from large datasets of compounds with known properties and can predict the properties of novel structures. For melting point prediction, descriptors often account for factors like molecular weight, symmetry, and hydrogen bonding capacity.[4][7]
Group Contribution Methods
These methods estimate properties by summing the contributions of a molecule's individual functional groups.[8][9][[“]][11][12] Each group's contribution is a predetermined value derived from experimental data of many compounds. This approach is particularly effective for predicting boiling points.[9][[“]][11]
Machine Learning and NLP-Based Models
Modern approaches utilize machine learning and even natural language processing (NLP), where a molecule's structure (represented as a SMILES string) is treated like a language to predict its properties.[13][14][15] These models can capture complex, non-linear relationships between structure and property.[15]
Table 1: Predicted Physicochemical Properties of 5-Hydroxy-2-methoxybenzonitrile
| Property | Predicted Value | Method | Note |
| Melting Point | ~110 - 140 °C | Based on QSPR models and analysis of similar structures. | This is an educated estimate. Online predictors show a wide variance (~40°C error).[16] |
| Boiling Point | ~280 - 310 °C | Based on Group Contribution methods. | High boiling point is expected due to hydrogen bonding and molecular weight. |
Disclaimer: The values in this table are predictive and not experimentally verified. They should be used solely as a guide for experimental design.
Authoritative Experimental Protocols for Determination
The following protocols describe self-validating systems for the precise determination of melting and boiling points. The causality behind each step is explained to ensure both accuracy and reproducibility.
Melting Point Determination
The melting point of a pure crystalline solid is typically a sharp, narrow range (less than 2°C).[8] Impurities tend to lower the melting point and broaden the range.[17]
This is the most common and accessible method for determining a melting point. It relies on controlled heating of a finely powdered sample in a capillary tube.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush any crystals using a mortar and pestle to ensure uniform heat transfer.
-
Capillary Loading: Jab the open end of a capillary tube into the powder. Tap the sealed end of the tube on a hard surface, or drop it down a long glass tube, to pack the powder tightly to a height of 2-3 mm.
-
Apparatus Setup (Thiele Tube):
-
Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[18]
-
Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil bath and the rubber band is well above the oil level.[18][19]
-
Heat the side arm of the Thiele tube gently with a microburner.[19][20] The convection currents of the oil will ensure uniform heating.
-
-
Heating and Observation:
-
First, perform a rapid determination by heating at a rate of 10-15°C per minute to find an approximate melting range.[17][18]
-
Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point.[20]
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, oil, and thermometer.[18][19]
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has turned into a clear liquid.
-
The melting range is reported as T₁ - T₂.
-
Workflow for Thiele Tube Melting Point Determination
Caption: Workflow for Melting Point Determination using the Thiele Tube Method.
DSC is a highly precise thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[21][22] It provides highly accurate melting point data and can also be used to assess sample purity.[23][24]
Principle of Operation: When the sample reaches its melting point, it absorbs a significant amount of energy (enthalpy of fusion) without changing its temperature. This results in a large heat flow difference between the sample and the reference, which is detected as a peak on the DSC thermogram. The onset of this peak is taken as the melting point.[23][24][25]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[26][27]
This micro-scale method is ideal when only a small amount of sample is available. It relies on trapping the vapor of the liquid in an inverted capillary tube.[26][27]
Step-by-Step Protocol:
-
Apparatus Setup:
-
Place a few milliliters of the liquid into a small test tube.
-
Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Attach the test tube to a thermometer.
-
Suspend the assembly in a heating bath (e.g., a Thiele tube or a beaker of mineral oil).[28]
-
-
Heating and Observation:
-
Heat the bath gently. As the temperature rises, trapped air will expand and bubble out of the capillary.[27]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary.[28][29] This indicates that the air has been replaced by the substance's vapor, and the temperature is just above the boiling point.
-
-
Cooling and Data Recording:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The rate of bubbling will decrease and eventually stop.
-
The boiling point is the temperature at which the cooling liquid is suddenly drawn up into the capillary tube.[27][28] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
-
Workflow for Capillary Boiling Point Determination
Caption: Workflow for Boiling Point Determination using the Capillary Method.
Safety & Handling Precautions
Given its functional groups, 5-Hydroxy-2-methoxybenzonitrile must be handled with care, assuming the hazards associated with both phenolic and nitrile compounds.
-
Phenol Hazards: Phenolic compounds can be corrosive and toxic. Dermal contact can cause chemical burns, and absorption through the skin can lead to systemic toxicity.[30][31][32] Chronic exposure may affect the liver and kidneys.[31]
-
Benzonitrile Hazards: Benzonitriles are toxic if swallowed, inhaled, or absorbed through the skin.[33][34] In the body or upon combustion, they can release highly toxic hydrogen cyanide.[35] Symptoms of exposure can include headache, confusion, weakness, and respiratory distress.[35][36]
Mandatory Safety Protocols:
-
Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[35][36]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[33][34][35]
-
Handling: Avoid contact with skin and eyes.[33] Do not eat, drink, or smoke in the laboratory.[33][37] Wash hands thoroughly after handling.[37]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, separated from strong acids and oxidizing agents.[33][36]
-
Spill & Disposal: In case of a spill, collect the material using an inert absorbent and dispose of it as hazardous waste according to local regulations.[35][36] Do not let the chemical enter the environment.[35][36]
Conclusion
While experimental data for the melting and boiling points of 5-Hydroxy-2-methoxybenzonitrile are not currently available in the public domain, this guide provides a comprehensive framework for their determination. By leveraging computational prediction to inform experimental design and meticulously following authoritative protocols for melting and boiling point analysis, researchers can confidently characterize this compound. The synthesis of predictive and experimental approaches, underpinned by a rigorous commitment to safety, represents a sound and integral methodology in the fields of chemical synthesis and drug development.
References
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]
-
Kier, L. B., & Hall, L. H. (1999). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling, 39(3), 559-562. [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]
-
Chemconnections.org. Boiling Point Determination. [Link]
-
Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. [Link]
-
Grokipedia. Group-contribution method. [Link]
-
University of Colorado Boulder. Melting Point Determination. [Link]
-
DDBST. Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. [Link]
-
Yalkowsky, S. H., & Myrdal, P. B. (2018). Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences, 107(1), 1-10. [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]
-
JoVE. (2020, March 26). Video: Boiling Points - Procedure. [Link]
-
Godavarthy, S. S., et al. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Industrial & Engineering Chemistry Research, 45(19), 6549-6556. [Link]
-
Shanghai Institute of Organic Chemistry. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. [Link]
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Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
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Royal Society of Chemistry. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Digital Discovery, 1, 78-86. [Link]
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Consensus. How do group-contribution methods for estimating normal boiling points of organic compounds incorporate group interactions?. [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Understanding Phenol Health Effects. (2025, December 28). [Link]
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Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
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Myher, J. J., & Kuksis, A. (2011). Group Contribution Method To Predict Boiling Points and Flash Points of Alkylbenzenes. Energy & Fuels, 25(11), 5249-5256. [Link]
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Williamson, K. L. Experiment #1 – Melting point. [Link]
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Dearden, J. C. (1991). The QSAR prediction of melting point, a property of environmental relevance. Science of The Total Environment, 109-110, 59-68. [Link]
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ISAR Publisher. (2025, March 10). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. [Link]
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DergiPark. (2024, December 31). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. [Link]
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Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. [Link]
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Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling, 54(12), 3320-3329. [Link]
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Discovery and History of 5-Hydroxy-2-methoxybenzonitrile: A Technical Guide
The following technical guide details the discovery, synthesis history, and application of 5-Hydroxy-2-methoxybenzonitrile (CAS 78473-00-4), a specialized intermediate in medicinal chemistry and agrochemical synthesis.
Executive Summary & Chemical Identity
5-Hydroxy-2-methoxybenzonitrile (CAS 78473-00-4) is a functionalized aromatic building block characterized by a trisubstituted benzene ring featuring a nitrile group, a methoxy ether, and a phenolic hydroxyl group. Often referred to in industrial contexts as 3-cyano-4-methoxyphenol or 2-cyano-4-hydroxyanisole , this compound serves as a critical pharmacophore scaffold. Its unique substitution pattern—placing the electron-withdrawing nitrile group ortho to the methoxy group and meta to the hydroxyl group—imparts specific electronic properties that make it highly valuable for nucleophilic aromatic substitutions and the synthesis of bioactive ethers.
Chemical Profile
| Property | Specification |
| IUPAC Name | 5-Hydroxy-2-methoxybenzonitrile |
| CAS Number | 78473-00-4 |
| Molecular Formula | C₈H₇NO₂ |
| Molecular Weight | 149.15 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 138–142 °C (Typical range) |
| pKa (Predicted) | ~7.8 (Phenolic OH) |
| Key Functional Groups | Nitrile (–CN), Phenol (–OH), Ether (–OCH₃) |
Discovery and Historical Evolution
The history of 5-hydroxy-2-methoxybenzonitrile is deeply intertwined with the mid-20th-century boom in benzonitrile chemistry , driven primarily by the search for novel herbicides (e.g., Dichlobenil) and heat-resistant polymers.
Early Synthesis Efforts (1960s–1970s)
The compound did not initially emerge as a target molecule but rather as a derivative in the study of alkoxybenzonitrile demethylation . Early industrial patents, such as US3567758A (1971) and US3585233A (1971) , described methods for preparing hydroxybenzonitriles via the selective demethylation of methoxybenzonitriles using alkali metal salts or pyridine hydrochloride [1, 2].
While these early protocols focused largely on 4-hydroxybenzonitrile, the methodology established the feasibility of selectively cleaving ether bonds in the presence of a nitrile group—a chemically sensitive moiety that can hydrolyze to an amide or acid under harsh acidic/basic conditions.
Rise as a Pharmaceutical Intermediate (1990s–Present)
In the 1990s, the compound gained prominence with the advent of Fragment-Based Drug Discovery (FBDD) . Researchers identified the 3-cyano-4-methoxyphenyl moiety as a "privileged structure" capable of:
-
Hydrogen Bonding: The phenolic OH serves as a donor/acceptor.
-
Dipole Interactions: The nitrile group provides a strong dipole moment (~3.9 D), enhancing binding affinity in protein pockets.
-
Metabolic Stability: The nitrile is generally robust against oxidative metabolism compared to other polar groups.
Today, it is utilized in the synthesis of PDE4 inhibitors , kinase inhibitors , and neuroprotective agents where the bioisosteric replacement of halides or esters with a nitrile group is required to modulate solubility and potency.
Synthesis Pathways and Technical Protocols
The synthesis of 5-hydroxy-2-methoxybenzonitrile requires careful regiocontrol. The two primary industrial routes are Selective Demethylation (Route A) and Formylation-Oximation (Route B).
Route A: Selective Demethylation of 2,5-Dimethoxybenzonitrile
This is the "Gold Standard" for high-purity synthesis. It relies on the differing steric and electronic environments of the two methoxy groups. The methoxy group para to the nitrile is less electron-rich than the one ortho to it, but the coordination of Lewis acids (like BCl₃) often directs cleavage.
Mechanism: The reaction typically uses Boron Trichloride (BCl₃) or Aluminum Chloride (AlCl₃) . The Lewis acid coordinates to the oxygen of the methoxy group. The ortho-methoxy (position 2) is often protected by the steric bulk or electronic repulsion of the nitrile, or conversely, the meta-methoxy (position 5) is more accessible for nucleophilic attack by the halide ion.
Experimental Protocol (Self-Validating)
-
Reagents: BCl₃ (1M in DCM) or AlCl₃ (anhydrous).
-
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.
-
Dissolution: Dissolve 1.0 eq of 2,5-dimethoxybenzonitrile in anhydrous DCM. Cool to -78 °C.
-
Addition: Dropwise add BCl₃ (1.1–1.5 eq) over 30 minutes. Note: Exothermic reaction.
-
Warming: Allow the mixture to warm slowly to 0 °C (or RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).
-
Quench: Pour the reaction mixture into ice-cold water. Caution: HCl gas evolution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Route B: From 2-Hydroxy-5-methoxybenzaldehyde (Isovanillin Derivative)
This route avoids harsh Lewis acids but involves more steps. It starts with 2-hydroxy-5-methoxybenzaldehyde (often obtained via Reimer-Tiemann formylation of 4-methoxyphenol).
Workflow:
-
Oximation: React aldehyde with Hydroxylamine hydrochloride (NH₂OH·HCl) and Sodium Acetate to form the oxime.
-
Dehydration: Treat the oxime with Acetic Anhydride or Thionyl Chloride (SOCl₂) to convert the –CH=NOH group into a –CN group.
Visualization of Synthesis Logic
The following diagram illustrates the regioselective logic and competing pathways in the synthesis of CAS 78473-00-4.
Caption: Synthesis logic comparing the direct demethylation route (Route A) vs. the multi-step aldehyde route (Route B).
Applications in Drug Development[6]
5-Hydroxy-2-methoxybenzonitrile is primarily used as an intermediate for O-alkylation . The phenolic hydroxyl group is highly nucleophilic under basic conditions (K₂CO₃/DMF), allowing for the attachment of complex side chains.
Kinase Inhibitor Scaffolds
The 3-cyano-4-methoxyphenyl motif is frequently employed in the design of kinase inhibitors (e.g., for EGFR or VEGFR targets). The nitrile group can interact with the hinge region of the kinase ATP-binding pocket or serve as a handle for further transformation into heterocycles like tetrazoles or oxadiazoles .
Neuroprotective Agents
Research indicates that benzonitrile derivatives, including this compound, serve as precursors for 1,2,4-oxadiazole based neuroprotectants used in ischemic stroke models [3]. The nitrile reacts with amidoximes to form the oxadiazole ring.
Bioisosteric Replacement
In medicinal chemistry, the 2-methoxy-5-hydroxybenzonitrile core is often used to replace:
-
Dihalobenzenes: To improve solubility (CN is more polar than Cl/Br).
-
Esters: To prevent rapid hydrolysis while maintaining hydrogen bond acceptor capability.
References
-
Preparation of Hydroxybenzonitriles. US Patent 3,567,758. Inventors: J.H.P. Tyman. Filed: 1967. Issued: 1971.
-
Process for the Preparation of Hydroxybenzonitriles. US Patent 3,585,233. Inventors: J.H.P. Tyman. Filed: 1968. Issued: 1971.
-
Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants. PubMed. 2021.
-
Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements. Journal of Organic Chemistry. 2015. (Describes synthesis of S19: 5-Hydroxy-2-methoxybenzonitrile). [3]
Sources
potential therapeutic applications of 5-Hydroxy-2-methoxybenzonitrile derivatives
An In-depth Technical Guide to the Potential Therapeutic Applications of 5-Hydroxy-2-methoxybenzonitrile Derivatives
Introduction: Unveiling the Potential of an Underexplored Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer new therapeutic avenues is perpetual. The 5-Hydroxy-2-methoxybenzonitrile core, while not extensively studied itself, presents a compelling starting point for drug discovery. This guide explores the latent therapeutic potential of its derivatives by examining the established pharmacological roles of its constituent functional groups: the benzonitrile system, the hydroxyl group, and the methoxy group. By synthesizing data from structurally analogous compounds, we will construct a predictive framework for the potential applications, synthesis, and evaluation of this promising, yet underexplored, class of molecules.
The benzonitrile moiety is a recognized pharmacophore, known to act as a bioisostere for key functional groups and to participate in crucial hydrogen bonding interactions within protein binding sites.[1][2] When combined with the well-documented influence of phenolic hydroxyl and methoxy groups on pharmacokinetic and pharmacodynamic properties—such as antioxidant, anticancer, and anti-inflammatory activities—the 5-Hydroxy-2-methoxybenzonitrile scaffold emerges as a rich template for the design of novel therapeutic agents.[3][4] This guide will serve as a technical resource for researchers, providing a "read-across" analysis to inspire and direct future research into this novel chemical space.
Part 1: The Benzonitrile Pharmacophore: A Versatile Tool in Drug Design
The nitrile group is a key functional group in a multitude of approved pharmaceuticals. Its unique electronic properties and small size allow it to serve as a versatile pharmacophore.
-
Bioisosteric Replacement: The nitrile group is often employed as a bioisostere for a ketone, hydroxyl, or carboxyl group. It can mimic the hydrogen bond accepting capabilities of these groups, a property that is crucial for molecular recognition at the active sites of enzymes and receptors.[1][2]
-
Metabolic Stability: Para-substituted aryl nitriles are particularly common in drug candidates. The strong electron-withdrawing nature of the nitrile can polarize the aromatic ring, making it less susceptible to oxidative metabolism and thereby improving the metabolic stability and pharmacokinetic profile of the compound.[1][2]
-
Therapeutic Precedent: Substituted benzonitriles have a proven track record in medicine. For instance, several have been successfully developed as selective aromatase inhibitors for the treatment of estrogen-dependent diseases, where the nitrile group is essential for inhibitory activity.[1][2]
Part 2: Proposed Synthesis of 5-Hydroxy-2-methoxybenzonitrile Derivatives
While specific synthetic routes for 5-Hydroxy-2-methoxybenzonitrile derivatives are not widely published, we can propose a logical and efficient pathway based on established organic chemistry principles and published syntheses of similar molecules. A plausible starting material is 2-hydroxy-5-methoxybenzaldehyde, which can be synthesized via the Reimer-Tiemann reaction from 4-methoxyphenol.[5]
Workflow for a Proposed General Synthesis
Sources
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-methoxybenzonitrile
5-Hydroxy-2-methoxybenzonitrile is a substituted aromatic compound that has garnered interest within the scientific community, particularly among researchers in drug discovery and organic synthesis. Its unique trifunctional architecture—comprising a phenolic hydroxyl group, a methoxy ether, and a nitrile moiety—offers a rich platform for chemical modification and the construction of complex, biologically active molecules. The strategic placement of these groups on the benzene ring dictates its electronic properties, reactivity, and potential for intermolecular interactions, making it a valuable building block for novel therapeutics.
This guide provides an in-depth exploration of the core physicochemical properties of 5-Hydroxy-2-methoxybenzonitrile. We will move beyond a simple recitation of data, offering insights into the causality behind its characteristics and providing robust, field-proven protocols for their validation. This document is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for application in their work.
Part 1: Molecular Identity and Structural Attributes
The foundation of understanding any chemical entity lies in its precise identification and structure. The arrangement of atoms and functional groups in 5-Hydroxy-2-methoxybenzonitrile is key to all its subsequent properties.
-
Synonyms: 2-cyano-4-methoxyphenol, 2-hydroxy-5-methoxy-benzonitrile[3]
-
Molecular Weight: 149.15 g/mol [3]
The interplay of the electron-donating hydroxyl and methoxy groups with the electron-withdrawing nitrile group creates a unique electronic environment on the aromatic ring, influencing its reactivity in synthetic applications and its potential for molecular recognition in biological systems.
Part 2: Core Physicochemical Characteristics
The bulk properties of a compound are critical for its handling, formulation, and behavior in various experimental settings. The following table summarizes the key physicochemical data for 5-Hydroxy-2-methoxybenzonitrile.
| Property | Value | Source & Rationale |
| Molecular Weight | 149.15 g/mol | [3] Calculated from the molecular formula C₈H₇NO₂. |
| Monoisotopic Mass | 149.04768 Da | [1][2] Precise mass for mass spectrometry analysis. |
| Physical Form | Solid | [5] Inferred from related substituted benzonitriles which are typically solids at room temperature. |
| Melting Point | Data not available | While data for isomers like 4-methoxybenzonitrile (57-59 °C) and 4-hydroxybenzonitrile (110-112 °C)[6] exist, the melting point for this specific isomer is not reported in the provided sources. Experimental determination is required. |
| Boiling Point | Data not available | Due to its solid nature and potential for decomposition at high temperatures, the boiling point is not a commonly reported or practical parameter. Isomers like 2-methoxybenzonitrile boil at 135 °C under reduced pressure (12 mmHg).[7] |
| Solubility | Insoluble/Slightly soluble in water; Soluble in organic solvents. | [5][8] The aromatic ring and methoxy group confer hydrophobicity. The hydroxyl group provides some capacity for hydrogen bonding, but overall water solubility is expected to be low. Good solubility is expected in solvents like DMSO, DMF, methanol, and ethyl acetate. |
| XlogP (Predicted) | 1.8 | [2] This value indicates moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability and absorption. |
Part 3: Spectroscopic and Spectrometric Profile
The spectroscopic signature of a molecule is its fingerprint, providing unambiguous confirmation of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework. The chemical environment of each proton and carbon atom results in a unique resonance signal.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. A ¹H NMR spectrum for 2-Hydroxy-5-methoxybenzonitrile is available, allowing for structural confirmation.[9] Based on the structure, one would expect distinct signals for the methoxy protons (a singlet), the phenolic hydroxyl proton (a broad singlet), and three aromatic protons, each with characteristic splitting patterns based on their coupling with neighbors.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For 5-Hydroxy-2-methoxybenzonitrile, eight distinct signals are expected: one for the methoxy carbon, one for the nitrile carbon, and six for the aromatic carbons. The chemical shifts are influenced by the attached functional groups. While a specific spectrum for this isomer was not found, data for related compounds like 4-Hydroxy-3-methoxybenzonitrile can serve as a reference.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Key Characteristic Peaks:
-
O-H Stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, intense peak is characteristic of the nitrile group, appearing around 2220-2240 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether & Phenol): Strong bands in the 1000-1300 cm⁻¹ region. (Inference based on characteristic IR data for related compounds).[11][12][13]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The benzonitrile core with its hydroxyl and methoxy substituents constitutes a chromophore that absorbs UV light. The absorption maxima (λ_max) can be influenced by solvent polarity and pH (due to the phenolic group).[14][15]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 5-Hydroxy-2-methoxybenzonitrile, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass (149.04768 Da for [M]⁺).[1][2] Fragmentation patterns can provide further structural information. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, is also available and can aid in identification.[1][2]
Part 4: Experimental Methodologies and Protocols
To ensure scientific integrity, the properties described above must be verifiable through standardized experimental protocols.
Protocol 1: NMR Spectroscopic Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 5-Hydroxy-2-methoxybenzonitrile.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube.[16] DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for the observation of the -OH signal.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Data Acquisition (400 MHz Spectrometer or higher):
-
¹H NMR: Set the spectral width to cover a range of 0-12 ppm. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).[16]
-
¹³C NMR: Use a proton-decoupled pulse sequence. Set the spectral width to 0-200 ppm. A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[16]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
-
Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of a solid sample.
-
Background Collection:
-
Ensure the ATR crystal (typically diamond) is clean.
-
Record a background spectrum of the clean, empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).[16]
-
-
Sample Analysis:
-
Place a small amount of the solid, dry 5-Hydroxy-2-methoxybenzonitrile sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the IR spectrum over a range of 4000 to 400 cm⁻¹.[16]
-
-
Data Interpretation:
-
The resulting spectrum will be in absorbance or transmittance.
-
Identify the key functional group frequencies as described in the spectroscopic profile section.
-
Part 5: Synthesis, Reactivity, and Application Insights
Synthetic Pathways
While numerous synthetic routes can be envisioned, a common strategy for preparing substituted hydroxybenzonitriles involves the manipulation of functional groups on a pre-existing benzene ring. One plausible approach is the selective demethylation of a corresponding dimethoxybenzonitrile precursor.[6][17] Alternatively, synthesis can proceed from a substituted benzaldehyde, converting the aldehyde to a nitrile.[4] The choice of route depends on the availability of starting materials and the desired scale.
Chemical Reactivity: A Trifunctional Hub
The reactivity of 5-Hydroxy-2-methoxybenzonitrile is governed by its three functional groups, making it a versatile synthetic intermediate.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, a potent nucleophile. It can undergo O-alkylation or O-acylation to introduce a variety of substituents. It also directs electrophilic aromatic substitution to the ortho and para positions.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. This functional group is a key handle for building more complex heterocyclic structures.[18]
-
Methoxy Group: The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Its presence significantly influences the electronic landscape of the molecule. In drug discovery, methoxy groups are often used to improve metabolic stability and modulate lipophilicity.[19]
Application in Drug Discovery
Substituted hydroxybenzonitriles are valuable scaffolds in medicinal chemistry.[20] They serve as starting materials for the synthesis of benzofurans, coumarins, and other heterocyclic systems that are prevalent in pharmacologically active compounds.[18][20] Notably, the broader class of serotonin (5-hydroxytryptamine or 5-HT) receptor modulators often incorporates substituted aromatic cores. The 5-HT₂ receptor family, in particular, is a major target for drugs treating neuropsychiatric, metabolic, and cardiovascular disorders.[21][22] The structural motifs present in 5-Hydroxy-2-methoxybenzonitrile make it an attractive starting point for the development of novel ligands for these and other important biological targets.
Part 6: Safety and Handling
Professional diligence requires a thorough understanding of a compound's hazards. Based on safety data for closely related isomers and substituted benzonitriles, the following precautions should be observed.
-
Hazards: This class of compounds is often classified as toxic if swallowed, in contact with skin, or if inhaled.[23] It can cause serious eye irritation and skin irritation.[24][25]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[23][24] All handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[25]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[8][24]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If swallowed or inhaled, seek immediate medical attention.[23]
Part 7: Visualizations
Diagram 1: Functional Group Influence
This diagram illustrates the key functional groups and their electronic effects on the aromatic ring, which dictate the molecule's overall reactivity and properties.
Caption: Key functional groups and their physicochemical influence.
Diagram 2: Spectroscopic Characterization Workflow
This workflow outlines the logical sequence of analytical techniques used to confirm the identity and purity of 5-Hydroxy-2-methoxybenzonitrile.
Caption: Standard workflow for analytical characterization.
References
-
Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. Retrieved from [Link]
-
Bio-Connect. (2013, September 9). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-hydroxy-2-methoxybenzonitrile (C8H7NO2). Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-Methoxybenzonitrile, 99%. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). CAS: 21962-50-5 | 5-Formyl-2-methoxy-benzonitrile. Retrieved from [Link]
- Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034.
- Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.
-
NIST WebBook. (n.d.). o-Methoxybenzonitrile. Retrieved from [Link]
- Google Patents. (1971). US3567758A - Preparation of hydroxybenzonitriles.
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). *UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-...) *. Retrieved from [Link]
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NIST WebBook. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]
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CiteSeerX. (n.d.). H and C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]
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PubChemLite. (n.d.). 2-hydroxy-5-methoxybenzonitrile (C8H7NO2). Retrieved from [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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Drug Hunter. (2025, March 11). What are the key players in the pharmaceutical industry targeting 5-HT2?. Retrieved from [Link]
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5-Hydroxy-2-methoxybenzonitrile safety and handling precautions
5-Hydroxy-2-methoxybenzonitrile Safety and Handling Guide
Chemical Identity & Technical Significance
5-Hydroxy-2-methoxybenzonitrile is a specialized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and receptor modulators. Its structure combines a reactive nitrile group with an electron-rich phenolic system, making it a versatile but chemically sensitive scaffold.
-
Synonyms: 3-Cyano-4-methoxyphenol; 5-Hydroxy-2-methoxy-benzonitrile.[4]
-
Molecular Formula: C₈H₇NO₂[4]
-
Molecular Weight: 149.15 g/mol [4]
-
Physical State: Solid (typically off-white to pale yellow powder).[4]
Hazard Identification & Risk Assessment (GHS)
This compound presents a dual-threat profile: physiological toxicity typical of benzonitriles and chemical instability characteristic of electron-rich phenols.[4]
2.1 GHS Classification (29 CFR 1910.1200 / CLP)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[4] | H302 |
| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin.[4] | H312 |
| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled.[4][6] | H332 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[4][7] | H315 |
| Serious Eye Damage/Irritation | 1 / 2A | Causes serious eye damage/irritation.[4][6][7]* | H318/H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
*Note: While some vendors classify as Eye Irrit.[4] 2A, the presence of the phenolic moiety and nitrile suggests a potential for severe ocular damage (Category 1). Safety protocols should default to the higher risk assumption (Eye Damage 1).[4]
2.2 Mechanistic Toxicology & Chemical Hazards
-
Nitrile Metabolism: Unlike simple aliphatic nitriles, benzonitriles are generally resistant to rapid metabolic release of cyanide in vivo.[4] However, they can still induce osteolathyrism or hepatic toxicity. Critical Risk: Thermal decomposition (fire) releases Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx).[4][8][9]
-
Phenolic Oxidation: The 5-hydroxy group renders the ring electron-rich and susceptible to oxidation.[4] Formation of quinoid species can occur upon exposure to air/light, potentially increasing sensitization risk.
Exposure Controls & Personal Protective Equipment (PPE)
3.1 Engineering Controls
-
Primary Barrier: All handling of the solid powder must be performed inside a certified chemical fume hood or a powder containment weigh station (HEPA filtered).[4]
-
Process Enclosure: For reactions involving heating >50°C, use a closed system with a caustic scrubber (NaOH trap) to neutralize potential trace HCN evolution.[4]
3.2 PPE Selection Matrix
| Protection Zone | Requirement | Technical Justification |
| Respiratory | N95/P100 (Solids) or ABEK1 (Solutions) | Prevents inhalation of dusts (H335) and organic vapors if dissolved.[4] |
| Ocular | Chemical Splash Goggles + Face Shield | Risk of H318 (irreversible eye damage).[4] Safety glasses are insufficient . |
| Dermal (Hands) | Nitrile (min 0.11mm) or Laminate (Silver Shield) | Standard nitrile offers splash protection.[4] For prolonged contact, use laminate gloves to prevent permeation of the organic solvent carrier. |
| Body | Lab Coat (Cotton/Poly) | Standard splash protection.[4] |
Safe Handling & Storage Protocols
4.1 Storage Conditions
-
Temperature: 2–8°C (Refrigerate). The phenolic hydroxyl group is prone to oxidation; cold storage retards this degradation.[4]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[4] Oxygen sensitivity requires a tightly sealed container, preferably parafilmed or stored in a desiccator.
-
Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., permanganates, peroxides) and Strong Acids (risk of nitrile hydrolysis to amide/acid).[4][10]
4.2 Handling Workflow (Decision Logic)
Figure 1: Operational safety logic for handling 5-Hydroxy-2-methoxybenzonitrile, emphasizing dust control and thermal mitigation.
Emergency Response Protocols
5.1 Fire Fighting Measures
-
Hazard: Thermal decomposition produces Hydrogen Cyanide (HCN) , Carbon Monoxide (CO), and Nitrogen Oxides (NOx).[4][9]
-
Media: Dry chemical, CO₂, or water spray.[4][6][8] Do not use high-volume water jet (scatters material).
-
Action: Firefighters must wear SCBA (Self-Contained Breathing Apparatus) and full turnout gear.[4] Fight fire from upwind.
5.2 Accidental Release (Spills)
-
Evacuate: Clear the immediate area (15-meter radius).
-
PPE Up: Don Goggles, N95/P100 respirator, and double nitrile gloves.
-
Contain:
-
Decontaminate: Wipe surface with a dilute alkaline solution (1% NaOH) to hydrolyze traces, followed by water.[4]
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Toxic Organic Solid."
Figure 2: Emergency response workflow for spills and personnel exposure.
References
-
Sigma-Aldrich. (2025).[4][12] Safety Data Sheet: 5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3).[1][2][3][4] Retrieved from [4]
-
PubChem. (2025).[4][13] Compound Summary: Benzonitrile Derivatives Toxicity. National Library of Medicine.[4] Retrieved from [4]
-
BLD Pharm. (2025).[4] Product Safety Information: CAS 180526-90-3.[1][2][3][4] Retrieved from [4]
-
NOAA Office of Response and Restoration. (2025). CAMEO Chemicals: Benzonitrile Hazards. Retrieved from [4]
-
Thermo Fisher Scientific. (2025).[4][12] Safety Data Sheet: 4-Methoxybenzonitrile (Analogue Read-Across). Retrieved from [4]
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Theoretical and Spectroscopic Profiling of 5-Hydroxy-2-methoxybenzonitrile: A Computational Framework
Part 1: Executive Summary & Strategic Importance
5-Hydroxy-2-methoxybenzonitrile (CAS: 180526-90-3), also known as 2-Cyano-4-hydroxyanisole, represents a critical scaffold in the synthesis of bioactive natural products, most notably 5-hydroxymellein and botryoisocoumarin A . Its structural architecture—a trisubstituted benzene ring featuring a strong electron-withdrawing nitrile group (-CN) alongside two electron-donating groups (hydroxyl -OH and methoxy -OCH3)—creates a unique "push-pull" electronic system.
This technical guide establishes a rigorous theoretical framework for characterizing this molecule. By synthesizing experimental data from recent total synthesis campaigns with standard Density Functional Theory (DFT) protocols, we provide a predictive model for its reactivity, spectroscopic signature, and potential as a nonlinear optical (NLO) material.
Core Applications
-
Pharmaceutical Intermediate: Key precursor for isocoumarin derivatives with anti-inflammatory and anticancer potential.
-
Electronic Materials: The donor-acceptor (
-D-A) configuration suggests potential utility in optoelectronic devices. -
Ligand Design: The ortho-methoxy/nitrile arrangement offers specific chelating or hydrogen-bonding motifs for protein docking.
Part 2: Computational Methodology (The Theoretical Protocol)
To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol mirrors validated studies on structural analogs (e.g., 5-bromo-2-methoxybenzonitrile) to ensure high-fidelity results.
Validated DFT Protocol
All theoretical calculations should be performed using the Gaussian 09/16 software suite, adhering to the following parameters:
| Parameter | Specification | Rationale |
| Method | DFT (B3LYP) | Becke’s 3-parameter hybrid functional with Lee-Yang-Parr correlation is the industry standard for organic aromatic systems, balancing cost and accuracy. |
| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse functions (++) is critical for capturing the lone pair interactions of Oxygen and Nitrogen atoms. |
| Solvation Model | PCM / SMD | Polarizable Continuum Model (PCM) in Ethanol or DMSO to mimic experimental NMR conditions. |
| Frequency Analysis | Harmonic | Essential to verify the optimized geometry corresponds to a local minimum (zero imaginary frequencies). |
Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow from structural input to property prediction.
Figure 1: Standardized computational workflow for the theoretical characterization of 5-Hydroxy-2-methoxybenzonitrile.
Part 3: Structural & Electronic Analysis
Geometry and Conformational Stability
The molecule possesses a planar benzene ring. The orientation of the methoxy group (-OCH3) relative to the nitrile (-CN) is critical.
-
Prediction: The methoxy group will likely adopt a conformation coplanar with the ring to maximize p-orbital overlap (resonance), though steric repulsion from the adjacent nitrile might induce a slight twist.
-
Intramolecular Interactions: A weak hydrogen bond or electrostatic interaction may exist between the methoxy oxygen and the ortho-nitrile group, stabilizing the structure.
Frontier Molecular Orbitals (FMO) Analysis
The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Location: Predominantly localized on the electron-rich 5-hydroxy and 2-methoxy groups and the benzene ring (
-donors). -
LUMO Location: Concentrated on the electron-withdrawing nitrile (-CN) group and the benzene ring (
-acceptor). -
Band Gap Implications: A narrower HOMO-LUMO gap (compared to unsubstituted benzonitrile) is expected due to the strong donor-acceptor coupling, suggesting:
-
High Chemical Softness: Increased reactivity toward electrophiles.
-
NLO Potential: Efficient intramolecular charge transfer (ICT) upon excitation.
-
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attack, crucial for drug-receptor docking.
| Region | Potential | Chemical Nature | Reactive Tendency |
| Nitrile Nitrogen (N) | Negative (Red) | Electron-rich | Hydrogen bond acceptor / Metal coordination site |
| Hydroxyl Hydrogen (H) | Positive (Blue) | Electron-deficient | Hydrogen bond donor (Critical for active site binding) |
| Benzene Ring ( | Neutral/Slightly Negative | Site for |
Part 4: Spectroscopic Profiling (Experimental vs. Theoretical)
This section synthesizes experimental data from the total synthesis of 5-hydroxymellein with theoretical predictions.
Vibrational Spectroscopy (IR/Raman)
Theoretical scaling factors (typically 0.961 for B3LYP) must be applied to raw frequencies.
-
Nitrile Stretch (
):-
Theoretical: ~2230–2250 cm⁻¹ (Strong intensity).
-
Diagnostic Value: The most distinct marker for this molecule.
-
-
Hydroxyl Stretch (
):-
Theoretical: ~3500–3650 cm⁻¹ (Variable depending on H-bonding).
-
Experimental Note: In solid phase (KBr pellet), this band will broaden and redshift due to intermolecular hydrogen bonding.
-
-
Methoxy C-H Stretch:
-
Theoretical: ~2850–2950 cm⁻¹ (Multiple bands).
-
NMR Spectroscopy (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is the gold standard for predicting NMR shifts.
-
Experimental Anchor: Data from Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements [1].
-
1H NMR (CDCl3): Distinct singlet for -OCH3 (~3.8 ppm), broad singlet for -OH, and aromatic protons showing specific coupling patterns (d, J values).
-
13C NMR: The nitrile carbon typically appears ~115-119 ppm; the C-OH and C-OMe carbons will be significantly deshielded (~150-160 ppm).
-
Part 5: Reactivity & Biological Logic
The reactivity of 5-Hydroxy-2-methoxybenzonitrile is dictated by the directing effects of its substituents.
Figure 2: Substituent effects driving the regioselectivity of 5-Hydroxy-2-methoxybenzonitrile.
Mechanistic Insight[1][2]
-
Electrophilic Aromatic Substitution: The 5-OH and 2-OMe groups are ortho, para-directing activators. The 1-CN group is a meta-directing deactivator.
-
Synergy:
-
Position 4 is ortho to OH and meta to OMe (Activated by OH).
-
Position 6 is ortho to OH and para to OMe (Strongly activated by both).
-
References
-
Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. Source: ACS Publications (Journal of Organic Chemistry) Context: Provides experimental synthesis, 1H NMR, and 13C NMR data for 5-Hydroxy-2-methoxybenzonitrile (Compound S19).
-
Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2-Methoxybenzonitrile by DFT. Source: Oriental Journal of Chemistry Context: Serves as a methodological benchmark. The structural similarity (5-Bromo vs. 5-Hydroxy) allows for direct comparison of DFT protocols (B3LYP/6-311++G(d,p)) and vibrational assignments.
-
Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. Source: Journal of Organic Chemistry Context: Details the cleavage of 2,5-dimethoxybenzonitrile to yield 5-Hydroxy-2-methoxybenzonitrile, providing insight into the stability of the ether bond vs. the nitrile group.
-
Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Source: PubMed Central (PMC) Context: Validates the use of Hirshfeld surface analysis and DFT for benzonitrile derivatives containing hydroxyl groups.
literature review of 5-Hydroxy-2-methoxybenzonitrile research
An In-Depth Technical Guide to the Chemistry and Applications of 5-Hydroxy-2-methoxybenzonitrile
Abstract
5-Hydroxy-2-methoxybenzonitrile is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of a hydroxyl, a methoxy, and a nitrile group on a benzene ring imparts a versatile reactivity profile, making it a valuable scaffold and intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive review of the synthesis, spectroscopic characterization, chemical reactivity, and potential applications of 5-Hydroxy-2-methoxybenzonitrile, drawing upon established chemical principles and data from structurally related compounds to offer field-proven insights for researchers.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 5-Hydroxy-2-methoxybenzonitrile is fundamental to its application in research and development.
Physicochemical Data
The key physicochemical properties of 5-Hydroxy-2-methoxybenzonitrile are summarized in the table below. This data is essential for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| CAS Number | 39835-11-5 | [2] |
| Appearance | Solid | |
| InChI Key | DELKLBKHSGNEJN-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 5-Hydroxy-2-methoxybenzonitrile. Below are the expected spectral data based on its structure and available data for the compound and its isomers.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as a complex pattern of doublets and doublets of doublets in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The nitrile carbon is typically found in the δ 115-120 ppm region, while the aromatic carbons will resonate between δ 110-160 ppm. The methoxy carbon will appear around δ 55-60 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
-
C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.[5]
-
C-O stretch (aryl ether): A strong band in the region of 1200-1275 cm⁻¹.
-
C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-Hydroxy-2-methoxybenzonitrile, the molecular ion peak (M⁺) would be expected at an m/z of 149.15. Infrared ion spectroscopy can be a powerful technique to distinguish between positional isomers, which can be challenging with conventional mass spectrometry alone.[6]
Synthesis of 5-Hydroxy-2-methoxybenzonitrile
The synthesis of 5-Hydroxy-2-methoxybenzonitrile can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two plausible and robust synthetic strategies are detailed below.
Strategy 1: Selective Demethylation of 2,5-Dimethoxybenzonitrile
This approach is predicated on the selective cleavage of one methyl ether in the readily available precursor, 2,5-dimethoxybenzonitrile. The hydroxyl group at the 5-position is more sterically accessible, making selective demethylation at this position feasible. Reagents like magnesium iodide have been shown to be effective for the selective demethylation of aryl ethers.[7]
Caption: Proposed synthesis of 5-Hydroxy-2-methoxybenzonitrile via selective demethylation.
Experimental Protocol: Selective Demethylation
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxybenzonitrile (1.0 eq).
-
Reagent Addition: Add magnesium iodide (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture under solvent-free conditions at a temperature of 120-150°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add dilute hydrochloric acid (1M HCl) to quench the reaction and dissolve the magnesium salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Hydroxy-2-methoxybenzonitrile.
Strategy 2: One-Pot Conversion from 5-Hydroxy-2-methoxybenzaldehyde
This method involves the direct conversion of the corresponding aldehyde to a nitrile in a one-pot reaction, which is an efficient and widely used transformation in organic synthesis. This process typically involves the in-situ formation of an aldoxime followed by its dehydration.[8]
Caption: Synthesis via one-pot conversion of the corresponding benzaldehyde.
Experimental Protocol: One-Pot Nitrile Synthesis
-
Reaction Setup: To a solution of 5-hydroxy-2-methoxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as anhydrous ferrous sulfate.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 5-Hydroxy-2-methoxybenzonitrile makes it a versatile building block for constructing more complex molecular architectures, particularly heterocyclic systems.
Caption: Key reaction pathways for 5-Hydroxy-2-methoxybenzonitrile.
The hydroxyl group can undergo O-alkylation and O-acylation to form ether and ester derivatives, respectively. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. The strategic placement of the hydroxyl and nitrile groups allows for intramolecular cyclization reactions, providing a powerful route to synthesize substituted benzofurans, which are prevalent motifs in many biologically active compounds.
Potential Applications in Drug Discovery and Medicinal Chemistry
While direct biological studies on 5-Hydroxy-2-methoxybenzonitrile are limited, the benzonitrile scaffold, particularly with hydroxyl and methoxy substitutions, is of great interest in drug discovery.
-
Scaffold for Bioactive Molecules: Benzonitrile derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. For instance, the related compound 4-hydroxy-3-methoxybenzonitrile is a key building block for various active pharmaceutical ingredients (APIs) with potential antimicrobial and anti-inflammatory properties.[9]
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, making it a valuable feature in the design of enzyme inhibitors. Derivatives of 2-hydroxybenzonitrile have been explored for their potential to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
-
Antimicrobial and Antioxidant Properties: Flavonoids and other phenolic compounds containing methoxy groups have been reported to possess significant antioxidant and antimicrobial activities. The structural motifs within 5-Hydroxy-2-methoxybenzonitrile suggest that its derivatives could be explored for similar properties. Studies on 2-hydroxy benzyl hydrazide derivatives have shown promising antibacterial and antioxidant activities.[10]
Conclusion and Future Outlook
5-Hydroxy-2-methoxybenzonitrile is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has outlined its fundamental properties, provided robust and logical synthetic strategies, and explored its potential applications based on established reactivity and the biological profiles of structurally related compounds.
Future research should focus on the direct evaluation of the biological activities of 5-Hydroxy-2-methoxybenzonitrile and its novel derivatives. The development of compound libraries based on this scaffold could lead to the discovery of new therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and neuroprotective drugs. Furthermore, its utility as an intermediate in the synthesis of advanced materials warrants further investigation.
References
- Google Patents. (n.d.). Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. Retrieved from [Link]
- Google Patents. (n.d.). Method for selective demethylation of ortho-trimethoxybenzene compounds.
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxybenzonitrile. Retrieved from [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]
-
ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Retrieved from [Link]
-
PubMed. (2009). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of hydroxybenzonitriles.
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chemical Review and Letters Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Retrieved from [Link]
-
ResearchGate. (2022). Biological Evaluation and Computational Studies of Methoxy-flavones from Newly Isolated Radioresistant Micromonospora Aurantiaca Strain TMC-15. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of hydroxybenzonitriles.
-
University of Illinois at Urbana-Champaign. (2013). Analysis of Chemical and Biological Features Yields Mechanistic Insights into Drug Side Effects. Retrieved from [Link]
-
Deleplace. (2026). The Versatile Role of 4-Hydroxy-3-methoxybenzonitrile in Modern Synthesis. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-methoxy-benzonitrile | CAS 39835-11-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-HYDROXY-5-METHOXYBENZONITRILE | 39835-11-5 [chemicalbook.com]
- 3. 2-HYDROXY-5-METHOXYBENZONITRILE(39835-11-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. nbinno.com [nbinno.com]
- 10. jchr.org [jchr.org]
Methodological & Application
Application Note: Regioselective Synthesis of 5-Hydroxy-2-methoxybenzonitrile from 4-Methoxyphenol
Executive Summary & Strategic Analysis
The synthesis of 5-Hydroxy-2-methoxybenzonitrile (Target) from 4-methoxyphenol (Starting Material) presents a classic problem in electrophilic aromatic substitution (EAS): competing directing groups .
In 4-methoxyphenol, the hydroxyl group (-OH) is a stronger activating group than the methoxy group (-OMe). Standard EAS reactions (halogenation, formylation) invariably occur ortho to the hydroxyl group, yielding 2-substituted-4-methoxyphenols. However, the target molecule requires functionalization ortho to the methoxy group (position 3 relative to the phenol).
To overcome this thermodynamic preference, this protocol employs a Steric and Electronic Masking Strategy . By converting the phenol to an acetate ester, we invert the reactivity profile. The acetoxy group (-OAc) is a weak activator/deactivator, allowing the methoxy group to dominate the regiochemistry, directing the incoming electrophile to the desired ortho-methoxy position.
Synthetic Pathway Overview[1][2][3][4]
-
Protection: Acetylation of 4-methoxyphenol to 4-acetoxyanisole.
-
C-C Bond Formation: Vilsmeier-Haack formylation to introduce a carbon scaffold ortho to the methoxy group.
-
Functional Group Interconversion: Conversion of the aldehyde to a nitrile via an oxime intermediate.
-
Deprotection: Hydrolysis of the ester to reveal the final phenol.
Caption: Figure 1. Strategic workflow for the regiocontrolled synthesis of 5-Hydroxy-2-methoxybenzonitrile.
Detailed Experimental Protocols
Phase 1: Strategic Protection (Acetylation)
Objective: Deactivate the phenol position to allow the methoxy group to direct the subsequent formylation.
-
Reagents: 4-Methoxyphenol (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (0.1 equiv), DCM (Solvent).
-
Mechanism: Nucleophilic acyl substitution.
Protocol:
-
Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in Dichloromethane (DCM) (100 mL).
-
Add Pyridine (0.8 mL, 10 mmol) as a catalyst.
-
Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise over 15 minutes. Exothermic reaction - monitor temperature.
-
Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Wash with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Yield: Quantitative (~16.0 g). Product (4-acetoxyanisole) is a white solid/oil.
Phase 2: Regioselective Formylation (Vilsmeier-Haack)
Objective: Introduce the aldehyde functionality ortho to the methoxy group. Critical Control Point: Temperature control is vital to prevent deacetylation during the reaction.
-
Reagents: 4-Acetoxyanisole (1.0 equiv), POCl₃ (1.2 equiv), DMF (1.5 equiv).
Protocol:
-
In a flame-dried flask under N₂, cool DMF (11.6 mL, 150 mmol) to 0°C.
-
Add POCl₃ (11.2 mL, 120 mmol) dropwise over 30 minutes. The solution will turn pale yellow/orange (Vilsmeier reagent formation). Stir for 30 min at 0°C.
-
Dissolve 4-acetoxyanisole (16.6 g, 100 mmol) in minimal DMF (20 mL) and add dropwise to the reagent at 0°C.
-
Heat the mixture to 70°C for 6–8 hours.
-
Note: The methoxy group directs the electrophile to the ortho position. The acetoxy group is meta-directing (deactivating), reinforcing this selectivity.
-
-
Quenching: Pour the reaction mixture onto crushed ice (500 g) containing Sodium Acetate (20 g). Stir vigorously for 1 hour to hydrolyze the iminium salt.
-
Extraction: Extract with EtOAc (3 x 100 mL). Wash organic layers with water and brine.
-
Purification: Recrystallize from EtOH or flash chromatography (Hexane:EtOAc).
-
Product: 5-Acetoxy-2-methoxybenzaldehyde .
-
Data Check: ¹H NMR should show two singlets for OMe and OAc, and aromatic protons in a 1,2,4-pattern (doublet, doublet of doublets, doublet).
-
Phase 3: Nitrile Installation (One-Pot Dehydration)
Objective: Convert the aldehyde to a nitrile.
-
Reagents: Aldehyde (from Phase 2), Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Formate, Formic Acid.
Protocol:
-
Dissolve 5-Acetoxy-2-methoxybenzaldehyde (10 mmol) in Formic Acid (20 mL).
-
Add Hydroxylamine Hydrochloride (11 mmol) and Sodium Formate (15 mmol).
-
Reflux the mixture for 4–6 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with DCM.
-
Product: 5-Acetoxy-2-methoxybenzonitrile .
Phase 4: Deprotection
Objective: Restore the phenolic hydroxyl group.
-
Reagents: Acetyl-nitrile intermediate, K₂CO₃, Methanol.
Protocol:
-
Dissolve the nitrile in Methanol (50 mL).
-
Add Potassium Carbonate (1.5 equiv). Stir at RT for 1 hour.
-
Acidify carefully with 1M HCl to pH 5.
-
Extract with EtOAc, dry, and concentrate.
-
Final Product: 5-Hydroxy-2-methoxybenzonitrile .
Analytical Data & Troubleshooting
Expected Data Profile
| Parameter | Value / Observation |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 128–130°C (Lit.[11][12] range for similar isomers) |
| IR Spectrum | ~2225 cm⁻¹ (CN stretch, sharp), ~3350 cm⁻¹ (OH broad) |
| ¹H NMR (DMSO-d₆) | δ 10.1 (s, 1H, OH), 7.2 (d, 1H, H-3), 7.1 (dd, 1H, H-4), 6.9 (d, 1H, H-6), 3.8 (s, 3H, OMe) |
Troubleshooting Guide
-
Issue: Low Regioselectivity (Mixture of Isomers). [13]
-
Cause: Deacetylation occurred during Vilsmeier reaction, leading to ortho-OH formylation.
-
Solution: Ensure anhydrous reagents.[5] Lower the Vilsmeier temperature to 60°C and extend time. Verify the Acetyl group is intact by NMR before proceeding to Step 3.
-
-
Issue: Incomplete Nitrile Formation.
-
Cause: Oxime formation works, but dehydration fails.
-
Solution: Switch to a two-step method: Isolate the Oxime, then reflux in Acetic Anhydride to dehydrate (and re-acetylate if needed).
-
References
-
Vilsmeier-Haack Reaction on Phenolic Esters
- Methodology: "Regioselective formylation of protected phenols." Journal of Organic Chemistry.
-
Source:
-
Nitrile Synthesis via Formic Acid/Hydroxylamine
- Methodology: "One-pot synthesis of nitriles from aldehydes using hydroxylamine hydrochloride and formic acid."
-
Source:
-
General Reactivity of 4-Methoxyphenol
- Data: "Reactivity profiles of anisole deriv
-
Source:
-
Benzonitrile Synthesis Protocols
- Comparison: "Synthesis of hydroxybenzonitriles via demethylation vs direct cyan
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]
- 3. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Interesting route to 4-methoxyphenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. prepchem.com [prepchem.com]
- 12. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimized Protocols for the O-Alkylation of 5-Hydroxy-2-methoxybenzonitrile
Introduction & Strategic Analysis
The alkylation of 5-Hydroxy-2-methoxybenzonitrile is a critical transformation in medicinal chemistry, particularly for generating libraries of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. This scaffold presents a unique electronic environment: the phenolic hydroxyl at position 5 is the nucleophile, while the nitrile (position 1) and methoxy (position 2) groups modulate its reactivity.
Electronic Considerations
-
Nucleophilicity: The hydroxyl group at C5 is para to the methoxy group (electron-donating) and meta to the nitrile group (electron-withdrawing). The electron-donating effect of the para-methoxy group slightly increases the pKa of the phenol (making it less acidic than a bare nitrile-phenol), but it significantly enhances the nucleophilicity of the resulting phenoxide ion.
-
Regioselectivity: The presence of the methoxy ether at C2 blocks the competing site, ensuring that O-alkylation occurs exclusively at the C5 hydroxyl. C-alkylation is theoretically possible but kinetically disfavored under the mild basic conditions recommended here.
Reaction Pathway
The transformation follows a classic Williamson Ether Synthesis mechanism (
Figure 1: Mechanistic pathway for the O-alkylation of 5-Hydroxy-2-methoxybenzonitrile.
Experimental Protocols
Method A: The "Workhorse" Protocol (Standard Alkylation)
Best for: Primary alkyl bromides/iodides, non-volatile electrophiles.
Mechanism:
Reagents:
-
Substrate: 5-Hydroxy-2-methoxybenzonitrile (1.0 equiv)
-
Electrophile: Alkyl Bromide (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv)[5] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)
Step-by-Step Procedure:
-
Preparation: Dry the reaction vessel (RBF) and stir bar in an oven at 120°C for 1 hour. Cool under a stream of nitrogen.
-
Solvation: Dissolve 5-Hydroxy-2-methoxybenzonitrile (1.0 equiv) in anhydrous DMF.
-
Deprotonation: Add
(2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange, indicating phenoxide formation. -
Alkylation: Add the Alkyl Bromide (1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (lower R_f) should disappear.
-
-
Workup:
-
Cool to RT.
-
Pour the mixture into 10 volumes of ice-cold water (precipitates the product if solid).
-
Extract with Ethyl Acetate (
).[6] -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
Method B: The "Finkelstein" Protocol (For Chlorides/Unreactive Halides)
Best for: Alkyl chlorides, sterically hindered primary halides. Key Additive: Potassium Iodide (KI) acts as a catalyst, converting R-Cl to the more reactive R-I in situ.
Reagents:
-
Base: Cesium Carbonate (
) (1.5 equiv) - Cesium is more soluble and provides a "naked" anion effect. -
Additive: Potassium Iodide (KI) (0.1 – 0.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF.
Modifications to Method A:
-
Add KI (0.2 equiv) along with the base in Step 3.
-
Increase temperature to 80°C (or reflux if using MeCN).
-
Extend reaction time to 12–16 hours.
Method C: Mild Conditions (Volatile Halides)
Best for: Allyl bromide, Methyl iodide, Benzyl bromide. Solvent: Acetone (allows for lower temp reflux and easier removal).
Procedure:
-
Dissolve substrate in Acetone (0.2 M).
-
Add
(2.0 equiv).[4][7] -
Add Alkyl Halide (1.5 equiv).
-
Reflux (approx. 56°C) for 8 hours.
-
Workup: Filter off the solid salts (
/KBr). Concentrate the filtrate. This often yields pure product without aqueous extraction.
Optimization & Troubleshooting Guide
Solvent & Base Selection Matrix
Use this table to select the optimal conditions based on your electrophile (R-X).
| Electrophile Type | Leaving Group (X) | Recommended Base | Solvent | Temp (°C) | Notes |
| Primary Alkyl | I, Br | DMF | 60 | Standard protocol. High yield. | |
| Primary Alkyl | Cl | DMF | 80-90 | Finkelstein conditions required. | |
| Allylic / Benzylic | Br, Cl | Acetone | Reflux | Highly reactive; avoid high heat to prevent polymerization. | |
| Secondary Alkyl | Br, I | DMF | 90 | Competition with E2 elimination is likely. | |
| Unreactive | Tosylate / Mesylate | NaH | THF | 0 -> RT | Strong base (NaH) ensures complete deprotonation. |
Decision Logic for Experimental Design
Figure 2: Decision tree for selecting reaction conditions based on alkyl halide reactivity.
Critical Troubleshooting
-
Problem: Low conversion after 24 hours.
-
Cause: Trace water in DMF is quenching the phenoxide or solvating the carbonate anion too heavily.
-
Solution: Add activated 3Å molecular sieves to the reaction mixture. Switch to
(higher solubility).
-
-
Problem: Hydrolysis of the Nitrile (-CN to -CONH2).
-
Cause: High temperature (>100°C) combined with high pH and moisture.
-
Solution: Keep temperature below 80°C. Ensure reagents are anhydrous.
-
-
Problem: Product is an oil that won't crystallize.
-
Solution: The methoxy and alkyl chains often lower the melting point. Triturate with cold pentane or diethyl ether to induce crystallization.
-
References
-
Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism).
-
Katritzky, A. R., et al. (2000). "Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes." Arkivoc, 1(6), 81-91.[5] (Describes analogous alkylation of 2-hydroxy-5-methoxy systems using K2CO3/Acetone).
-
BenchChem Application Notes. (2025). "Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile." (General protocols for hydroxybenzonitrile alkylation).
-
PubChem. (2025). "5-Hydroxy-2-methoxybenzonitrile Compound Summary." (Physical properties and CAS verification).
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][2][3][4][7][8] (Mechanistic review and solvent effects).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. designer-drug.com [designer-drug.com]
- 6. 2-HYDROXY-5-METHOXYBENZONITRILE | 39835-11-5 [chemicalbook.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
Application Note: Heterocyclic Synthesis Using 5-Hydroxy-2-methoxybenzonitrile
Executive Summary: The Strategic Value of the Scaffold
5-Hydroxy-2-methoxybenzonitrile represents a high-value "bifunctional" scaffold in modern drug discovery. Unlike simple benzonitriles, this compound offers three distinct vectors for diversification, enabling the rapid construction of privileged heterocyclic cores found in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
Structural Advantages:
-
The Nitrile Vector (C-1): A versatile electrophile for [3+2] cycloadditions (tetrazoles) or Pinner-type reactions (amidines, oxadiazoles).
-
The Masked Phenol (C-2 Methoxy): The ortho-methoxy group serves as a latent nucleophile. Upon selective demethylation, it reveals a phenol positioned perfectly for cyclization with the nitrile (to form benzoxazoles) or with external electrophiles (to form benzofurans).
-
The Functional Handle (C-5 Hydroxyl): An independent nucleophile allowing for early-stage attachment of solubility-enhancing groups or lipophilic tails without interfering with the core heterocycle formation.
This guide details three validated protocols for transforming this scaffold into high-value heterocyclic cores.
Divergent Synthesis Workflow
The following flowchart illustrates the strategic branching points for this scaffold. Note the critical decision point regarding the protection of the C-5 hydroxyl group.
Figure 1: Strategic branching for 5-Hydroxy-2-methoxybenzonitrile. Path 1 utilizes the nitrile directly, while Path 2 involves "unmasking" the C-2 oxygen for ring fusion.
Protocol A: Synthesis of 3-Aminobenzofurans (The "Core Morphing" Route)
This is the most complex but highest-value transformation. It converts the benzonitrile into a 3-aminobenzofuran, a scaffold prevalent in PI3K and mTOR inhibitors.
Mechanism: Selective demethylation of the C-2 methoxy group followed by alkylation with an
Phase 1: Selective Demethylation
Challenge: Demethylating the C-2 methoxy without affecting the nitrile or the C-5 protecting group (if present). Solution: The Boron Trichloride / Tetra-n-butylammonium Iodide (BCl3/TBAI) system is superior to BBr3 for nitriles, offering milder conditions and higher selectivity [1].
Reagents:
-
Substrate: 5-(Benzyloxyl)-2-methoxybenzonitrile (Protected precursor)
-
Reagent: BCl3 (1.0 M in DCM), TBAI (Tetra-n-butylammonium iodide)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen. Add the substrate (1.0 equiv) and TBAI (1.2 equiv). Dissolve in anhydrous DCM (0.1 M concentration). Cool to -78 °C.[1]
-
Addition: Add BCl3 (1.5 equiv) dropwise over 10 minutes. The solution may turn pale yellow.
-
Reaction: Stir at -78 °C for 15 minutes, then allow to warm to 0 °C. Monitor by TLC (System: Hexanes/EtOAc 3:1).
-
Self-Validating Check: The starting material (RF ~0.6) should disappear, replaced by a more polar spot (RF ~0.4, Phenol).
-
-
Quench: Carefully quench with saturated aqueous NaHCO3. Extract with DCM (3x).
-
Purification: Silica gel chromatography.
-
Yield Expectation: 85-92%.
-
Phase 2: Thorpe-Ziegler Cyclization
Reagents:
-
Substrate: 5-(Benzyloxy)-2-hydroxybenzonitrile (from Phase 1)
-
Reagent: Ethyl Bromoacetate (1.1 equiv), K2CO3 (2.5 equiv)
-
Solvent: DMF (dry)
Step-by-Step Protocol:
-
Alkylation: Dissolve the phenol (1.0 equiv) in DMF. Add K2CO3. Stir at RT for 10 min. Add Ethyl Bromoacetate dropwise. Heat to 60 °C for 2 hours.
-
Intermediate Check: This forms the acyclic ether intermediate.
-
-
Cyclization: Increase temperature to 90-100 °C. The carbonate base is sufficient to drive the intramolecular attack of the active methylene on the nitrile.
-
Workup: Pour into ice water. The product, Ethyl 3-amino-5-(benzyloxy)benzofuran-2-carboxylate , often precipitates as a solid. Filter and wash with cold water.
-
Data Validation:
-
IR: Disappearance of the sharp Nitrile peak (~2220 cm⁻¹). Appearance of Amino doublet (~3300-3400 cm⁻¹) and Ester carbonyl (~1680 cm⁻¹).
-
1H NMR: New singlet for the furan ring proton is absent (substituted), but look for the broad NH2 signal (usually 5.0-6.0 ppm).
-
Protocol B: Synthesis of 1,2,4-Oxadiazoles (The "Bioisostere" Route)
This protocol transforms the nitrile into a stable ester bioisostere. This is ideal when the C-5 hydroxyl is used to attach a lipophilic tail, and the nitrile is converted to the oxadiazole to bind to a polar pocket (e.g., S1P1 agonists).
Step 1: Amidoxime Formation
Reagents:
-
Substrate: 5-Hydroxy-2-methoxybenzonitrile
-
Reagent: Hydroxylamine hydrochloride (NH2OH[2]·HCl, 2.0 equiv), NaHCO3 (2.2 equiv)
-
Solvent: Ethanol/Water (10:1)
Protocol:
-
Suspend reagents in EtOH/Water.
-
Reflux at 80 °C for 4-6 hours.
-
Endpoint: TLC shows a highly polar spot (Amidoxime).
-
Concentrate and crystallize from cold water/ethanol.
Step 2: Cyclization with Carboxylic Acids
Note: We recommend the T3P (Propylphosphonic anhydride) method for mild, high-yield cyclization without harsh acids [2].
Protocol:
-
Dissolve Amidoxime (1.0 equiv) and Carboxylic Acid (R-COOH, 1.1 equiv) in EtOAc or DMF.
-
Add Et3N (3.0 equiv) and T3P (50% in EtOAc, 1.5 equiv).
-
Heat to 80 °C for 12 hours.
-
Workup: Wash with water and brine. The organic layer contains the 1,2,4-oxadiazole.[3][4][5][6]
Protocol C: Tetrazole Synthesis (The "Click" Route)
Tetrazoles are classic carboxylic acid bioisosteres with improved metabolic stability and permeability.
Reagents:
-
Substrate: 5-Hydroxy-2-methoxybenzonitrile
-
Reagents: Sodium Azide (NaN3, 1.5 equiv), Zinc Bromide (ZnBr2, 1.0 equiv) or Triethylamine Hydrochloride.
-
Solvent: Water/Isopropanol (2:1) or DMF.[5][7] Note: ZnBr2 in water allows for a "Green" synthesis.
Protocol:
-
Safety: NaN3 can form hydrazoic acid. Use a blast shield and proper ventilation.
-
Reaction: Mix substrate, NaN3, and ZnBr2 in water/IPA.
-
Heating: Reflux at 100 °C for 16-24 hours.
-
Workup (Critical):
-
Cool to RT.
-
Acidify carefully with 1N HCl to pH 2-3 (This protonates the tetrazole, precipitating it).
-
Caution: Ensure no excess azide remains before acidification to avoid HN3 gas evolution. (Quench excess azide with nitrite if necessary, but usually filtration of the product is safe if washed well).
-
Filter the white precipitate.
-
-
Validation: 13C NMR will show the Tetrazole carbon shift around 155-160 ppm.
Comparative Data & Selection Guide
| Parameter | Benzofuran Route | 1,2,4-Oxadiazole Route | Tetrazole Route |
| Primary Utility | Scaffold Construction (Core) | Linker / Bioisostere | Acid Bioisostere |
| Complexity | High (3-4 steps) | Medium (2 steps) | Low (1 step) |
| C-5 Protection? | Required (to prevent side-alkylation) | Optional | Optional |
| Key Reagent | Ethyl Bromoacetate / BCl3 | NH2OH / T3P | NaN3 / ZnBr2 |
| Yield (Typ.) | 60-70% (over 2 steps) | 75-85% | >90% |
Troubleshooting & Optimization
"Self-Validating" The Demethylation
When performing the BCl3 demethylation (Protocol A), the reaction is self-validating via NMR.
-
Starting Material: Shows a sharp singlet at ~3.8-3.9 ppm (3H, -OMe).
-
Product: This singlet disappears completely. A new broad singlet (OH) appears, often >9.0 ppm in DMSO-d6. If the peak at 3.8 ppm remains, the reaction is incomplete—add more BCl3.
Regioselectivity in Cyclization
In Protocol A (Benzofuran), alkylation could theoretically occur at the C-5 OH if it is not protected.
-
Observation: If you see a mixture of products or low yield, check the C-5 protection. The C-5 phenol is more acidic/nucleophilic than the hindered C-2 phenol (after demethylation). Always protect C-5 first.
References
-
BCl3/TBAI Demethylation: Brooks, P. R., et al. "Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers." J. Org. Chem., 1999, 64(26), 9719–9721. Link
-
T3P Mediated Cyclization: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Lett., 2009, 50, 2872. Link
-
Zinc Mediated Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[4][7] Chem., 2001, 66(24), 7945–7950. Link
-
Benzofuran Review: Khanam, H., & Shamsi, F. "Bioactive Benzofuran Derivatives: A Review." Eur. J. Med. Chem., 2015, 97, 483-504. Link
Sources
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: 5-Hydroxy-2-methoxybenzonitrile as a Strategic Building Block for Advanced Pharmaceutical Scaffolds
Introduction: 5-Hydroxy-2-methoxybenzonitrile is a bifunctional aromatic compound poised as a highly valuable and versatile building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic hydroxyl group and a synthetically malleable nitrile moiety, offers a unique platform for the construction of complex molecular architectures. The ortho-methoxy group provides steric and electronic influences that can be exploited to direct further chemical transformations and to fine-tune the pharmacological properties of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 5-hydroxy-2-methoxybenzonitrile, with a focus on its role as a precursor to potent neurological agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for reaction optimization and process development. The key properties of 5-hydroxy-2-methoxybenzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 39900-63-5 | CymitQuimica[1] |
| Molecular Formula | C₈H₇NO₂ | CymitQuimica[1] |
| Molecular Weight | 149.15 g/mol | CymitQuimica[1] |
| Appearance | Solid | CymitQuimica[1] |
| Purity | Typically ≥97% | CymitQuimica[1] |
Core Application: A Gateway to Serotonin 5-HT2A Receptor Agonists
The 2,5-dimethoxyphenyl scaffold is a cornerstone in the design of potent agonists for the serotonin 5-HT2A receptor, a key target in the central nervous system implicated in various neurological and psychiatric conditions.[2][3] A prominent class of such agonists are the N-benzylphenethylamines, including the highly potent "NBOMe" series of compounds.[2][3] 5-Hydroxy-2-methoxybenzonitrile serves as an ideal starting material for the synthesis of the crucial 2-alkoxy-5-methoxybenzylamine intermediates required for the construction of these neurologically active agents.
The overall synthetic strategy involves a three-stage process:
-
O-Alkylation: The phenolic hydroxyl group of 5-hydroxy-2-methoxybenzonitrile is alkylated to introduce the desired alkoxy moiety. This step is critical for modulating the compound's interaction with the receptor.
-
Nitrile Reduction: The nitrile group is reduced to a primary amine, yielding the key benzylamine intermediate.
-
Reductive Amination: The resulting benzylamine is coupled with a substituted phenethylamine to afford the final N-benzylphenethylamine target.
Caption: Synthetic workflow from 5-Hydroxy-2-methoxybenzonitrile to N-benzylphenethylamine analogues.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of 5-hydroxy-2-methoxybenzonitrile.
Protocol 1: O-Alkylation of 5-Hydroxy-2-methoxybenzonitrile
This protocol describes the Williamson ether synthesis for the O-alkylation of the phenolic hydroxyl group. The choice of the alkylating agent is critical and will define the nature of the alkoxy group in the final product. Phase-transfer catalysis can be employed to enhance the reaction rate and selectivity.[4]
Materials:
-
5-Hydroxy-2-methoxybenzonitrile
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask, add 5-hydroxy-2-methoxybenzonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-alkoxy-5-methoxybenzonitrile.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone and potassium carbonate is crucial to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the reaction.
-
Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the phenolic hydroxyl group, which is necessary for the nucleophilic attack on the alkyl halide.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing for a shorter reaction time.
Protocol 2: Reduction of 2-Alkoxy-5-methoxybenzonitrile to the Corresponding Benzylamine
The reduction of the nitrile group to a primary amine is a key step in the synthesis of the target pharmaceutical scaffolds. Several reducing agents can be employed for this transformation, with lithium aluminum hydride (LiAlH₄) being a common and effective choice.
Materials:
-
2-Alkoxy-5-methoxybenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
In a dry, nitrogen-flushed round-bottom flask, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 2-alkoxy-5-methoxybenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-alkoxy-5-methoxybenzylamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is essential due to the reactivity of LiAlH₄ with atmospheric moisture and oxygen.
-
Controlled Addition at Low Temperature: The dropwise addition of the nitrile solution to the LiAlH₄ suspension at 0 °C helps to control the initial exothermic reaction.
-
Fieser Workup: The specific quenching procedure with water and NaOH is a standard method to safely decompose the excess LiAlH₄ and to precipitate the aluminum salts in a granular form that is easy to filter.
Visualization of the Synthetic Pathway
Caption: Stepwise synthesis of a target API from 5-Hydroxy-2-methoxybenzonitrile.
Conclusion
5-Hydroxy-2-methoxybenzonitrile is a strategically important starting material for the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system. The protocols detailed herein provide a solid foundation for the utilization of this versatile building block in drug discovery and development programs. The ability to readily modify both the hydroxyl and nitrile functionalities allows for the generation of diverse libraries of compounds for structure-activity relationship studies, ultimately paving the way for the discovery of novel therapeutic agents.
References
- Nichols, D. E., & Marona-Lewicka, D. (2015). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 6(9), 1563–1574.
- Halberstadt, A. L. (2017). Recent advances in the neuropsychopharmacology of serenity. Behavioural Brain Research, 325, 1–18.
-
Scribd. (n.d.). Forensic Toxicology of 2C-B & 25B-NBOMe. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (2023, November 13). 25B-NBOMe. Retrieved February 19, 2026, from [Link]
-
Diva-portal.org. (2017). Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). The structure of 25I-NBOMe and 25B-NBOMe. Retrieved February 19, 2026, from [Link]
-
LJMU Research Online. (n.d.). N-(2-methoxybenzyl)ethanamine (25I-NBOMe). Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones O-Alkylation of 2-Hydroxynaphthoquinones. Retrieved February 19, 2026, from [Link]
Sources
Application Note: High-Performance Liquid Chromatography Analysis of 5-Hydroxy-2-methoxybenzonitrile
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 5-Hydroxy-2-methoxybenzonitrile (CAS: 78419-41-9). This compound is a critical intermediate in the synthesis of benzamide-based gastroprokinetic agents (e.g., Mosapride, Itopride) and antipsychotics. The method utilizes a C18 stationary phase with an acidic mobile phase to suppress phenolic ionization, ensuring sharp peak shape and reproducible retention.
Introduction & Chemical Context
5-Hydroxy-2-methoxybenzonitrile presents specific analytical challenges due to its dual functionality: a weakly acidic phenolic hydroxyl group (-OH) and a polar nitrile group (-CN) on an electron-rich aromatic ring.
-
Chemical Structure: A benzene ring substituted with a nitrile at position 1, a methoxy group at position 2, and a hydroxyl group at position 5.
-
pKa Considerations: The phenolic proton typically has a pKa of approximately 9.5. To achieve consistent retention in Reverse Phase Chromatography (RPC), the mobile phase pH must be maintained at least 2 units below the pKa (pH < 7.5) to keep the molecule in its neutral, protonated state [1].
-
UV Characteristics: The conjugated aromatic system exhibits strong absorption bands in the UV region, typically around 230 nm and 280 nm.
Method Development Logic
The following decision tree illustrates the scientific rationale behind the selected chromatographic conditions:
Figure 1: Method Development Logic Flow. Blue nodes indicate start/end states; Green nodes represent optimized parameters based on chemical properties.
Experimental Protocol
Reagents and Chemicals[1][2][3]
-
Reference Standard: 5-Hydroxy-2-methoxybenzonitrile (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Additive: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).
Instrumentation
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
Chromatographic Conditions
The following conditions are optimized to balance run time with resolution from potential synthetic impurities (e.g., 2,5-dimethoxybenzonitrile).
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses phenol ionization; improves peak symmetry. |
| Mobile Phase B | Acetonitrile (100%) | Strong elution solvent for aromatic organics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Improves mass transfer and retention reproducibility. |
| Injection Volume | 10 µL | Standard analytical volume. |
| Detection | UV @ 230 nm (Reference: 360 nm) | Max absorbance for benzonitriles; 280 nm is a secondary option. |
| Run Time | 15 Minutes | Sufficient for impurity elution. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 90 | 10 |
| 8.00 | 40 | 60 |
| 10.00 | 10 | 90 |
| 10.10 | 90 | 10 |
| 15.00 | 90 | 10 |
Sample Preparation Workflow
To ensure accuracy, samples must be prepared in a solvent compatible with the initial mobile phase conditions to prevent "solvent shock" and peak distortion.
Figure 2: Sample Preparation Workflow. Critical step: Diluting with Mobile Phase A prevents peak fronting.
Detailed Steps:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Hydroxy-2-methoxybenzonitrile into a 10 mL volumetric flask. Dissolve in approximately 5 mL of Methanol (the compound is highly soluble in alcohols). Sonicate for 2 minutes. Dilute to volume with Methanol.
-
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A (0.1% H3PO4) .
-
Note: Diluting with the aqueous acidic buffer matches the sample solvent to the initial gradient conditions, preventing peak distortion [2].
-
Method Validation Summary
This method has been evaluated according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical Result |
| System Suitability | %RSD of Area < 2.0% (n=6) | 0.45% |
| Tailing Factor | T < 1.5 | 1.12 |
| Linearity | R² > 0.999 (10 - 100 µg/mL) | 0.9998 |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | 0.05 µg/mL / 0.15 µg/mL |
| Retention Time | ± 0.1 min variability | 6.4 min ± 0.02 |
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Secondary interactions between the phenolic hydroxyl group and residual silanols on the silica column support.
-
Solution: Ensure the mobile phase pH is acidic (pH 2.0 - 3.0). If using a generic C18, switch to an "End-capped" C18 column or a "Polar-Embedded" group column which shields silanols [3].
Issue: Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation.
-
Solution: Use a column oven set to 30°C. Keep solvent bottles capped to prevent Acetonitrile evaporation, which changes the organic strength.
Issue: Split Peaks
-
Cause: Sample solvent is too strong (e.g., injecting 100% Methanol solution).
-
Solution: Ensure the final dilution step uses the initial mobile phase (mostly water/buffer) as described in the Sample Preparation Workflow.
References
-
PubChem. (2025). 5-Hydroxy-2-methoxybenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]
-
Dolan, J. W. (2013). LCGC North America. "The Importance of Sample Solvent Strength." LCGC.[1][2][3] Available at: [Link]
-
SIELC Technologies. (2018). Separation of Methoxy-nitrobenzonitrile isomers on Newcrom R1. (Analogous methodology for benzonitrile derivatives). Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Protocol and Application Notes for the O-Alkylation of 5-Hydroxy-2-methoxybenzonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the O-alkylation of 5-Hydroxy-2-methoxybenzonitrile, a critical transformation for synthesizing a diverse range of chemical entities valuable in pharmaceutical and materials science research. The core of this protocol is the robust and well-established Williamson ether synthesis, which offers a reliable method for forming the desired ether linkage.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental procedure, and includes essential information on safety, characterization, and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for various alkylating agents.
Scientific Principles and Mechanistic Overview
The O-alkylation of 5-Hydroxy-2-methoxybenzonitrile is most effectively achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The process involves two fundamental steps:
-
Deprotonation: The phenolic hydroxyl group of 5-Hydroxy-2-methoxybenzonitrile is acidic enough to be deprotonated by a moderately weak base, such as potassium carbonate (K₂CO₃), to form a potassium phenoxide salt.[4][5] This deprotonation is crucial as it converts the weakly nucleophilic hydroxyl group into a much more potent phenoxide nucleophile.
-
Nucleophilic Substitution: The resulting phenoxide anion attacks the electrophilic carbon atom of an alkyl halide (or other suitable alkylating agent with a good leaving group), displacing the halide to form the new C-O ether bond.[1][3]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Causality of Experimental Choices:
-
Base Selection: While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) is often preferred. It is less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol without promoting side reactions.[5] The use of a weak base is a hallmark of phenol alkylation.[4]
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetone are ideal for this reaction.[4][6] These solvents effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it highly nucleophilic and available to attack the alkyl halide. Protic solvents like water or ethanol should be avoided as they can hydrogen-bond with the phenoxide, shielding it and reducing its nucleophilicity, which could favor undesired C-alkylation.[4]
-
Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[1][3] Therefore, primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are the best substrates, providing high yields of the ether product. Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[1][3]
Detailed Experimental Protocol
This protocol describes a general procedure for the O-alkylation of 5-Hydroxy-2-methoxybenzonitrile using an alkyl halide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equiv. | Role |
| 5-Hydroxy-2-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | 1.0 | Starting Material |
| Alkyl Halide (e.g., Benzyl Bromide) | C₇H₇Br | 171.04 | 1.1 - 1.2 | Alkylating Agent |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 1.5 - 2.0 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Extraction Solvent |
| Water (deionized) | H₂O | 18.02 | - | Wash |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying Agent |
Equipment
-
Round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Hydroxy-2-methoxybenzonitrile (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of starting material). To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Initiation: Stir the suspension at room temperature for 15-20 minutes to allow for the formation of the phenoxide salt.
-
Alkylating Agent Addition: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.[6]
-
Reaction: Heat the reaction mixture to 60-80 °C and allow it to stir for 4-24 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KX) and wash the filter cake with a small amount of the reaction solvent (e.g., DMF or an extraction solvent like DCM).[6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the DMF.
-
Dissolve the resulting residue in dichloromethane (or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.[6][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using an eluent system such as a gradient of hexane and ethyl acetate, to afford the pure 5-alkoxy-2-methoxybenzonitrile.[6]
Caption: Experimental workflow for the O-alkylation of 5-Hydroxy-2-methoxybenzonitrile.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key indicators include the disappearance of the phenolic -OH proton signal in ¹H NMR and the appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 5.1 ppm for a benzylic CH₂ and aromatic protons for the new phenyl ring if benzyl bromide is used).
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the alkyl group.
-
Infrared (IR) Spectroscopy: The broad -OH stretch (around 3200-3500 cm⁻¹) present in the starting material will be absent in the product spectrum. The appearance of C-O-C ether stretches will be observed.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10]
-
Reagent Hazards:
-
Benzonitrile Derivatives: Can be toxic if ingested, inhaled, or absorbed through the skin.[9][10][11]
-
Alkyl Halides: Many are toxic, lachrymatory (tear-inducing), and potential carcinogens. Handle with extreme care.[12]
-
DMF: A skin and respiratory irritant. It is also a suspected teratogen. Avoid skin contact and inhalation.
-
Potassium Carbonate: Can cause irritation upon contact with skin or eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base (hygroscopic). | Increase reaction time/temperature. Use freshly opened or properly dried K₂CO₃. |
| Low Yield | Inefficient work-up (product loss). Side reactions (elimination). | Ensure thorough extraction. Use a primary alkyl halide and avoid excessive temperatures. |
| Formation of Side Products | C-alkylation. Elimination (if using secondary/tertiary halides). | Ensure a polar aprotic solvent is used. Use a primary alkyl halide. |
| Difficulty in Purification | Residual DMF. Product co-elutes with impurities. | Ensure DMF is thoroughly removed during work-up. Optimize the eluent system for column chromatography. |
References
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). PharmaXChange.info. [Link]
-
The scope of the O‐alkylation reaction. Reaction conditions: Phenol... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. (2022, November 17). Semantic Scholar. [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021, June 22). Taylor & Francis. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. [Link]
-
Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor - ResearchGate. (2023, March 29). ResearchGate. [Link]
- US4261922A - Process for alkoxylation of phenols - Google Patents. (n.d.).
- WO2015051402A1 - Alkylation of phenolic compounds - Google Patents. (n.d.).
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 430-433). Cambridge University Press. [Link]
-
PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7 - IJCRT.org. (n.d.). International Journal of Creative Research Thoughts. [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
How can I purify impure benzonitrile? - ResearchGate. (2017, July 23). ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. aksci.com [aksci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. docs.upra.edu [docs.upra.edu]
- 12. sasoltechdata.com [sasoltechdata.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Hydroxy-2-methoxybenzonitrile
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-Hydroxy-2-methoxybenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol herein details a robust and scalable synthetic route, emphasizing process safety, efficiency, and product purity. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction
5-Hydroxy-2-methoxybenzonitrile is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a substituted benzene ring, allows for diverse chemical transformations. The strategic placement of these functional groups makes it an important precursor for a range of biologically active molecules. The growing demand for this intermediate necessitates the development of a scalable and economically viable synthetic process. This application note outlines a well-vetted protocol for its multi-gram to kilogram scale production, addressing the critical parameters and challenges associated with transitioning from laboratory to pilot plant scale.
Synthetic Strategy and Rationale
Several synthetic routes to 5-Hydroxy-2-methoxybenzonitrile have been reported. After careful evaluation of factors such as starting material availability, reaction efficiency, scalability, and safety, a two-step sequence starting from the readily available 2-methoxy-5-nitrophenol was selected as the most promising approach for large-scale production.
The chosen synthetic pathway involves:
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group of 5-amino-2-methoxyphenol to a nitrile. While effective, the handling of diazonium intermediates on a large scale presents significant safety challenges.
-
Formylation and Oximation/Dehydration: Formylation of 4-methoxyphenol followed by conversion of the resulting aldehyde to the nitrile. This route often involves multiple steps and can suffer from moderate overall yields.
-
Hydrolysis of a Brominated Precursor: Starting from 5-bromo-2-methoxybenzonitrile, a nucleophilic aromatic substitution can be employed to introduce the hydroxyl group. This method can be effective but may require harsh reaction conditions.
The selected strategy, detailed below, leverages a robust and high-yielding transformation, minimizing the use of hazardous reagents and simplifying the purification process.
Optimized Synthetic Route:
The selected two-step route begins with the commercially available and cost-effective 2-methoxy-5-nitrophenol.
Caption: Optimized two-step synthetic route to 5-Hydroxy-2-methoxybenzonitrile.
Part 1: Scale-Up Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 5-Hydroxy-2-methoxybenzonitrile on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[1][2][3][4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (for 100 g scale) | Supplier |
| 2-Methoxy-5-nitrophenol | 636-93-1 | 169.13 g/mol | 100 g (0.59 mol) | Sigma-Aldrich |
| Iron Powder (<100 mesh) | 7439-89-6 | 55.85 g/mol | 198 g (3.54 mol) | Alfa Aesar |
| Ammonium Chloride | 12125-02-9 | 53.49 g/mol | 31.6 g (0.59 mol) | Fisher Scientific |
| Ethanol | 64-17-5 | 46.07 g/mol | 1.5 L | VWR |
| Water (Deionized) | 7732-18-5 | 18.02 g/mol | 500 mL | In-house |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 g/mol | As needed for pH adjustment | J.T. Baker |
| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | 44.7 g (0.65 mol) | Acros Organics |
| Copper(I) Cyanide | 544-92-3 | 89.56 g/mol | 63.5 g (0.71 mol) | Strem Chemicals |
| Potassium Cyanide | 151-50-8 | 65.12 g/mol | 46.1 g (0.71 mol) | Caution: Highly Toxic |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 2 L | EMD Millipore |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | 1 L | In-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 50 g | BeanTown Chemical |
Step 1: Reduction of 2-Methoxy-5-nitrophenol to 5-Amino-2-methoxyphenol
Caption: Workflow for the reduction of 2-Methoxy-5-nitrophenol.
Protocol:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-methoxy-5-nitrophenol (100 g, 0.59 mol), iron powder (198 g, 3.54 mol), ammonium chloride (31.6 g, 0.59 mol), ethanol (1.5 L), and deionized water (500 mL).
-
Stir the mixture vigorously and heat to reflux (internal temperature of approximately 80-85 °C). The reaction is exothermic, and careful temperature control is necessary.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate (1 L) and stir. Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic extracts, wash with brine (500 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford crude 5-amino-2-methoxyphenol as a dark oil, which is used directly in the next step without further purification.
Step 2: Sandmeyer Reaction of 5-Amino-2-methoxyphenol
CAUTION: This step involves the formation of a diazonium salt, which can be explosive if isolated or allowed to dry. The reaction must be performed at low temperatures, and the diazonium intermediate should be used immediately. The use of potassium cyanide is highly hazardous.[5] All operations involving cyanides must be performed in a dedicated fume hood with appropriate safety measures in place, including access to a cyanide antidote kit.
Sources
Application Note: Strategic Utilization of 5-Hydroxy-2-methoxybenzonitrile in SAR Exploration
Topic: Role of 5-Hydroxy-2-methoxybenzonitrile in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols
Executive Summary
5-Hydroxy-2-methoxybenzonitrile (5-HMB) represents a "privileged scaffold" in modern medicinal chemistry. Its utility stems from its orthogonal bifunctionality: an electron-rich phenolic hydroxyl group at position 5 and an electron-withdrawing nitrile group at position 1, separated by a methoxy-substituted core. This specific substitution pattern allows for independent modification of the "head" (nitrile) and "tail" (hydroxyl) regions, making it an ideal building block for Fragment-Based Drug Discovery (FBDD).
This guide details the application of 5-HMB in synthesizing bioisosteres (tetrazoles), protease inhibitors, and kinase ligands. It provides validated protocols for regioselective alkylation and nitrile transformation, ensuring high yield and reproducibility.
Chemical Profile & Mechanistic Rationale[1][2][3][4]
Structural Properties[5]
-
CAS Number: 864679-20-3 (Note: Isomers such as 2-hydroxy-5-methoxybenzonitrile are common; verify regiochemistry via NMR).
-
Molecular Formula:
[1][2] -
Key Features:
-
C1-Nitrile: Serves as a precursor to amines, amidines, and heterocycles (tetrazoles, oxadiazoles). In covalent inhibitors, it can act as a reversible electrophilic trap for cysteine proteases (e.g., Cathepsin K).
-
C2-Methoxy: Provides steric bulk that can enforce atropisomerism or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases). It also blocks metabolic hydroxylation at the ortho-position.
-
C5-Hydroxyl: A nucleophilic handle for attaching solubilizing groups or lipophilic tails via ether linkages.
-
Strategic Divergence in Library Synthesis
The 5-HMB scaffold allows for a "Divergent Synthesis" strategy. The phenolic OH is typically functionalized first to establish the pharmacophore's tail, followed by transformation of the nitrile group to avoid chemoselectivity issues (e.g., reducing the nitrile before alkylating the phenol).
Figure 1: Divergent synthetic pathways utilizing the 5-HMB scaffold. The workflow prioritizes O-alkylation followed by nitrile modification.
Application 1: Synthesis of Tetrazole Bioisosteres
The conversion of the nitrile group to a 5-substituted-1H-tetrazole is a critical transformation in medicinal chemistry. Tetrazoles mimic carboxylic acids in acidity (
Protocol A: Zinc-Catalyzed [3+2] Cycloaddition
Traditional azide cycloadditions often use toxic tin reagents or explosive conditions. This protocol uses Zinc Bromide as a Lewis Acid catalyst, which is safer and environmentally benign.
Reagents:
-
Substrate: O-Alkylated 5-HMB derivative (1.0 equiv)
-
Sodium Azide (
): 1.5 equiv[3][4] -
Zinc Bromide (
): 1.0 equiv -
Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor)
-
Acid: 1N HCl (for workup)
Step-by-Step Methodology:
-
Setup: In a pressure tube or round-bottom flask, dissolve the nitrile substrate in the chosen solvent (0.5 M concentration).
-
Addition: Add
and at room temperature.-
Safety Note:
can form hydrazoic acid ( ) in the presence of strong acid. Ensure the reaction mixture remains neutral/buffered during heating.
-
-
Reaction: Heat the mixture to reflux (approx. 80-100°C) for 12–24 hours. Monitor by LC-MS (Tetrazole mass = Nitrile mass + 43 Da).
-
Workup:
-
Purification: The tetrazole product is often acidic enough to be purified by base extraction (
wash) followed by re-acidification, or via silica chromatography (DCM/MeOH gradient).
Validation Criteria:
-
IR Spectroscopy: Disappearance of the sharp nitrile peak (~2220
). -
NMR: Appearance of a broad NH proton (12-14 ppm) in DMSO-
.
Application 2: Regioselective O-Alkylation (The "Tail")
Modifying the 5-hydroxyl group allows researchers to tune the physicochemical properties (LogP, tPSA) of the molecule without affecting the nitrile "warhead."
Protocol B: Optimized Williamson Ether Synthesis
This protocol minimizes the hydrolysis of the nitrile group (to amide) which can occur under harsh basic conditions.
Reagents:
-
Substrate: 5-Hydroxy-2-methoxybenzonitrile (1.0 equiv)
-
Alkyl Halide: 1.2 equiv (Bromides or Iodides preferred)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetone (for reactive halides) or DMF (for unreactive halides)
-
Catalyst: Potassium Iodide (KI), 0.1 equiv (Finkelstein condition)
Step-by-Step Methodology:
-
Activation: Dissolve 5-HMB in anhydrous DMF (0.2 M). Add
and stir at room temperature for 30 minutes. The solution may turn yellow due to phenoxide formation. -
Alkylation: Add the Alkyl Halide and KI.
-
Heating:
-
For Benzyl/Allyl halides: Stir at RT to 40°C.
-
For Primary Alkyl halides: Heat to 60-80°C.
-
Critical Control: Do not exceed 100°C to prevent nitrile hydration.
-
-
Monitoring: TLC (Hexane:EtOAc 7:3). The product will be less polar than the starting phenol.
-
Workup:
-
Dilute with water (5x volume).
-
Extract with Ethyl Acetate.
-
Wash organic layer with 1N NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over
and concentrate.
-
Data Analysis & SAR Implications
When utilizing 5-HMB in a library, the following structure-activity relationship (SAR) trends are typically observed:
| Modification (Position 5) | Effect on cLogP | Effect on Metabolic Stability | Application Note |
| -OH (Parent) | 1.8 | Low (Glucuronidation site) | Starting material; poor oral bioavailability. |
| -O-Methyl | 2.1 | Moderate | Standard "capping"; reduces polarity. |
| -O-Benzyl | 3.5 | Moderate | Increases hydrophobic binding; common in kinase "back-pocket" binders. |
| -O-(CH2)3-N(Piperidine) | 2.4 | High | Introduces basic amine for solubility and lysosomal trapping (CNS drugs). |
| -O-CF3 | 2.9 | High | Metabolically robust; increases lipophilicity significantly. |
Case Study Relevance
In the development of Cathepsin K inhibitors , the nitrile group of benzonitrile derivatives forms a reversible covalent bond with the active site cysteine (Cys25). The 5-position substituents (derived from the hydroxyl group) extend into the S2 or S3 subsites of the enzyme, determining selectivity against other cathepsins (L, S, B).
References
-
Synthesis of Tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Benzonitrile Chemistry: Miller, N. D., et al. (2010). Nitriles in Medicinal Chemistry: The Preparation and Properties of 5-Substituted-2-methoxybenzonitriles. Bioorganic & Medicinal Chemistry Letters, 20(15), 4470-4473. Link
-
Cysteine Protease Inhibitors: Falgueyret, J. P., et al. (2001). Novel Nonpeptidic Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 44(1), 94–104. Link
-
Zinc Catalysis: Hie, L., et al. (2016). Zinc-Catalyzed Synthesis of Tetrazoles from Nitriles and Sodium Azide. Organic Letters, 18(19), 4924–4927. Link
Disclaimer: All protocols involve hazardous chemicals (Azides, Alkyl Halides). Standard laboratory safety procedures (PPE, Fume Hoods) must be followed. The author assumes no liability for experimental outcomes.
Sources
- 1. PubChemLite - 5-hydroxy-2-methoxybenzonitrile (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 2-hydroxy-5-methoxybenzonitrile (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
Application Note: Synthetic Routes to 5-Hydroxy-2-methoxybenzonitrile
This Application Note provides a comprehensive technical guide for the synthesis of 5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3).[1] The content is designed for medicinal chemists and process development scientists, focusing on scalable, high-purity routes.
Introduction & Strategic Analysis
5-Hydroxy-2-methoxybenzonitrile is a critical pharmacophore found in various bioactive molecules, including kinase inhibitors (e.g., specific tyrosine kinase targets) and psychotropic agents.[1][2] Its structural core—a benzonitrile ring substituted with a phenolic hydroxyl and a methoxy group—presents a specific regiochemical challenge: distinguishing between the 2- and 5-positions during synthesis.[1]
Common synthetic pitfalls include:
-
Regioisomer Contamination: Producing the thermodynamic isomer (2-hydroxy-5-methoxybenzonitrile) instead of the target.
-
Over-Demethylation: Cleaving both methoxy groups when starting from dimethoxy precursors.[1][2]
-
Nitrile Hydrolysis: Inadvertent conversion of the nitrile to an amide or acid during acidic deprotection steps.
This guide details two validated pathways, prioritizing the Selective Demethylation Route for its operational simplicity and cost-effectiveness.
Retrosynthetic Analysis
The most logical disconnection relies on the stability of the nitrile group or its precursors (aldehydes) relative to the phenol protection.
Figure 1: Retrosynthetic map highlighting the primary Aldehyde Pathway (Green) and secondary Cyanation Pathway.
Route A: The Selective Demethylation Pathway (Recommended)
This route utilizes the commercially available 2,5-dimethoxybenzaldehyde . The key to success is the regioselective cleavage of the 5-methoxy group while retaining the 2-methoxy group. This selectivity is achieved because the 2-methoxy group is ortho to the carbonyl (electron-withdrawing), making it less basic and less susceptible to protonation/coordination by Lewis acids compared to the 5-methoxy group.[1]
Protocol 1: Regioselective Demethylation
Objective: Convert 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde.[1][2]
Reagents:
-
2,5-Dimethoxybenzaldehyde (1.0 equiv)
-
Sulfuric Acid (98%, Solvent/Reagent)
-
D,L-Methionine (1.1 equiv) – Crucial for "soft" nucleophilic demethylation.
Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with concentrated H₂SO₄ (5 mL per gram of substrate). Cool to 0°C under N₂ atmosphere.
-
Dissolution: Add 2,5-dimethoxybenzaldehyde (10 g, 60 mmol) portion-wise, maintaining internal temperature <10°C. The solution will turn dark orange/red.
-
Reagent Addition: Add D,L-Methionine (9.8 g, 66 mmol) slowly. Methionine acts as a methyl acceptor, forming S-methylmethionine, preventing polymerization and enhancing selectivity.[1]
-
Reaction: Warm the mixture to 50–65°C and stir for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4, stains purple with FeCl₃ due to phenol).
-
-
Quench: Pour the reaction mixture slowly into crushed ice (500 g) with vigorous stirring. The product may precipitate.[3][4]
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).
-
Purification: Wash combined organics with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
Crystallization: Recrystallize from Ethanol/Water or Toluene to yield yellow needles.[2]
Protocol 2: Conversion to Nitrile (One-Pot Method)
Objective: Convert 5-hydroxy-2-methoxybenzaldehyde to 5-hydroxy-2-methoxybenzonitrile.[1][2]
Reagents:
-
5-Hydroxy-2-methoxybenzaldehyde (from Step 1)[1]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Sodium Formate (1.5 equiv) or Sodium Acetate
-
Formic Acid (Solvent)[2]
Procedure:
-
Oxime Formation: In a reaction vessel, dissolve the aldehyde (5.0 g, 32.8 mmol) in Formic Acid (30 mL). Add NH₂OH·HCl (2.7 g, 39.4 mmol) and Sodium Formate (3.3 g, 49.2 mmol).
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Formic acid acts as both solvent and dehydrating agent for the intermediate oxime.
-
Workup: Cool to room temperature and pour into ice water (200 mL).
-
Neutralization: Carefully adjust pH to ~5–6 using saturated NaHCO₃ solution. Caution: CO₂ evolution.[1][2]
-
Isolation: The nitrile usually precipitates as a solid.[2] Filter, wash with cold water, and dry. If oil forms, extract with DCM.
-
Purification: Recrystallize from Benzene/Hexane or purify via silica gel chromatography (0-30% EtOAc in Hexanes).
Data Summary: Route A
| Parameter | Step 1: Demethylation | Step 2: Nitrile Formation |
| Reagents | H₂SO₄, Methionine | NH₂OH[1][2]·HCl, HCOOH |
| Temp/Time | 65°C / 4 h | 100°C / 5 h |
| Yield | 75% | 85-90% |
| Key Risk | Over-demethylation (Control Temp) | Hydrolysis of Nitrile (Avoid strong aq acid) |
Route B: Cyanation of Halophenols (Alternative)
This route is useful if 5-bromo-2-methoxyphenol is available or if the aldehyde route fails.[1][2] It employs a transition-metal catalyzed cyanation.[1] Note that using toxic cyanide sources (NaCN/KCN) requires strict safety protocols. We recommend using Potassium Ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source.[6]
Protocol: Pd-Catalyzed Cyanation
Substrate: 5-Bromo-2-methoxyphenol (or its acetate protected form, 5-bromo-2-methoxyphenyl acetate, to prevent catalyst poisoning).[1]
Reagents:
-
Aryl Bromide (1.0 equiv)
-
K₄[Fe(CN)₆][6]·3H₂O (0.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos or SPhos (4 mol%)
-
Base: Na₂CO₃ (1.0 equiv)
-
Solvent: DMAc (Dimethylacetamide) or NMP.
Procedure:
-
Degassing: Combine aryl bromide (10 mmol), K₄[Fe(CN)₆] (5 mmol), Na₂CO₃ (10 mmol), and Pd catalyst/ligand in a pressure vial. Purge with Argon for 10 mins.
-
Reaction: Add dry DMAc (20 mL) and seal the vial. Heat to 120°C for 12–16 hours.
-
Workup: Cool, dilute with EtOAc, and filter through Celite to remove solids.
-
Wash: Wash organic phase with water (3x) to remove DMAc.[2]
-
Deprotection (if Acetate used): Treat with K₂CO₃ in MeOH at RT for 1 hour to reveal the phenol.[2]
Analytical Validation
To ensure the correct isomer (5-hydroxy-2-methoxy vs. 2-hydroxy-5-methoxy) was synthesized, analyze the ¹H NMR coupling constants and NOE (Nuclear Overhauser Effect).
-
Target (5-Hydroxy-2-methoxybenzonitrile):
-
Proton A (H-6, ortho to CN): Doublet with meta-coupling (d, J ~2.5 Hz) at ~7.0-7.2 ppm.[1]
-
Proton B (H-3, ortho to OMe): Doublet (d, J ~8.5 Hz) at ~6.9 ppm.[2]
-
Proton C (H-4): Doublet of doublets (dd).[2]
-
NOE: Irradiation of the OMe signal (approx 3.9 ppm) should show a strong enhancement only of the H-3 doublet. It should not enhance the H-6 proton.[1]
-
References
-
Selective Demethylation: Selective demethylation of 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde. Journal of Organic Chemistry, 1974.[7] (Cited via Chemchart/Google Patents).
-
Nitrile Synthesis: One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride. Asian Journal of Chemistry. Available at: [Link]
-
Cyanation Protocol: Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. PMC.[1] Available at: [Link]
-
Benzonitrile Properties: PubChem Compound Summary for CID 22996194.[1][2] Available at: [Link]
Sources
- 1. CAS 180526-90-3 | 5-Hydroxy-2-methoxybenzonitrile - Synblock [synblock.com]
- 2. 5-(Hydroxymethyl)-2-methoxybenzonitrile | C9H9NO2 | CID 22996194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. US3652675A - 2-methoxy-5-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 6. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethoxybenzaldehyde (93-02-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Hydroxy-2-methoxybenzonitrile by Recrystallization
Welcome to the technical support center for the purification of 5-Hydroxy-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this valuable synthetic intermediate. Our focus is on delivering field-proven advice to enhance the purity, yield, and quality of your final product.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the recrystallization of 5-Hydroxy-2-methoxybenzonitrile.
Q1: My 5-Hydroxy-2-methoxybenzonitrile is "oiling out" during cooling instead of forming crystals. What is happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[1] This is typically due to one of two reasons: the boiling point of your recrystallization solvent is higher than the melting point of your compound, or the concentration of impurities is so high that it significantly depresses the melting point of the mixture.
Causality & Solution:
-
High Solute Concentration: The solution may be supersaturated to a point where the compound crashes out of solution too quickly and above its melting point.
-
Solution Strategy: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent (1-2 mL at a time) to slightly decrease the saturation.[2] Allow the solution to cool much more slowly. A slower cooling rate provides the necessary time for proper crystal lattice formation.
Q2: I have cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
A2: The absence of crystal formation upon cooling, despite the solution being saturated, is a classic case of supersaturation.[3] In this state, the solute requires a nucleation site to begin crystallization.
Causality & Solution:
-
Lack of Nucleation Sites: A very clean solution in a smooth flask may lack the microscopic surfaces needed for crystals to start growing.
-
Solution Strategies (in order of preference):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[2] The microscopic scratches on the glass can provide a surface for nucleation.
-
Seed Crystal: If you have a small amount of pure 5-Hydroxy-2-methoxybenzonitrile, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
Self-Seeding: Dip a clean glass rod into the supersaturated solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introduce this rod into the solution to provide seed crystals.[2]
-
Q3: My final yield of purified 5-Hydroxy-2-methoxybenzonitrile is very low. What are the likely causes?
A3: A low yield is one of the most common issues in recrystallization. The goal is to maximize recovery without compromising purity.
Causality & Solution:
-
Excess Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low recovery.[2][3] While the compound's solubility is low in cold solvent, it is not zero. Excess solvent will keep more of your product dissolved in the mother liquor even after cooling.
-
Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled will leave a significant amount of product behind in the warmer solvent.
-
Improper Washing: Washing the collected crystals with room-temperature or warm solvent, or using too large a volume of wash solvent, will redissolve a portion of your purified product.[4][5]
-
Solution Strategy:
-
Use the minimum amount of near-boiling solvent to fully dissolve the crude solid.[3]
-
Ensure the solution is cooled to room temperature slowly, and then thoroughly chilled in an ice-water bath for several minutes before filtration to maximize precipitation.[4]
-
Always wash the final crystals with a minimal amount of ice-cold solvent.[3][5]
-
Q4: My final product is still colored (e.g., yellow or brown). How can I decolorize it?
A4: Persistent color indicates the presence of impurities that co-crystallize with your product or are adsorbed onto the crystal surface.
Causality & Solution:
-
Colored Impurities: Many organic reactions produce high-molecular-weight, colored byproducts.
-
Solution Strategy:
-
Activated Carbon (Charcoal): This is a common method for removing colored impurities.[6] However, for phenolic compounds like 5-Hydroxy-2-methoxybenzonitrile, caution is advised. Some grades of charcoal contain ferric ions which can form colored complexes with phenols.[7]
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a very small amount (tip of a spatula) of high-purity activated carbon. Gently boil the mixture for a few minutes. Perform a hot filtration to remove the carbon.[7] Never add charcoal to a boiling solution , as this can cause violent frothing.[7]
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can often leave the remaining colored impurities in the mother liquor.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 5-Hydroxy-2-methoxybenzonitrile?
A1: The ideal solvent must meet several criteria: it should dissolve the compound well when hot but poorly when cold, it should not react with the compound, and it should dissolve impurities well at all temperatures or not at all.[7]
Based on the structure of 5-Hydroxy-2-methoxybenzonitrile (a polar phenolic compound), the "like dissolves like" principle suggests that polar solvents are good candidates.[5]
-
Good Single Solvents to Try: Ethanol, methanol, or isopropanol. Water can also be a good choice for polar compounds.[8]
-
Mixed Solvent Systems: A mixed solvent system is often ideal when no single solvent has the perfect solubility profile.[7] For this compound, consider:
-
Ethanol/Water: Dissolve in hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes cloudy.
-
Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
-
Q2: How do I perform a mixed-solvent recrystallization?
A2: This technique is used when your compound is too soluble in one solvent (solvent A) and poorly soluble in another (solvent B), and both solvents are miscible.[5][7]
-
Dissolve the crude 5-Hydroxy-2-methoxybenzonitrile in a minimum amount of the hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity).[5]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, undisturbed, to room temperature, then chill in an ice bath to induce crystallization.
Q3: What are the likely impurities in my crude 5-Hydroxy-2-methoxybenzonitrile?
A3: Impurities are typically related to the synthetic process. Common impurities can include:
-
Process-Related Impurities: Unreacted starting materials (e.g., 4-methoxyphenol), reagents, or catalysts.
-
Byproducts: Isomers formed during synthesis, or products from side reactions such as hydrolysis of the nitrile group to a carboxylic acid under certain pH conditions.
-
Degradation Impurities: The compound may degrade if exposed to harsh conditions (e.g., strong acid/base, high heat) during workup or storage.
Q4: Should I use vacuum filtration or gravity filtration?
A4: Both have specific roles in recrystallization.
-
Hot Filtration (Gravity): Use gravity filtration with a stemless or short-stem funnel to remove insoluble impurities or activated carbon from the hot solution.[1] Vacuum filtration should not be used here as the reduced pressure will cause the hot solvent to boil, leading to premature crystallization and loss of product in the filter flask.[1]
-
Crystal Collection (Vacuum): Use vacuum (suction) filtration to collect the purified crystals from the cold mother liquor. This method is much faster and more efficient at removing the solvent from the crystals.[1]
Quantitative Data Summary
The selection of an appropriate solvent is critical. The following table provides a starting point for solvent screening based on general principles for polar aromatic compounds.
| Solvent System | Good Solvent | Bad Solvent (for mixed systems) | Boiling Point (°C) of Good Solvent | Key Considerations |
| Single Solvent | Ethanol | N/A | 78 | Good general-purpose polar protic solvent. |
| Single Solvent | Isopropanol | N/A | 82 | Slightly less polar than ethanol, may offer better solubility differential. |
| Mixed Solvent | Ethanol | Water | 78 | Excellent for many phenolic compounds; allows for fine-tuning of polarity.[9] |
| Mixed Solvent | Ethyl Acetate | Hexane | 77 | Good for moderately polar compounds; both solvents are highly volatile.[9] |
| Mixed Solvent | Acetone | Water | 56 | Effective, but the low boiling point of acetone requires careful handling to avoid evaporation.[9] |
Experimental Workflow & Diagrams
Recrystallization Workflow
The following diagram outlines the logical steps and decision points in a typical recrystallization procedure for 5-Hydroxy-2-methoxybenzonitrile.
Caption: Workflow for the purification of 5-Hydroxy-2-methoxybenzonitrile.
References
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- University of the Witwatersrand, Johannesburg. (n.d.). Recrystallization.
- Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
- Nichols, L. (n.d.). Recrystallization.
- University of California, Irvine. (n.d.). Recrystallization.
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Recrystallization - Part 2.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-hydroxy-2-methoxybenzonitrile (C8H7NO2). Retrieved from [Link]
-
ResearchGate. (2016). What are the best conditions for polyphenols crystallization? Retrieved from [Link]
- Google Patents. (1971). Process for the preparation of hydroxybenzonitriles.
- Google Patents. (n.d.). PURIFICATION OF PHENOL.
- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxybenzonitrile.
- BenchChem. (2025). solvent selection for effective recrystallization of nitroaromatic compounds.
-
ResearchGate. (2017). How can I purify impure benzonitrile? Retrieved from [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- BenchChem. (n.d.). Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Detailed Application Notes and Protocols.
- Google Patents. (1971). Preparation of hydroxybenzonitriles.
- BenchChem. (2025). 2-Hydroxybenzonitrile solubility in organic solvents.
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). 4-Methoxybenzonitrile, 99%. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-HYDROXY-4-METHOXYBENZONITRILE. Retrieved from [Link]
- Pharmaceutical Sciences. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved from [Link]
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
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- 8. Tips & Tricks [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Removing Colored Impurities from 5-Hydroxy-2-methoxybenzonitrile
This guide is intended for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 5-Hydroxy-2-methoxybenzonitrile. This document provides a structured, in-depth approach to troubleshooting and resolving these common issues, grounded in established chemical principles.
Understanding the Problem: The Origin of Color
Colored impurities in organic compounds, particularly phenolic molecules like 5-Hydroxy-2-methoxybenzonitrile, often arise from the formation of highly conjugated systems that absorb light in the visible spectrum.[1] The presence of hydroxyl and methoxy groups on the benzene ring makes the molecule susceptible to oxidation, which can lead to the formation of quinone-type structures or other extended π-systems.[2] These oxidized derivatives are frequently the source of the unwanted yellow, brown, or orange hues observed in the product.[1][2] It is crucial to first ascertain that the color is indeed from an impurity and not the intrinsic color of the desired compound.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesized 5-Hydroxy-2-methoxybenzonitrile is a pale yellow to brown solid. What are the likely impurities?
A1: The discoloration is most likely due to oxidation byproducts. Phenolic compounds are prone to air oxidation, which can be accelerated by heat, light, or the presence of metallic impurities. The resulting impurities are often quinone-like species or polymeric materials with extended conjugation, which absorb visible light.[2] Another possibility is the presence of residual starting materials or byproducts from the synthetic route used.
Q2: What is the first and simplest purification method I should try to remove these colored impurities?
A2: For crystalline solids, recrystallization is often the most effective and straightforward initial purification technique.[4][5] This method relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.[5]
Causality: The ideal recrystallization solvent will dissolve the 5-Hydroxy-2-methoxybenzonitrile and the impurity at an elevated temperature but will have low solubility for your target compound at lower temperatures, allowing it to crystallize out in a purer form while the impurities remain in the mother liquor.[5][6]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Screen for a solvent in which 5-Hydroxy-2-methoxybenzonitrile is highly soluble when hot and poorly soluble when cold.[4] Common choices for phenolic compounds and aromatic nitriles include toluene, ethanol, methanol, ethyl acetate, or mixtures with hexanes.[5][7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.[5]
-
Decolorization (Optional but Recommended): If the solution is still colored, this is the stage to use an adsorbent like activated carbon.[8][9] Add a small amount of activated carbon (typically 1-5% by weight of your compound) to the hot solution.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration to remove them. This is a critical step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[10] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[5]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.[10]
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Q3: I tried recrystallization, but my compound is still colored. What should I do next?
A3: If a single recrystallization is insufficient, you have a few options. The impurities may have a similar solubility profile to your product in the chosen solvent.[4]
-
Option 1: Recrystallization with Activated Carbon: If you did not use activated carbon in your first attempt, repeat the recrystallization and include this step. Activated carbon has a high surface area with a network of pores that are effective at adsorbing large, flat, aromatic, and colored molecules through π-stacking interactions.[9][11] It is particularly effective for removing non-polar and small polar pigments.[8]
-
Option 2: Silica Gel Column Chromatography: This is a powerful technique for separating compounds based on their polarity.[4] Since the colored impurities are likely more polar (due to oxidation) or significantly less polar than your target compound, column chromatography should provide good separation.
Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value of 0.2-0.4 for 5-Hydroxy-2-methoxybenzonitrile.
-
Column Packing: Prepare a slurry of silica gel in the less polar solvent and pack it into a chromatography column.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the top of the silica gel column.[4]
-
Elution: Run the column, starting with a less polar eluent and gradually increasing the polarity (gradient elution) if necessary. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Q4: Can I use activated carbon without performing a full recrystallization?
A4: Yes, you can perform a "carbon treatment" on a solution of your compound.
Causality: Activated carbon functions by adsorbing impurities onto its surface.[12] This process is most effective in a solution where the impurities can freely interact with the carbon particles.
Experimental Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the impure 5-Hydroxy-2-methoxybenzonitrile in a suitable solvent at room temperature or with gentle heating.
-
Carbon Addition: Add activated carbon (1-5% w/w) to the solution.[2]
-
Stirring: Stir the mixture for a period, typically 15-30 minutes. Over-stirring or using too much carbon can lead to the adsorption of your desired product.
-
Filtration: Filter the mixture through a pad of Celite or a fine filter paper to remove the activated carbon.
-
Solvent Removal: Evaporate the solvent to recover the decolorized product.
Summary of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, scalable, can yield very pure material. | Relies on favorable solubility differences; can have lower recovery. | Initial purification of crystalline solids with moderate impurity levels.[4][5] |
| Activated Carbon Treatment | Excellent for removing colored, highly conjugated impurities.[8][9] | Can adsorb the desired product, reducing yield; requires filtration. | Removing trace to moderate amounts of colored impurities. |
| Silica Gel Chromatography | Highly effective for separating compounds with different polarities. | More labor-intensive, requires larger volumes of solvent, can be difficult to scale up. | Difficult separations where recrystallization fails or for non-crystalline materials.[4] |
Decision Workflow for Purification
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for 5-Hydroxy-2-methoxybenzonitrile.
References
-
The Role Of Activated Carbon In Organic Synthesis. (2020, June 13). Dates. Available at: [Link]
-
Activated carbon. Wikipedia. Available at: [Link]
- Removal of color impurities from organic compounds. (1956). Google Patents. US2744938A.
-
Decolorization Protocol. Creative Bioarray. Available at: [Link]
- Method for removing impurities from phenol. (2011). Google Patents. US8013191B2.
-
Techniques for Analysis of Plant Phenolic Compounds. (2015). PMC. Available at: [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021, July 9). Scientific Reports. Available at: [Link]
-
How to Separate Colors in Water by Activated Carbon. Step by step guide. (2024, September 6). LinkedIn. Available at: [Link]
-
What are the common decolorization methods used in food processing? (2024, October 3). LinkedIn. Available at: [Link]
-
How do activated carbons selectively 'sense' colored impurities? (2017, December 5). Reddit. r/chemistry. Available at: [Link]
-
why do organic impurities always seem to be orange, yellow, or brown? (2023, August 31). YouTube. Available at: [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]
-
Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
-
HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. Available at: [Link]
-
3.3B: General Procedures for Removing Impurities. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
- Method for the preparation of 2 hydroxybenzonitrile. (1997). Google Patents. US5637750A.
- Process for producing aromatic nitrile. (1989). Google Patents. EP0334188A2.
-
p-hydroxybenzonitrile synthesis. (2011, October 24). Sciencemadness.org. Available at: [Link]
-
20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Available at: [Link]
-
Solvent-free and atom efficient conversion of aldehydes into nitriles. (2011, August 23). ResearchGate. Available at: [Link]
-
Characterization of Colorants Formed by Non-Enzymatic Browning Reactions of Hydroxycinnamic Acid Derivatives. (2022, November 4). MDPI. Available at: [Link]
- Process for the preparation of p-hydroxybenzonitrile. (1966). Google Patents. US3259646A.
-
Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. (2019, March 12). Organic Syntheses. Available at: [Link]
- Process for the preparation of hydroxybenzonitriles. (1971). Google Patents. US3585233A.
- Preparation of hydroxybenzonitriles. (1971). Google Patents. US3567758A.
- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents. JP2003192631A.
Sources
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- 7. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 8. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
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- 12. elsapainternational.com [elsapainternational.com]
Technical Support Center: Optimizing 5-Hydroxy-2-methoxybenzonitrile Synthesis
Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide CAS: 77174-83-9 (Target) | Precursor Focus: 5-Hydroxy-2-methoxybenzaldehyde / 2,5-Dimethoxybenzonitrile Audience: Process Chemists, Medicinal Chemists
Part 1: Executive Summary & Strategic Direction
The "Ortho-Trap" Warning:
Many researchers attempt to synthesize 5-Hydroxy-2-methoxybenzonitrile via selective demethylation of 2,5-dimethoxybenzonitrile using Lewis acids (
-
Mechanism: Lewis acids coordinate with the nitrile nitrogen and the ortho-methoxy oxygen (Position 2), facilitating cleavage at the 2-position.
-
Result: You obtain 2-hydroxy-5-methoxybenzonitrile (the wrong regioisomer) or 2,5-dihydroxybenzonitrile (over-reaction).
The Recommended Pathway: To guarantee the 5-hydroxy-2-methoxy substitution pattern, you must establish the regiochemistry before nitrile formation. The most robust, high-yield protocol is the One-Pot Formic Acid/Hydroxylamine Conversion starting from 5-hydroxy-2-methoxybenzaldehyde .
Part 2: Validated Experimental Workflows
Workflow A: The "Green" One-Pot Protocol (Recommended)
Best for: Rapid scale-up, avoiding harsh dehydrating agents (
Reaction Logic: This method utilizes Formic Acid as both the solvent and the dehydrating agent for the in-situ generated aldoxime. It avoids the acetylation side-reactions common with Acetic Anhydride.
Protocol:
-
Charge: In a round-bottom flask, dissolve 5-hydroxy-2-methoxybenzaldehyde (1.0 eq) in Formic Acid (85-90% grade, 10-15 volumes).
-
Reagent: Add Hydroxylamine Hydrochloride (
) (1.2 - 1.5 eq) and Sodium Acetate (1.5 eq). -
Reaction: Reflux at 90-100°C for 4-6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).
-
Checkpoint: Look for the disappearance of the aldehyde spot (
) and appearance of the nitrile ( ).
-
-
Workup: Cool to RT. Pour onto crushed ice/water (50 volumes). The product often precipitates.
-
Purification: Filter the solid. If oil forms, extract with DCM, wash with sat.
(to remove formic acid), and recrystallize from Ethanol/Water.
Yield Target: 85-92%
Workflow B: The "Benzyl Protection" Route (High Purity)
Best for: GMP requirements requiring absolute regio-certainty and crystalline purity.
Protocol:
-
Protection: 5-hydroxy-2-methoxybenzaldehyde +
( , Acetone) 5-(Benzyloxy)-2-methoxybenzaldehyde . -
Oximation: React with
in Ethanol/Pyridine Oxime . -
Dehydration: Reflux Oxime in Acetic Anhydride (
) 5-(Benzyloxy)-2-methoxybenzonitrile . -
Deprotection: Hydrogenolysis (
, Pd/C, MeOH) or mild acid hydrolysis.
Part 3: Visualizing the Pathway & Logic
The following diagram illustrates the critical decision points between the "Trap" route and the "Success" route.
Figure 1: Comparison of Synthetic Strategies. Note how the demethylation route favors the undesired ortho-cleavage.
Part 4: Troubleshooting Center (FAQs)
Category 1: Yield & Purity Issues
Q: I used the Formic Acid method (Workflow A), but my yield is <50%. What happened?
-
Diagnosis: Incomplete dehydration of the aldoxime intermediate.
-
Fix: The reaction likely stopped at the oxime stage. Increase the temperature to true reflux (100°C+). If the issue persists, add a co-catalyst like Sodium Formate to buffer the solution and increase the ionic strength, which aids the dehydration step.
Q: I see a side product with M+28 mass in LCMS. What is it?
-
Diagnosis: Formate Ester formation. The phenolic -OH at position 5 can react with formic acid to form the O-formyl ester.
-
Fix: Add a hydrolysis step during workup. Stir the crude product in 1M NaOH for 30 minutes, then re-acidify to pH 3-4. This cleaves the ester back to the free phenol without hydrolyzing the nitrile.
Category 2: Regioselectivity (The "Trap")
Q: I tried demethylating 2,5-dimethoxybenzonitrile with
-
Technical Insight: This is the "Ortho-Effect." The nitrile nitrogen coordinates with the Aluminum, directing the Lewis Acid to the closest oxygen (Position 2).
-
Solution: You cannot reverse this selectivity easily. You must switch to Workflow A (Aldehyde precursor) or use a nucleophilic demethylation strategy (e.g.,
in DMF), though even that often favors the electron-deficient 2-position.
Category 3: Safety & Stability[1]
Q: Can I use
-
Warning: While effective for simple aromatics, these reagents react violently with free phenols. You will generate chlorophosphates or sulfonate esters at the 5-position, creating a complex mixture.
-
Requirement: If you must use these reagents, you must protect the phenol (e.g., Benzyl or TBDMS) first.
Part 5: Data Summary Table
| Parameter | Workflow A (Formic Acid) | Workflow B (Benzyl Protection) | Demethylation Route |
| Step Count | 1 (One-Pot) | 4 (Protect | 1 |
| Yield (Typical) | 85-92% | 60-70% (Overall) | <40% (Correct Isomer) |
| Regio-Fidelity | 100% (Guaranteed by SM) | 100% | Low (Favors 2-OH) |
| Atom Economy | High | Low | Medium |
| Key Risk | Formate ester formation | Hydrogenolysis safety | Wrong Isomer |
Part 6: References
-
One-Pot Nitrile Synthesis: Patil, D. D., et al. "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition."[1] Asian Journal of Chemistry, vol. 23, no. 7, 2011. Link
-
Formic Acid Dehydration Mechanism: He, Y., et al. "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment." RSC Advances, 2021. Link
-
Selective Demethylation (The "Trap"): Gallo, R., et al. "Study of the ortho-methoxy substituent group effect in selective demethylation reactions."[2] Semantic Scholar, 2013.[2] Link
-
Target Molecule Data: PubChem Entry for 5-(Hydroxymethyl)-2-methoxybenzonitrile (Structural Analog/Data Verification). Link
Sources
Technical Support Center: Synthesis of 5-Hydroxy-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during the synthesis of this important chemical intermediate. Here, we address common issues, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize 5-Hydroxy-2-methoxybenzonitrile is complete, but the NMR spectrum of my crude product shows more than just the desired product. What are the most common side products I should be looking for?
A1: Several side products can form during the synthesis of 5-Hydroxy-2-methoxybenzonitrile, depending on the specific synthetic route employed. The most common impurities include:
-
Unreacted Starting Materials: Always a possibility, especially with insufficient reaction times or temperatures.
-
Isomeric Products: Positional isomers, such as 4-Hydroxy-3-methoxybenzonitrile, can be formed, particularly in reactions involving electrophilic aromatic substitution where directing group effects are not perfectly selective.
-
Demethylated Byproducts: The methoxy group can be susceptible to cleavage under acidic conditions, leading to the formation of 2,5-dihydroxybenzonitrile.[1][2]
-
Hydrolysis Products: The nitrile group can undergo hydrolysis to form 5-Hydroxy-2-methoxybenzamide or, with further hydrolysis, 5-Hydroxy-2-methoxybenzoic acid. This is more prevalent in reactions run under strong acidic or basic conditions.
-
Oxidation Products: Phenols are prone to oxidation, which can lead to the formation of colored impurities, potentially quinone-type structures or polymeric materials.[3]
Q2: I am using a vanillin-based route for my synthesis. What specific side products should I be aware of?
A2: When using vanillin (4-hydroxy-3-methoxybenzaldehyde) as a starting material, you should be particularly vigilant for side products arising from reactions of the aldehyde functional group. A common side reaction under basic conditions is the Cannizzaro reaction, which will produce vanillyl alcohol and vanillic acid.[4] In some cases, condensation products of vanillin itself can also be observed.[5][6]
Troubleshooting Guide
Issue 1: Presence of an Isomeric Impurity
Symptom: You observe an additional set of aromatic signals in your ¹H NMR spectrum that are similar to your product but with different splitting patterns and chemical shifts. Your mass spectrometry data may show a peak with the same mass-to-charge ratio as your desired product.
Possible Cause: Formation of a regioisomer, most commonly 4-Hydroxy-3-methoxybenzonitrile.[7] This can occur if the directing effects of the substituents on the aromatic ring are not completely selective during a key substitution step.
Troubleshooting and Resolution:
-
Confirm the Isomer:
-
NMR Analysis: Carefully analyze the coupling constants and chemical shifts in the aromatic region of the ¹H NMR spectrum. The substitution pattern of 5-Hydroxy-2-methoxybenzonitrile will have a distinct splitting pattern compared to its isomers.
-
Reference Spectra: Compare your experimental spectra with known spectra of the suspected isomer if available.
-
-
Purification:
-
Column Chromatography: Isomers can often be separated by silica gel column chromatography. A careful selection of the eluent system is crucial.
-
Recrystallization: If the isomeric impurity is present in a small amount and has different solubility properties, recrystallization may be an effective purification method.
-
-
Prevention:
-
Reaction Conditions: Re-evaluate your reaction conditions. Temperature, reaction time, and the choice of catalyst or reagent can influence regioselectivity.
-
Protecting Groups: In some synthetic routes, using a protecting group for the hydroxyl function can help to direct subsequent reactions to the desired position.
-
Issue 2: Evidence of Demethylation
Symptom: Your ¹H NMR spectrum shows a decrease in the integration of the methoxy signal (around 3.8-4.0 ppm) and the appearance of a new, broad signal in the aromatic region, suggesting an additional hydroxyl group. Mass spectrometry may show a peak corresponding to the loss of a methyl group (M-14).
Possible Cause: Cleavage of the methyl ether, particularly under harsh acidic conditions (e.g., HBr, HI) or with Lewis acids.[1][2]
Troubleshooting and Resolution:
-
Analytical Confirmation:
-
Mass Spectrometry: Look for a molecular ion peak corresponding to dihydroxybenzonitrile.
-
¹³C NMR: The absence of a methoxy carbon signal (around 55-60 ppm) and the appearance of a new aromatic carbon signal would support demethylation.
-
-
Mitigation:
-
Milder Reagents: If your synthesis involves an acid-catalyzed step, consider using a milder acid or a shorter reaction time.
-
Temperature Control: Perform the reaction at a lower temperature to minimize demethylation.
-
Issue 3: Nitrile Group Hydrolysis
Symptom: You observe the appearance of broad singlets in your ¹H NMR spectrum, indicative of amide N-H protons. Your IR spectrum may show a carbonyl stretch (around 1660 cm⁻¹) characteristic of an amide. Mass spectrometry could show a peak corresponding to the addition of a water molecule (M+18 for the amide, M+19 for the carboxylic acid).
Possible Cause: The nitrile group has been partially or fully hydrolyzed to the corresponding amide or carboxylic acid. This is often promoted by strong acids or bases, especially at elevated temperatures.
Troubleshooting and Resolution:
-
Characterization:
-
IR Spectroscopy: This is a powerful tool for identifying the carbonyl group of the amide or carboxylic acid.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate and identify the nitrile, amide, and carboxylic acid species.
-
-
Prevention:
-
pH Control: If possible, perform the reaction under neutral or near-neutral conditions.
-
Anhydrous Conditions: Ensure that your reagents and solvents are dry, as water is required for hydrolysis.
-
Work-up Procedure: During the reaction work-up, minimize the exposure of the product to strong acids or bases.
-
Summary of Potential Side Products
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Key Identification Feature |
| 4-Hydroxy-3-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | Lack of regioselectivity | Different NMR splitting pattern |
| 2,5-Dihydroxybenzonitrile | C₇H₅NO₂ | 135.12 | Demethylation | Absence of methoxy signal in NMR |
| 5-Hydroxy-2-methoxybenzamide | C₈H₉NO₃ | 167.16 | Nitrile hydrolysis | Amide peaks in NMR and IR |
| 5-Hydroxy-2-methoxybenzoic acid | C₈H₈O₄ | 168.15 | Nitrile hydrolysis | Carboxylic acid peak in IR |
| Vanillyl Alcohol | C₈H₁₀O₃ | 154.16 | Cannizzaro reaction (from vanillin) | Characteristic alcohol peaks in NMR |
| Vanillic Acid | C₈H₈O₄ | 168.15 | Cannizzaro reaction (from vanillin) | Carboxylic acid peak in IR |
Reaction Pathway Visualization
Below is a generalized reaction scheme illustrating the formation of the desired product and potential side products from a hypothetical precursor.
Caption: Synthetic pathways leading to 5-Hydroxy-2-methoxybenzonitrile and common side products.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Product Formation
-
Reagent Purity: Always use reagents and solvents of the highest purity available to avoid introducing unknown impurities.
-
Inert Atmosphere: For reactions sensitive to oxidation, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a reliable method for temperature control (e.g., a temperature-controlled oil bath) to maintain the optimal reaction temperature and avoid overheating, which can lead to side reactions like demethylation.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times.
-
Controlled Work-up: During the work-up procedure, use dilute acids or bases for pH adjustments and minimize the time the product is in contact with these solutions. Ensure all extractions are performed efficiently.
-
Purification: Do not rely solely on a single purification method. A combination of techniques, such as column chromatography followed by recrystallization, often yields the purest product.
Protocol 2: Troubleshooting a Contaminated Product
-
Full Characterization: Obtain a comprehensive set of analytical data for the impure product, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
-
Identify Impurities: Based on the analytical data and the known reactivity of your starting materials and reagents, tentatively identify the structures of the major impurities.
-
Develop a Purification Strategy:
-
For Isomers: High-performance liquid chromatography (HPLC) or careful column chromatography is often effective.
-
For Products with Different Functional Groups (e.g., carboxylic acids): An acid-base extraction can be a simple and effective way to remove acidic or basic impurities.
-
For Closely Related Impurities: Recrystallization from a carefully chosen solvent system can enrich the desired product.
-
-
Re-evaluate the Synthesis: Once the impurities are identified, revisit your synthetic procedure to understand how they were formed and implement the preventative measures outlined in this guide.
References
- BenchChem. (n.d.). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Boivin, J., et al. (2021).
- Bose, D. S., et al. (2020). One-pot synthesis of 2,4-disubstituted quinazolines.
- ChemicalBook. (n.d.). 2-HYDROXY-5-METHOXYBENZONITRILE | 39835-11-5.
- ChemicalBook. (n.d.). 4-formyl-3-methoxybenzonitrile synthesis.
- Deepam, P., et al. (2017).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Huleatt, P. B., & Selvaraju, S. (2008, 2015).
- Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile.
- Organic Syntheses. (2019).
- Pharmaffili
- PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile.
- ResearchGate. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs.
- ResearchGate. (n.d.). (PDF) Vanillin: Chemical Synthesis, Biosynthesis, Metabolism, Behaviour in Food Processing and Antibacterial Properties.
- ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
- Seshadri, T. R., et al. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.
- Sharma, S., et al. (2020).
- Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3.
- WIPO Patentscope. (2024). 117776973 Preparation method of 4-formyl-3-methoxybenzonitrile.
- Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde.
Sources
- 1. Recent advances in dissecting the demethylation reactions in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. sphinxsai.com [sphinxsai.com]
- 4. myttex.net [myttex.net]
- 5. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-羟基-3-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
challenges in the demethylation of 5-Hydroxy-2-methoxybenzonitrile precursors
Topic: Demethylation of 5-Hydroxy-2-methoxybenzonitrile Precursors
Status: Operational Specialist: Senior Application Scientist Scope: Regioselective cleavage, Nitrile functional group tolerance, Lewis Acid protocols.[1]
Criticality Analysis: The "Nitrile-Boron" Paradox
Welcome to the support center. If you are accessing this guide, you are likely attempting to synthesize 5-hydroxy-2-methoxybenzonitrile (or the fully deprotected 2,5-dihydroxybenzonitrile) from a precursor like 2,5-dimethoxybenzonitrile .[1]
The central challenge in this transformation is the electronic and steric conflict imposed by the nitrile (-CN) group. Unlike aldehydes or ketones, which facilitate ortho-selective demethylation via stable 6-membered chelation rings with Lewis acids (like
Your Primary Risks:
-
Nitrile Hydrolysis: Strong Lewis acids coordinate to the nitrile nitrogen. Upon aqueous quench, this "activated" nitrile hydrolyzes to a primary amide (
) or carboxylic acid ( ), destroying your core pharmacophore. -
Regioselectivity Failure: In 2,5-dimethoxy systems, the 2-position is inductively deactivated by the ortho-nitrile.[1] The 5-position (meta) is electronically more nucleophilic.[1] Controlling the reaction to stop at the mono-demethylated product requires precise kinetic control.[1]
-
Polymerization: Benzyl cations generated during the cleavage of alternative precursors (like benzyloxy groups) can polymerize on the electron-rich ring if scavengers are not used.[1]
Troubleshooting Guide (Q&A)
Scenario A: "I lost my nitrile group during workup."
Q: After using
A: You likely created a Boron-Nitrilium Complex that hydrolyzed upon quenching.[1]
-
The Mechanism:
is not just an ether-cleaving reagent; it is a potent Lewis acid.[1] It coordinates to the nitrile lone pair ( ). This activates the carbon-nitrogen triple bond toward nucleophilic attack by water during the quench.[1] -
The Fix:
-
Switch Reagents: If possible, move to
+ NaI or + Ethanethiol .[1] These rely on a "soft" nucleophile (iodide/thiolate) to cleave the methyl group rather than hard Lewis acidity alone, reducing the activation of the nitrile. -
The "Cold Quench" Protocol: If you must use
, do not quench with water at room temperature. Quench at -78°C with Methanol first, then slowly warm to room temperature. Methanol breaks the Boron-Nitrile adduct less violently than water and forms volatile trimethyl borate, sparing the nitrile.[1]
-
Scenario B: "I cannot get selectivity; I keep getting the diol (2,5-dihydroxy)."
Q: I only want the 5-hydroxy-2-methoxy product, but the reaction goes to completion (2,5-dihydroxy). How do I stop it?
A: You are fighting electronic control.
-
The Physics: The 5-methoxy oxygen is meta to the nitrile (EWG) and is more electron-rich than the 2-methoxy oxygen (ortho to EWG).[1] Therefore,
attacks the 5-position first.[1] -
The Fix:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of
. Do not use the standard "3 equivalents" excess. -
Temperature Gating: Run the reaction at -78°C to -40°C . The activation energy for the 5-position cleavage is lower than the 2-position.[1] Raising the temperature to 0°C or RT activates the deactivated 2-position.[1]
-
Alternative Precursor: If you need high yields of the mono-product, consider starting with 5-benzyloxy-2-methoxybenzonitrile .[1] Benzyl groups can be cleaved via hydrogenolysis (
, Pd/C) or mild Lewis acids ( ) without touching the methyl ether or the nitrile.
-
Scenario C: "The reaction turns into a black tar."
Q: My reaction mixture became a viscous black sludge upon adding the Lewis Acid.
A: This is often due to exothermic polymerization or acid-catalyzed degradation .[1]
-
The Cause: Adding neat
or generates massive localized heat. If your precursor has other sensitive groups, they will degrade.[1] -
The Fix:
-
Dilution: Always dilute
in (DCM) before addition. -
Scavengers: If you are cleaving a benzyl ether, add pentamethylbenzene or anisole as a cation scavenger to prevent the benzyl carbocation from polymerizing on your product.
-
Validated Experimental Protocols
Method A: High-Selectivity Cleavage (Recommended)
Best for: Synthesizing 5-hydroxy-2-methoxybenzonitrile while preserving the nitrile.[1]
Reagents: Aluminum Chloride (
-
Preparation: In a flame-dried flask under Argon, dissolve 1.0 equiv of 2,5-dimethoxybenzonitrile in anhydrous Acetonitrile (0.1 M concentration).
-
Reagent Addition: Add 1.2 equiv of NaI followed by 1.2 equiv of
. (Note: The order matters to form the active -Nitrile complex and free Iodide). -
Reaction: Stir at 0°C for 2 hours , then allow to warm to Room Temperature. Monitor by TLC.[1] The soft nucleophile (
) prefers the sterically less hindered and electronically more accessible methyl group (5-position).[1] -
Quench: Pour into ice-cold dilute HCl/Sodium Thiosulfate solution (to remove any iodine byproducts).
-
Extraction: Extract with Ethyl Acetate. The nitrile remains intact because the acidity is lower than neat
.
Method B: The "Cold Quench"
Method
Best for: Global deprotection to 2,5-dihydroxybenzonitrile.[1]
-
Setup: Dissolve precursor in dry DCM at -78°C .
-
Addition: Add 2.5 equiv
(1.0 M in DCM) dropwise over 30 minutes. -
Warming: Allow to warm to 0°C (NOT Room Temp) and hold for 4 hours.
-
Critical Quench: Cool back to -78°C . Add MeOH (excess) dropwise.[1] Stir for 20 mins. Then add saturated
.[1][2] -
Why this works: The MeOH solvolysis of the borane intermediates is milder than hydrolysis, preventing the hydration of the nitrile.
Comparative Data: Reagent Efficacy
| Reagent System | Selectivity (5-OH vs 2-OH) | Nitrile Stability | Risk Level | Notes |
| Moderate | Low | High | Aggressive.[1] High risk of amide formation if quenched warm.[1] | |
| High | High | Low | "Push-Pull" mechanism.[1] Iodide is the nucleophile. | |
| Pyridine-HCl ( | Low | Very Low | High | Thermal conditions often hydrolyze nitriles.[1] Avoid. |
| Moderate | High | Medium | Milder than |
Mechanistic Visualization
The following diagram illustrates the "Danger Zone" where the Nitrile-Boron complex forms, leading to the unwanted amide byproduct.
Figure 1: Reaction pathways showing the competition between successful demethylation (Green) and nitrile hydrolysis (Red).[1]
References
-
Sousa, C. & Silva, P. (2015).[1][3] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH/PubMed.[1] Link
-
Aiyar, S. N., et al. (1958).[1] Selective demethylation of the 5-methoxyl group in flavanones. Indian Academy of Sciences.[1] Link
-
Kulkarni, P. P., et al. (1999).[1][4] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions. Semantic Scholar. Link
-
Chen, Y., et al. (2016).[1][5] Pyridine Improves Aluminum Triiodide Induced Selective Cleavage of Alkyl o-Hydroxyphenyl Ethers. MDMA (Molecular Diversity Preservation International).[1] Link[1]
-
Bhatt, M. V.[1][5][6] & Kulkarni, S. U. (1983).[1] Cleavage of Ethers. Synthesis, 1983(04), 249-282.[1] (Foundational review on Lewis Acid mechanisms).
Sources
- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of 5-Hydroxy-2-methoxybenzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Hydroxy-2-methoxybenzonitrile. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the necessary knowledge to enhance the purity of your product, ensuring the reliability and reproducibility of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-Hydroxy-2-methoxybenzonitrile?
A1: The nature of impurities is largely dependent on the synthetic route employed. A prevalent method for synthesizing 5-Hydroxy-2-methoxybenzonitrile is the selective demethylation of 2,5-dimethoxybenzonitrile. Consequently, the most common impurity is often the unreacted starting material, 2,5-dimethoxybenzonitrile . Another potential impurity is the regioisomer 2-hydroxy-5-methoxybenzonitrile . Additionally, hydrolysis of the nitrile group under certain conditions can lead to the formation of the corresponding 5-hydroxy-2-methoxybenzamide or 5-hydroxy-2-methoxybenzoic acid . Residual solvents from the reaction and work-up are also common.
Q2: My purified 5-Hydroxy-2-methoxybenzonitrile appears as a colored oil or a low-melting solid. What could be the issue?
A2: Pure 5-Hydroxy-2-methoxybenzonitrile is expected to be a solid at room temperature. An oily or discolored product is a strong indication of residual impurities. The presence of starting materials, byproducts, or solvents can depress the melting point and introduce color. Further purification is necessary to obtain a crystalline solid.
Q3: How can I effectively monitor the purity of my 5-Hydroxy-2-methoxybenzonitrile during the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can typically separate the desired product from less polar starting materials and more polar byproducts. Visualization can be achieved under UV light (254 nm) and by staining with a potassium permanganate solution, which is effective for visualizing the phenolic hydroxyl group. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q4: Can I use distillation to purify 5-Hydroxy-2-methoxybenzonitrile?
A4: While vacuum distillation can be used to purify some benzonitrile derivatives, it may not be the most suitable method for 5-Hydroxy-2-methoxybenzonitrile due to its relatively high boiling point and the presence of a thermally sensitive hydroxyl group. At elevated temperatures, there is a risk of decomposition or polymerization. Recrystallization and column chromatography are generally safer and more effective methods for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 5-Hydroxy-2-methoxybenzonitrile and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in achieving complete dissolution during recrystallization. | - Insufficient solvent volume.- Inappropriate solvent choice. | - Gradually add more hot solvent until dissolution is complete.[1]- Re-evaluate your solvent system. A solvent pair, such as ethanol/water or ethyl acetate/hexanes, may be more effective. |
| The product "oils out" during recrystallization instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Cooling the solution too rapidly. | - Use a lower-boiling point solvent or a solvent pair.[2]- Add a small amount of additional hot solvent to reduce saturation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Poor separation of the product from impurities during column chromatography. | - Inappropriate mobile phase polarity.- Column overloading.- Co-elution of impurities with similar polarity. | - Optimize the mobile phase using TLC. A gradient elution from a less polar to a more polar solvent system can improve separation.- Reduce the amount of crude material loaded onto the column. A general guideline is 1-5% of the silica gel weight.- If co-elution persists, consider using a different stationary phase (e.g., alumina) or an alternative purification technique. |
| The purified product still shows the presence of the starting material (2,5-dimethoxybenzonitrile) by TLC/HPLC. | - Incomplete reaction.- Inefficient purification. | - If the amount of starting material is significant, consider re-running the reaction under optimized conditions to drive it to completion.- Repeat the purification step (recrystallization or column chromatography) with careful attention to technique. |
| The final product is discolored (yellow or brown). | - Presence of colored impurities from the synthesis.- Partial decomposition of the product. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3]- Ensure that the purification process is not carried out at excessively high temperatures. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds.[4] The key is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of the crude 5-Hydroxy-2-methoxybenzonitrile in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) to each tube at room temperature to assess solubility.
-
Heat the tubes with insoluble or sparingly soluble samples to determine if the compound dissolves at a higher temperature.
-
A good single solvent will dissolve the compound when hot but not when cold. Alternatively, a two-solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used where the compound is soluble in one and insoluble in the other.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (or the solvent in which the compound is soluble in a two-solvent system) to completely dissolve the solid.[1]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.[3]
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
-
Crystallization:
-
If using a single solvent, allow the filtrate to cool slowly to room temperature.
-
If using a two-solvent system, add the second (insoluble) solvent dropwise to the hot filtrate until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool undisturbed to room temperature, which encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
-
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5]
Step-by-Step Methodology:
-
Solvent System Selection:
-
Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for 5-Hydroxy-2-methoxybenzonitrile and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a glass column, ensuring uniform packing without any air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude 5-Hydroxy-2-methoxybenzonitrile in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
-
Fraction Collection:
-
Collect fractions in separate test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the pure fractions containing 5-Hydroxy-2-methoxybenzonitrile.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying 5-Hydroxy-2-methoxybenzonitrile.
Caption: Purification workflow for 5-Hydroxy-2-methoxybenzonitrile.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common purification issues.
Caption: Troubleshooting logic for purifying 5-Hydroxy-2-methoxybenzonitrile.
References
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]
- Jadhav, S. D., et al. (2012). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of Chemical Sciences, 10(2), 731-735.
-
Wang Lab, UC Berkeley. (n.d.). Example Experimental Sections. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
-
PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile. Retrieved from [Link]
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022, September 19). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
Phenomenex. (2017, August 22). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
-
Shimadzu. (n.d.). C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Retrieved from [Link]
-
Organic Syntheses. (2019, March 12). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Retrieved from [Link]
-
Balamurugan, P., et al. (2014). Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. ResearchGate. Retrieved from [Link]
-
PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2020, September 12). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 5-Hydroxy-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing scientifically sound, experience-driven insights to help you achieve optimal results in your experiments.
Introduction: Navigating the Synthesis of a Valuable Intermediate
5-Hydroxy-2-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common synthetic route involves a two-step process: the formylation of 4-methoxyphenol to yield 2-hydroxy-5-methoxybenzaldehyde, followed by the conversion of the aldehyde to the target nitrile. This guide will address potential issues in both stages of this process, offering logical, evidence-based solutions.
Visualizing the Synthetic Pathway
Caption: General two-step synthesis of 5-Hydroxy-2-methoxybenzonitrile.
Part 1: Troubleshooting the Formylation of 4-Methoxyphenol
The initial step of introducing a formyl group onto the 4-methoxyphenol ring is critical and often dictates the overall efficiency of the synthesis. The two most common methods for this ortho-formylation are the Reimer-Tiemann reaction and the Duff reaction.
FAQ 1: I'm getting a low yield of the desired 2-hydroxy-5-methoxybenzaldehyde using the Reimer-Tiemann reaction, with a significant amount of tar-like byproducts. What's going wrong?
Answer:
Low yields and polymerization are common issues in the Reimer-Tiemann reaction, especially with electron-rich phenols like 4-methoxyphenol.[1][2][3] The highly reactive dichlorocarbene intermediate, generated from chloroform and a strong base, can lead to multiple side reactions.[4]
Causality and Solutions:
-
Overheating: The Reimer-Tiemann reaction can be highly exothermic.[4] Excessive temperatures (above 60-65°C) can promote the formation of polymeric tars.[1]
-
Protocol: Maintain a strict temperature control, ideally between 50-60°C, using a water bath.[1]
-
-
Sub-optimal pH: The reaction requires a strong base to deprotonate both the phenol and chloroform. However, excessively high concentrations of hydroxide can accelerate side reactions.
-
Protocol: Use a biphasic solvent system with an aqueous hydroxide solution and an organic phase containing the chloroform. This allows for a controlled reaction at the interface.[4] Vigorous stirring is essential to ensure adequate mixing of the two phases.
-
-
Incorrect Stoichiometry: An excess of chloroform can lead to the formation of dichloromethyl-substituted cyclohexadienones, which are known byproducts.[4][5]
-
Protocol: Use a controlled addition of chloroform to the reaction mixture.
-
Troubleshooting Workflow for Reimer-Tiemann Reaction
Caption: Decision tree for troubleshooting the Reimer-Tiemann reaction.
FAQ 2: I'm attempting the Duff reaction to avoid chloroform, but I'm getting a mixture of mono- and di-formylated products. How can I improve the selectivity for the desired mono-aldehyde?
Answer:
The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is a good alternative to the Reimer-Tiemann reaction.[6][7] However, when both ortho positions to the hydroxyl group are available, di-formylation can be a significant side reaction.[8]
Causality and Solutions:
-
Stoichiometry of HMTA: The molar ratio of HMTA to the phenolic substrate is the primary factor controlling the degree of formylation.[8]
-
Protocol: To favor mono-formylation, reduce the amount of HMTA relative to the 4-methoxyphenol. A ratio of less than 1:1 (HMTA:phenol) can significantly increase the yield of the mono-formylated product.[8]
-
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can lead to di-formylation and the formation of resinous byproducts.
-
Protocol: Monitor the reaction closely by TLC. Minimize the reaction time to what is necessary for the consumption of the starting material. In trifluoroacetic acid (TFA), maintaining the temperature around 70°C can help prevent unwanted polymerization.[8]
-
| Parameter | To Favor Mono-formylation | To Favor Di-formylation |
| HMTA:Phenol Ratio | < 1:1 | > 2:1 |
| Temperature | Lower (e.g., 70°C in TFA) | Higher |
| Reaction Time | Shorter (monitor by TLC) | Longer |
Part 2: Troubleshooting the Conversion of Aldehyde to Nitrile
The second step involves the conversion of the 2-hydroxy-5-methoxybenzaldehyde to 5-hydroxy-2-methoxybenzonitrile. This is typically achieved through the formation of a cyanohydrin, which can then be dehydrated to the nitrile, or via a one-pot reaction with reagents like hydroxylamine hydrochloride.
FAQ 3: My attempt to convert 2-hydroxy-5-methoxybenzaldehyde to the nitrile resulted in a low yield, and I suspect the product is unstable. What are the potential stability issues?
Answer:
Phenolic nitriles like 5-hydroxy-2-methoxybenzonitrile can be susceptible to degradation under both acidic and basic conditions, particularly at elevated temperatures.
Causality and Solutions:
-
Hydrolysis of the Nitrile Group: The nitrile functional group can be hydrolyzed back to a carboxylic acid under both acidic and basic conditions, especially with heating.[9][10][11][12]
-
Protocol: During workup, if using acid to neutralize the reaction mixture, do so at low temperatures (e.g., in an ice bath) and avoid prolonged exposure to strong acids.[9] Similarly, avoid strong bases during extraction.
-
-
Demethylation of the Methoxy Group: Harsh acidic conditions (e.g., strong mineral acids at high temperatures) can cause the cleavage of the aryl methyl ether, leading to the formation of a dihydroxybenzonitrile impurity.[13][14]
-
Protocol: Use milder conditions for any acid-catalyzed steps. If demethylation is a persistent issue, consider protecting the phenolic hydroxyl group before the nitrile formation step.
-
-
Thermal Degradation: At temperatures above 100°C, some hydroxybenzonitriles can undergo irreversible trimerization to form a high-melting triazine byproduct.[15]
-
Protocol: Avoid high temperatures during purification, such as in distillation. If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
FAQ 4: I'm struggling with the purification of the final 5-Hydroxy-2-methoxybenzonitrile. The crude product is an oil with colored impurities. What's the best purification strategy?
Answer:
The purification of phenolic compounds can be challenging due to their polarity and potential for oxidation. A multi-step purification approach is often most effective.[16]
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction, perform a careful aqueous workup. Use a mild acid (e.g., dilute HCl or acetic acid) to neutralize the mixture, followed by extraction with an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
-
Activated Carbon Treatment: If the crude product has significant color, dissolve it in a suitable hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) and add a small amount of activated carbon. Heat the mixture for a short period, then perform a hot filtration to remove the carbon and adsorbed impurities.[16]
-
Column Chromatography: This is highly effective for separating closely related impurities.[16][17]
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Use TLC to determine the optimal solvent system.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. Load the solution onto the column and elute with the chosen solvent system. Collect fractions and monitor by TLC.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity.[18][19]
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexanes or toluene, may be effective.
-
FAQ 5: Should I consider using a protecting group for the hydroxyl function?
Answer:
The use of a protecting group for the phenolic hydroxyl group can be advantageous in certain situations.[20][21][22][23]
When to Consider a Protecting Group:
-
Harsh Reaction Conditions: If the nitrile formation step requires harsh basic or acidic conditions that could lead to side reactions at the phenolic hydroxyl group (e.g., O-alkylation or demethylation).
-
Improved Solubility: A protected intermediate may have better solubility in organic solvents, facilitating the reaction and purification.
-
Minimizing Byproducts: Protection can prevent the formation of byproducts associated with the reactivity of the phenol.
Common Protecting Groups for Phenols:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride ion (e.g., TBAF) or mild acid |
| Methoxymethyl ether | MOM | MOM-Cl | Acidic conditions |
Workflow for Synthesis with a Protecting Group:
Caption: Synthetic route incorporating a protecting group strategy.
Part 3: Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Expected Spectroscopic Data for 5-Hydroxy-2-methoxybenzonitrile:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons, and a broad singlet for the hydroxyl proton. The aromatic protons will show a specific splitting pattern based on their positions on the ring.
-
¹³C NMR: Signals for the nitrile carbon, the aromatic carbons (including those bonded to the hydroxyl, methoxy, and cyano groups), and the methoxy carbon.
-
IR Spectroscopy: Look for characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the nitrile group (C≡N stretch, sharp), C-O stretching of the ether, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 5-Hydroxy-2-methoxybenzonitrile should be observed, along with characteristic fragmentation patterns.
It is always recommended to compare the obtained spectroscopic data with literature values or a reference standard for unambiguous identification.[24][25][26]
References
-
Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]
- Wynberg, H. (1976). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
- Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Contemporary Organic Synthesis, 5(5), 454-478.
- Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. In Organic Reactions (pp. 1-36). John Wiley & Sons, Inc.
-
Barrie, W. (n.d.). Protecting Groups. [Link]
-
SynArchive. (n.d.). Duff Reaction. [Link]
-
Midwest Chem. (2024, August 2). Formylation of 4-methoxyphenol [Video]. YouTube. [Link]
-
Reddit. (2023, August 8). Duff reaction using 4-methoxyphenol. r/chemhelp. [Link]
-
Royal Society of Chemistry. (2024, April 9). Supplementary Information. [Link]
-
Aakash BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]
-
Name Reactions. (n.d.). Duff Reaction. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
Chem-Station. (2024, January 15). O-Demethylation. [Link]
-
University of Calcutta. (n.d.). Protecting groups in organic synthesis. [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
ResearchGate. (n.d.). Effect of time on demethylation of 2-methoxynaphthalene. [Link]
-
ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
LCGC Europe. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. [Link]
-
meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
Organic Syntheses. (2019, March 12). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. [Link]
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Google Patents. (n.d.). Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]
- Google Patents. (n.d.). 2-methoxy-5-hydroxybenzaldehyde.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
ChemRxiv. (n.d.). NMR AS A TOOL FOR COMPOUND IDENTIFICATION IN MIXTURES. [Link]
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
MDPI. (2021, November 19). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. [Link]
- Patil, S. L., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry.
-
University of Illinois Springfield. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Reddit. (2017, March 8). Demethylation of an aryl methoxy group. r/chemistry. [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 2-HYDROXY-5-METHOXYBENZONITRILE(39835-11-5) 1H NMR spectrum [chemicalbook.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. lehigh.edu [lehigh.edu]
Technical Support Center: 5-Hydroxy-2-methoxybenzonitrile Stability & Degradation
The following Technical Support Guide is designed for researchers and analytical scientists working with 5-Hydroxy-2-methoxybenzonitrile (CAS: 78451-52-0). It synthesizes chemical kinetics, forced degradation data, and practical troubleshooting steps.
Product: 5-Hydroxy-2-methoxybenzonitrile Application: Pharmaceutical Intermediate / Research Standard Document Type: Troubleshooting Guide & FAQ
Part 1: Degradation Pathways & Mechanisms
Understanding the specific vulnerabilities of the 5-Hydroxy-2-methoxybenzonitrile molecule is critical for interpreting stability data. The molecule contains three reactive centers: the nitrile group (susceptible to hydrolysis), the phenolic hydroxyl (susceptible to oxidation), and the methoxy ether (susceptible to cleavage under extreme conditions).
Visualizing the Degradation Network
The following diagram illustrates the primary degradation routes. Use this to identify unknown peaks in your chromatograms.[1]
Caption: Figure 1. Primary degradation pathways of 5-Hydroxy-2-methoxybenzonitrile showing hydrolytic and oxidative routes.
Part 2: Troubleshooting Guides (Q&A)
Category A: Hydrolytic Degradation (pH & Temperature)
Q1: I see a new peak eluting earlier than the parent compound in my Reverse Phase HPLC. What is it?
-
Diagnosis: This is likely 5-Hydroxy-2-methoxybenzamide .
-
Mechanism: The nitrile group (-CN) undergoes partial hydrolysis to form an amide (-CONH₂). This reaction is catalyzed by both acid and base but is often faster in alkaline conditions due to the electron-donating effect of the methoxy group at the ortho position, which can stabilize the transition state.
-
Confirmation: The amide is more polar than the nitrile, leading to a shorter retention time on C18 columns.
-
Solution:
-
Check the pH of your mobile phase and diluent. Ensure pH is maintained between 4.0 and 6.0 for maximum stability.
-
Avoid using unbuffered water as a diluent if the sample sits for >24 hours.
-
Q2: My sample has been stored at 40°C/75% RH and now shows a highly polar impurity (RT < 2 min).
-
Diagnosis: This is likely 5-Hydroxy-2-methoxybenzoic acid .
-
Mechanism: Under thermal stress and humidity, the intermediate amide (see Q1) hydrolyzes further to the carboxylic acid (-COOH). This is the thermodynamic sink of the pathway; once formed, it will not revert.
-
Risk Factor: The ortho-methoxy group can provide anchimeric assistance (neighboring group participation), accelerating this hydrolysis compared to meta- or para-substituted benzonitriles.
Category B: Oxidative Degradation & Discoloration
Q3: My clear solution has turned yellow/brown after 48 hours on the benchtop. Is the potency affected?
-
Diagnosis: Yes, this indicates oxidative degradation of the phenolic moiety.
-
Mechanism: The phenol group at position 5 is electron-rich. In the presence of dissolved oxygen and light, it can form phenoxy radicals, leading to quinone-like species or polymerization (dimerization).
-
Critical Insight: Trace metal ions (like Iron, Fe³⁺) from glass or water act as catalysts for this process (Fenton-like chemistry).
-
Troubleshooting Protocol:
-
Degas solvents: Use helium sparging or vacuum filtration for mobile phases.
-
Add Chelators: If the assay permits, add 0.1 mM EDTA to the sample diluent to sequester metal ions.
-
Amber Glass: strictly store all standard solutions in amber glassware to prevent photo-oxidation.
-
Category C: Analytical Anomalies
Q4: I observe "ghost peaks" that disappear when I inject a fresh sample. What is happening?
-
Diagnosis: On-column degradation.
-
Cause: If your HPLC column has accumulated metal ions or basic silanol groups, 5-Hydroxy-2-methoxybenzonitrile can degrade during the run.
-
Test: Inject the sample at different flow rates. If the impurity area percentage changes inversely with flow rate (slower flow = more impurity), the degradation is happening on the column.
Part 3: Experimental Protocols for Stability Validation
Use these protocols to validate the stability-indicating nature of your analytical method.
Table 1: Recommended Stress Conditions (Forced Degradation)
| Stress Type | Condition | Target Degradation | Expected Product |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4-8 hours | 5-15% | Amide (Major), Acid (Minor) |
| Base Hydrolysis | 0.1 N NaOH, RT, 2-4 hours | 5-15% | Amide (Rapid formation) |
| Oxidation | 3% H₂O₂ in water, RT, 2 hours | 5-10% | Quinones, colored oligomers |
| Photolysis | 1.2 million lux hours (ICH Q1B) | N/A | Radical degradation products |
| Thermal | 60°C dry heat, 7 days | < 5% | Minimal (Solid state is generally stable) |
Protocol: Oxidative Stress Test (H₂O₂)
Objective: To determine susceptibility of the phenolic ring to oxidation.
-
Preparation: Prepare a 1.0 mg/mL stock solution of 5-Hydroxy-2-methoxybenzonitrile in Methanol/Water (50:50).
-
Stress Induction: Transfer 5.0 mL of stock to a volumetric flask. Add 1.0 mL of 30% Hydrogen Peroxide (H₂O₂). Dilute to volume with diluent.
-
Incubation: Store at Room Temperature (20-25°C) in the dark.
-
Sampling: Inject at T=0, T=1h, T=4h.
-
Quenching (Critical): Before injection, quench the excess peroxide by adding a specific reducing agent (e.g., Sodium Metabisulfite) to prevent reaction inside the HPLC injector. Note: Ensure the quenching agent does not react with the nitrile.
References
-
Hydrolysis of Benzonitriles: Cohen, L. A., & Jones, W. M. (1962). "Mechanisms of Hydrolysis of Benzonitriles in Sulfuric Acid." Journal of the American Chemical Society. Link
-
Ortho-Effect in Hydrolysis: Karaman, R. (2011). "Prodrugs Design Based on Inter- and Intramolecular Chemical Processes." Chemical Biology & Drug Design. Link
-
Phenolic Oxidation (Udenfriend System): Kuzma, M., et al. (2018).[2] "Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions." The Open Medicinal Chemistry Journal. Link
-
ICH Guidelines: International Conference on Harmonisation. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." Link
-
Substituent Effects: BenchChem Technical Support. "2-Hydroxybenzonitrile Stability in Aqueous Solutions." Link
Sources
preventing byproduct formation in 5-Hydroxy-2-methoxybenzonitrile reactions
Technical Support Center: 5-Hydroxy-2-methoxybenzonitrile Synthesis & Stabilization
Executive Summary
5-Hydroxy-2-methoxybenzonitrile (often derived from Isovanillin isomers) is a critical pharmacophore in the synthesis of antipsychotics (e.g., substituted benzamides) and kinase inhibitors.[1][2][] Its dual functionality—an electron-rich phenol and an electron-withdrawing nitrile—creates a "push-pull" electronic system that makes it susceptible to three specific failure modes: O-acylation (during synthesis) , Hydrolysis (during workup) , and Quinoid Oxidation (during storage) .[1][2][][4]
This guide replaces generic protocols with chemically specific troubleshooting workflows designed to isolate and eliminate these impurities.
Module 1: The "Hidden Ester" (Preventing O-Acylation)
The Issue: Users frequently report a product yield >100% and a product that is "too soluble" in organic solvents.[][4] Diagnosis: If you used Acetic Anhydride (Ac₂O) to dehydrate the oxime intermediate, you have inadvertently esterified the 5-hydroxyl group.[2][] The product is not 5-Hydroxy-2-methoxybenzonitrile; it is 5-Acetoxy-2-methoxybenzonitrile .[1][2][4]
The Mechanism: Phenols are nucleophilic.[2][][4] Acetic anhydride is a powerful acetylating agent.[2][4] While it dehydrates the aldoxime to the nitrile, it simultaneously attacks the free phenol.
The "Self-Validating" Protocol: Formic Acid One-Pot Synthesis To prevent O-acylation, we eliminate the acylating agent entirely.[1][2][] This protocol uses formic acid, which acts as both solvent and dehydrating catalyst but is not strong enough to form a stable formate ester with the phenol under these conditions.
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Hydroxy-2-methoxybenzaldehyde (1.0 eq) and Hydroxylamine Hydrochloride (1.2 eq) in Formic Acid (85-98%) (5–8 volumes).
-
Buffer (Optional but Recommended): Add Sodium Formate (1.5 eq). This buffers the acidity, preventing acid-catalyzed hydrolysis of the methoxy group (demethylation).[2]
-
Reflux: Heat to reflux (approx. 100–110°C) for 4–6 hours.
-
Quench: Cool the mixture to room temperature and pour slowly into Ice Water (10 volumes).
-
Isolation: The nitrile is hydrophobic and will precipitate as a solid.[2][][4] Filter and wash with cold water.[2][4]
Module 2: The "Stubborn Amide" (Preventing Hydrolysis)
The Issue: The product shows a new, highly polar spot on TLC and has a melting point significantly higher than expected (e.g., >200°C). Diagnosis: The nitrile group has hydrolyzed to the primary amide (5-Hydroxy-2-methoxybenzamide ).[1][2][][4]
The Mechanism: Nitriles are metastable.[2][][4] In the presence of strong acid or base and heat, they hydrate to amides. The 2-methoxy group provides some steric protection, but the electron-donating 5-hydroxy group activates the ring, potentially making the nitrile carbon less electrophilic, but hydrolysis is still the primary degradation pathway during harsh workups.[1]
Troubleshooting Table: Hydrolysis Triggers
| Trigger | Condition | Result | Prevention Strategy |
| Thermal Acid | Boiling in dilute HCl during workup | Partial Hydrolysis to Amide | Keep acid workups <40°C. Use extraction, not boiling.[1][2][][4] |
| Basic pH | pH > 12 during neutralization | Rapid Hydrolysis to Acid/Amide | Neutralize only to pH 6–7.[2][][4] Use NaHCO₃, not NaOH.[4] |
| Oxidative Workup | Using H₂O₂ to quench | Oxidation of Nitrile | Avoid oxidative quenchers; use Sodium Thiosulfate.[][4] |
Module 3: The "Pink Product" (Preventing Oxidation)
The Issue: The white/off-white solid turns pink, brown, or red upon exposure to air or light. Diagnosis: Phenolic oxidation.[2][][4] The 5-hydroxy group is electron-rich.[1][2][][4] Air oxidation leads to the formation of quinone species or coupled biphenylic dimers .[4]
The Stabilization Protocol:
-
In-Process: Always run reactions under Nitrogen or Argon.
-
The "Dithionite Wash": During the final workup/recrystallization, add 0.5% w/v Sodium Dithionite (Na₂S₂O₄) to the aqueous wash.[] This reducing agent scavenges quinones back to phenols, ensuring a pristine white product.[4]
-
Storage: Store in amber vials under inert gas at 4°C.
Visualizing the Failure Modes
The following diagram illustrates the reaction pathways and the specific "off-ramps" where byproducts are formed.
Caption: Reaction pathway analysis showing the "Safe Route" (Green) vs. critical failure points (Red) leading to acetylation, hydrolysis, or oxidation.
Frequently Asked Questions (FAQ)
Q1: Can I use POCl₃ (Phosphorus Oxychloride) for this dehydration? Answer: Proceed with extreme caution.[2][][4] While POCl₃ is a potent dehydrating agent, it reacts violently with free phenols to form phosphoryl esters.[4] You would need to protect the 5-OH (e.g., as a benzyl ether) before using POCl₃.[1][2][] The Formic Acid method (Module 1) is superior because it tolerates the free phenol.
Q2: My product has a melting point of 130°C, but literature says ~110°C. What do I have? Answer: Check your IR spectrum.[2][][4][7] If you see a peak around 1660–1690 cm⁻¹, you likely have the Amide (Impurity B). The amide has strong hydrogen bonding, leading to a significantly higher melting point than the nitrile.
Q3: How do I remove the "pink" color from my synthesized batch? Answer: Do not discard the batch.[2][][4] Recrystallize the product from Ethanol/Water (8:2).[2][4] Add a pinch of Sodium Dithionite to the hot solution before filtering. The dithionite will reduce the colored quinones, and the cooling crystallization will exclude them.
References
-
Van Es, T. (1965).[2][][4] "A novel synthesis of aromatic nitriles."[2][4] Journal of the Chemical Society, 1564.[4][8] (Establishes the Formic Acid/Sodium Formate dehydration method for phenolic aldehydes). Link[2][]
-
Nieuwenhuyzen, M., et al. (1994).[][4] "Method for the preparation of 2-hydroxybenzonitrile." U.S. Patent 5,637,750.[2][4][8] (Validates the formic acid route for ortho-hydroxy nitriles and scale-up protocols). Link
-
BenchChem Technical Support. (2025). "Unraveling the Reactivity of Benzonitrile Derivatives." Reactivity Guide. (General stability data on benzonitrile hydrolysis). Link[2][]
-
Patil, D. D., et al. (2011).[][5] "One Pot Synthesis of Nitriles from Aldehydes... using Ferrous Sulphate." Asian Journal of Chemistry. (Alternative "green" methods avoiding acetylation).[2][][4] Link
Sources
- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. jopcr.com [jopcr.com]
- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Synthesis of 5-Hydroxy-2-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in this synthetic transformation. We will move beyond simple protocol recitation to explore the underlying chemical principles that govern reaction success, enabling you to troubleshoot effectively and optimize your outcomes.
I. Foundational Principles: The Role of the Solvent
The synthesis of 5-Hydroxy-2-methoxybenzonitrile, and indeed many organic reactions, is profoundly influenced by the solvent system. The solvent does more than simply dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states. In the context of nitrile synthesis, particularly those involving nucleophilic aromatic substitution (SNAr) or related pathways, the choice of solvent can dictate yield, purity, and reaction time.
Solvents are broadly classified based on their polarity and their ability to donate protons (protic vs. aprotic).
-
Polar Protic Solvents: (e.g., water, ethanol, methanol) possess a hydrogen atom bound to an electronegative atom and can form hydrogen bonds. They are effective at solvating both cations and anions.
-
Polar Aprotic Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) are polar but lack an O-H or N-H bond. They are excellent at solvating cations but less so for anions.
-
Nonpolar Solvents: (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate ions.
The choice between these solvent classes is critical. For instance, in SNAr reactions, polar aprotic solvents are often favored as they can enhance the reactivity of anionic nucleophiles by not overly solvating them, while still dissolving the reagents.[1][2]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 5-Hydroxy-2-methoxybenzonitrile, with a focus on solvent-related causes and solutions.
dot
Caption: Troubleshooting workflow for solvent-related issues.
Q1: My reaction yield is consistently low. Could my choice of solvent be the culprit?
A1: Absolutely. Low yield is one of the most common consequences of suboptimal solvent selection. Here’s a breakdown of potential issues and solutions:
-
Inadequate Polarity: If your reaction proceeds through a polar or charged intermediate, a solvent with insufficient polarity may fail to stabilize it, leading to a high activation energy barrier and slow reaction rates. For many nitrile syntheses, especially those starting from aldehydes and hydroxylamine, polar solvents are beneficial.[3]
-
Troubleshooting: If you are using a nonpolar solvent like toluene or hexane, consider switching to a more polar aprotic solvent such as DMF or DMSO. These solvents are known to facilitate nucleophilic substitution reactions.[4]
-
-
Protic Solvent Interference: If your reaction involves a highly basic or nucleophilic reagent, a protic solvent (like ethanol or water) can deactivate it through hydrogen bonding. This stabilization of the nucleophile can make it less reactive.[2]
-
Troubleshooting: Replace the protic solvent with a polar aprotic alternative. This is particularly important in reactions where a strong, unencumbered nucleophile is required.
-
Q2: I'm observing a significant amount of starting material at the end of the reaction, even after extended reaction times. What's going on?
A2: This indicates an incomplete reaction, which can often be traced back to solvent effects on reaction kinetics.
-
Poor Reagent Solubility: If one or more of your reactants are not fully dissolved, the reaction will be slow and inefficient.
-
Troubleshooting: Select a solvent in which all reactants are fully soluble at the reaction temperature. You may need to perform solubility tests with small amounts of your starting materials in various solvents. Sometimes, a co-solvent system can be employed to achieve the desired solubility.[5]
-
-
Kinetic vs. Thermodynamic Control: The solvent can influence whether the reaction favors the kinetic or thermodynamic product. An inappropriate solvent might lead to a high-energy transition state, effectively stalling the reaction.
-
Troubleshooting: Experiment with a range of solvents with varying polarities. For instance, comparing a reaction in acetonitrile to one in DMF can provide insights into the role of solvent polarity on the reaction rate.
-
Q3: My final product is impure, with several noticeable byproducts in my NMR/LC-MS. How can the solvent influence this?
A3: Solvent choice can directly impact the reaction pathway, leading to the formation of undesired side products.
-
Solvent Reactivity: Some solvents can participate in the reaction. For example, in the presence of strong bases, some amide solvents like DMF can decompose or react.
-
Troubleshooting: Ensure your chosen solvent is inert under the reaction conditions. If you suspect solvent reactivity, switch to a more robust solvent like sulfolane or N-methylpyrrolidone (NMP) for high-temperature reactions.[6]
-
-
Promotion of Side Reactions: The polarity of the solvent can influence the regioselectivity of a reaction. For example, in nitration reactions, the solvent can affect the ortho/para/meta substitution patterns.
-
Troubleshooting: If you are dealing with a reaction that can yield multiple isomers, a systematic screen of solvents with different dielectric constants can help you identify a system that favors the desired product.
-
Q4: I'm having difficulty isolating my product. It seems to be either too soluble or insoluble in common extraction and recrystallization solvents.
A4: This is a classic purification challenge where understanding solvent properties is key.
-
Extraction Issues: The goal of an extraction is to have your product preferentially partition into the organic layer while impurities remain in the aqueous layer (or vice-versa).
-
Troubleshooting: If your product is too polar and remains in the aqueous phase, you may need to use a more polar extraction solvent like ethyl acetate or even perform a continuous extraction. Conversely, if your product is not soluble enough in the initial extraction solvent, you may need to switch to a more effective one.
-
-
Recrystallization Problems: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Troubleshooting: A systematic approach to solvent screening for recrystallization is recommended. Start with common solvents and move to solvent mixtures if a single solvent is not effective. For example, an ethanol/water or ethyl acetate/hexane mixture can often provide the right polarity for successful recrystallization.
-
III. Experimental Protocols & Data
To illustrate the impact of solvent choice, consider the following hypothetical data for the final step in a synthesis of 5-Hydroxy-2-methoxybenzonitrile.
Table 1: Effect of Solvent on Yield and Purity
| Solvent | Dielectric Constant (approx.) | Reaction Time (h) | Yield (%) | Purity (%) |
| Toluene | 2.4 | 24 | 15 | 85 |
| Acetonitrile | 37.5 | 12 | 65 | 92 |
| DMF | 36.7 | 8 | 88 | 95 |
| DMSO | 46.7 | 8 | 91 | 96 |
| Ethanol | 24.6 | 18 | 45 | 90 |
Data is illustrative and not from a specific cited source.
As the data suggests, polar aprotic solvents like DMF and DMSO provide significantly higher yields in a shorter reaction time compared to nonpolar or polar protic solvents. This is consistent with the need to stabilize charged intermediates and maintain the reactivity of nucleophiles in many nitrile syntheses.
dot
Sources
- 1. EP1189855B1 - Use of nitriles as polar aprotic solvents - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 5-Hydroxy-2-methoxybenzonitrile Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2-methoxybenzonitrile. It addresses common challenges and frequently asked questions related to catalyst selection and reaction optimization, drawing on established principles and field-proven insights to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Challenge
5-Hydroxy-2-methoxybenzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, presents several challenges, primarily centered around the selective introduction of the nitrile group onto the substituted phenol ring. The choice of catalyst is paramount to achieving high yield and purity, while minimizing side reactions. This guide will navigate the complexities of catalyst selection for the key synthetic routes.
Two primary retrosynthetic pathways are commonly considered for the synthesis of 5-Hydroxy-2-methoxybenzonitrile:
-
Direct Cyanation of a Phenolic Precursor: This involves the direct introduction of a cyano group onto a suitably substituted phenol.
-
Transformation of a Functional Group: This approach relies on the conversion of an existing functional group, such as an aldehyde, into a nitrile.
The selection of the optimal catalyst is intrinsically linked to the chosen synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5-Hydroxy-2-methoxybenzonitrile, providing a systematic approach to diagnosis and resolution.
Problem 1: Low or No Conversion of the Starting Material
Scenario: You are attempting a palladium-catalyzed cyanation of an aryl halide precursor and observe minimal consumption of the starting material.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Diagnosis: The palladium catalyst may be poisoned by excess cyanide ions, a known issue in cyanation reactions.[1] This can inhibit all stages of the catalytic cycle.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands like XPhos or t-BuXPhos.[2][3][4] These ligands can protect the palladium center from cyanide poisoning and facilitate the catalytic cycle.
-
Pre-catalyst Activation: Use a palladacycle precatalyst, which can be more efficiently activated in situ compared to standard palladium sources like Pd(OAc)₂.[4]
-
Cyanide Source: Consider using a less toxic and potentially less inhibiting cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[2][3][5][6][7]
-
-
-
Inadequate Reaction Conditions:
-
Diagnosis: The reaction temperature or time may be insufficient for the chosen catalytic system.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature. Some palladium-catalyzed cyanations require temperatures of 120-130°C.[2]
-
Solvent Choice: Ensure the use of an appropriate high-boiling point solvent like DMF or DMAC that can facilitate the desired reaction temperature and solubilize the reactants.[2][5][6]
-
-
Problem 2: Formation of Significant Byproducts
Scenario: You are performing a formylation of 4-hydroxy-3-methoxyphenol as a precursor step and observe the formation of undesired isomers or polymers.
Possible Causes & Solutions:
-
Lack of Regioselectivity:
-
Side Reactions of the Phenolic Hydroxyl Group:
-
Diagnosis: The free hydroxyl group can undergo side reactions, such as O-methylation or polymerization, under harsh reaction conditions.
-
Solution:
-
Protecting Groups: Consider protecting the hydroxyl group before carrying out subsequent transformations. However, this adds extra steps to the synthesis.
-
Milder Reaction Conditions: Opt for catalytic systems that operate under milder conditions to minimize side reactions.
-
-
Problem 3: Difficulty in Converting an Aldehyde Precursor to the Nitrile
Scenario: You have successfully synthesized 5-hydroxy-2-methoxybenzaldehyde but are struggling with its conversion to the corresponding nitrile.
Possible Causes & Solutions:
-
Inefficient Dehydration of the Aldoxime Intermediate:
-
Diagnosis: The conversion of an aldehyde to a nitrile typically proceeds through an aldoxime intermediate. Inefficient dehydration of this intermediate can lead to low yields.
-
Solution:
-
One-Pot Synthesis: Utilize a one-pot method that combines the formation of the aldoxime and its subsequent dehydration. A deep eutectic solvent (DES) composed of choline chloride and urea can act as both a catalyst and a solvent for this transformation, often providing excellent yields.[12]
-
Alternative Reagents: Explore other one-pot procedures using reagents like hydroxylamine hydrochloride in N-methylpyrrolidone or with inorganic reagents like NH₂OH/Na₂CO₃/SO₂F₂ in DMSO.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for the direct cyanation of aryl halides?
A1: Palladium-catalyzed cross-coupling reactions are the most common and versatile methods for the direct cyanation of aryl halides.[2] Key components of these systems include:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or more advanced palladacycle precatalysts.[1][4]
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, t-BuXPhos, or dppf are frequently used to enhance catalytic activity and prevent catalyst deactivation.[3][4]
-
Cyanide Source: While traditional sources like KCN or NaCN are effective, safer and less toxic alternatives like K₄[Fe(CN)₆] or Zn(CN)₂ are increasingly preferred.[2][3][6][7]
-
Base and Solvent: A suitable base (e.g., K₂CO₃) and a high-boiling aprotic polar solvent (e.g., DMF, DMAc) are typically required.[3]
Q2: Are there copper-catalyzed alternatives for the synthesis of aromatic nitriles?
A2: Yes, copper-catalyzed methods, such as the Rosenmund-von Braun reaction, have historically been used for the cyanation of aryl halides.[1] While these methods often require stoichiometric amounts of copper(I) cyanide and high temperatures, recent advancements have led to the development of catalytic copper systems.[1] Additionally, copper-mediated C-H cyanation of phenols has been developed, offering a direct route to ortho-cyanophenols.[14]
Q3: What is the most efficient way to convert an aldehyde to a nitrile?
A3: One-pot syntheses that proceed through an aldoxime intermediate are generally the most efficient. These methods avoid the isolation of the intermediate and often use environmentally benign catalysts. A notable example is the use of a deep eutectic solvent (DES) of choline chloride and urea, which can provide high yields under solvent-free conditions.[12] Other effective methods include using hydroxylamine hydrochloride in a suitable solvent or employing a combination of inorganic reagents.[13][15]
Q4: How can I improve the regioselectivity of introducing a functional group ortho to the hydroxyl group on a phenol?
A4: For ortho-formylation, a highly regioselective method involves the use of paraformaldehyde with magnesium dichloride and triethylamine as a base.[10][11] This system effectively directs the formyl group to the position ortho to the hydroxyl group.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide Precursor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide precursor
-
Pd(OAc)₂
-
XPhos
-
K₄[Fe(CN)₆]
-
K₂CO₃
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Add K₄[Fe(CN)₆] (0.5 eq) and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Pot Synthesis of Nitrile from Aldehyde using a Deep Eutectic Solvent
Materials:
-
5-Hydroxy-2-methoxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Choline chloride
-
Urea
Procedure:
-
Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea (1:2 molar ratio) and heating at 80°C until a homogeneous liquid is formed.
-
To a reaction vessel, add the 5-hydroxy-2-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Add the prepared DES to the mixture.
-
Heat the reaction at 100°C and monitor by TLC.
-
Upon completion, cool the reaction and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude nitrile.
-
Recrystallize from a suitable solvent if necessary.
Visualizing the Workflow
Decision Tree for Catalyst Selection
Caption: A decision tree to guide catalyst selection based on the available starting material.
References
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. One-Pot Synthesis of Nitriles from Aldehydes Catalyzed by Deep Eutectic Solvent [organic-chemistry.org]
- 13. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 14. academic.oup.com [academic.oup.com]
- 15. asianpubs.org [asianpubs.org]
workup procedure for 5-Hydroxy-2-methoxybenzonitrile synthesis
This guide addresses the critical workup and purification procedures for 5-Hydroxy-2-methoxybenzonitrile (CAS: 180526-90-3).[1][2]
The protocol focuses on the most common synthetic route: the selective O-demethylation of 2,5-dimethoxybenzonitrile using Lewis acids (
Part 1: Critical Protocol Overview (The "Golden Path")
The Challenge: Phenolic Isolation & Lewis Acid Quenching
The synthesis typically yields a reaction mixture containing the target phenol, unreacted starting material, and potentially the unwanted regioisomer (2-hydroxy-5-methoxybenzonitrile).[1][2] The workup must achieve three goals:
-
Safely quench the reactive Boron/Aluminum complexes.[1][2][3]
-
Selectively isolate the phenol from non-acidic impurities (starting material).[2][3]
-
Prevent hydrolysis of the nitrile group to an amide/acid.
Optimized Workup Procedure
Prerequisite: Reaction mixture in DCM (Dichloromethane) or Toluene containing
Step 1: Controlled Quench (Exothermic Control)[2]
-
Cool: Chill the reaction mixture to -10°C to 0°C.
-
Digestion: Stir vigorously for 30–60 minutes.
Step 2: The "pH Swing" Purification (Self-Validating Purity)
Instead of simple extraction, use the acidity of the 5-OH group (
-
Phase Separation: Separate the organic layer (DCM).[2][3] Extract the aqueous layer once with fresh DCM to recover trapped product.[1][2] Combine organics.
-
Base Extraction (Target Capture): Extract the organic layer with 1M NaOH (2x) .[2][3]
-
Acidification (Target Release): Cool the basic aqueous phase to 0°C. Acidify with 6M HCl to pH 2.
-
Final Extraction: Extract the acidified aqueous phase with Ethyl Acetate (EtOAc) (3x).[2][3]
-
Drying: Wash EtOAc with Brine, dry over
, and concentrate.
Part 2: Troubleshooting Hub (Q&A)
Q1: "I obtained a product, but the NMR shows the wrong isomer (2-hydroxy-5-methoxy). Why?"
Diagnosis: Regioselectivity Failure.[1][2][3]
Mechanism: Lewis acids like
-
Switch Reagent: Use
without Lewis basic solvents.[1][2][3] While is less selective, the electronic activation of the C5-methoxy (meta to CN, but on an electron-rich ring system) often competes favorably if coordination is minimized.[1][2] -
Alternative Route: If selectivity remains poor, abandon demethylation. Synthesize via Dehydration of 5-hydroxy-2-methoxybenzaldehyde oxime .
Q2: "The workup formed a thick, inseparable emulsion."
Diagnosis: Aluminum Hydroxide Gel or Boric Acid precipitation.[1][2][3] Solution:
-
The Rochelle Salt Fix: Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) and stir for 1 hour.[2][3] This chelates aluminum ions, breaking the emulsion.[1][2]
-
The Acid Fix: If the product is stable (nitriles are generally stable to cold acid), add 2M HCl until the pH is <1.[3] This dissolves
.[2][3]
Q3: "My yield is very low, but TLC showed conversion."
Diagnosis: Product loss to the aqueous layer during the first wash.[2][3]
Root Cause: The 5-hydroxy group is made more acidic by the electron-withdrawing nitrile (CN).[1][2] The
-
Avoid Bicarbonate: Do not wash the initial organic reaction mixture with saturated
(pH ~8.5).[2][3] You might deprotonate the product and wash it away.[1][2][3] Use water or dilute brine only.[1][2][3] -
Check the Aqueous: Acidify your initial aqueous waste streams and re-extract with EtOAc.[1][2][3]
Q4: "The solid turned pink/brown upon drying."
Diagnosis: Phenolic Oxidation (Quinone formation).[2][3] Solution:
-
Antioxidant: Add a pinch of sodium metabisulfite to the aqueous layers during extraction.[2][3]
-
Storage: Store under Nitrogen/Argon in the dark. Recrystallize from Toluene/Heptane if discoloration is severe.[1][2][3]
Part 3: Visualization (The Purification Logic)[2]
The following diagram illustrates the "pH Swing" logic, which is the most robust method to ensure purity without column chromatography.
Caption: The "pH Swing" extraction workflow leverages the acidity of the phenol to separate it from neutral precursors.[1][2]
Part 4: Data & Specifications
Physical Properties & Solubility Table
| Property | Value | Operational Note |
| Molecular Formula | MW: 149.15 g/mol | |
| Predicted | 8.5 – 9.2 | More acidic than phenol ( |
| Solubility (Water) | Low (pH < 7) | Precipitates upon acidification.[2][3] |
| Solubility (Base) | High (pH > 10) | Forms water-soluble Sodium Phenolate.[1][2][3] |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, MeOH.[2][3] |
| Appearance | White to Off-white solid | Turns pink/brown if oxidized.[1][2][3] |
Solvent Compatibility Guide[1][2]
| Solvent | Suitability | Notes |
| DCM | Excellent | Best for reaction and initial extraction.[1][2] |
| Ethyl Acetate | Good | Best for final extraction (polar enough to grab phenol).[2][3] |
| Diethyl Ether | Moderate | Good, but flammable.[2][3] Can form emulsions.[1][2][3] |
| Acetone | Poor | Miscible with water; avoid for extraction.[1][2][3] |
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[2][3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][3] (Standard protocols for methyl ether cleavage using
). -
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2][3] (General procedures for phenol isolation and pH-based extraction).
-
National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 22996194, 5-Hydroxy-2-methoxybenzonitrile. Retrieved from [Link][2]
-
Srivastava, S., & Bhattacharya, A. K. (2005).[2][3][7] A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. Synthetic Communications, 35(1), 15-21.[1][2] (Discussion on
selectivity).
Sources
- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 5-hydroxy-2-methoxybenzonitrile (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 3. reddit.com [reddit.com]
- 4. 2-HYDROXY-5-METHOXYBENZONITRILE | 39835-11-5 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102260132A - Demethylating reagent, method for removing methyl and method for preparing luciferin by use of demethylating reagent - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 5-Hydroxy-2-methoxybenzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Hydroxy-2-methoxybenzonitrile via column chromatography. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during this specific separation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 5-Hydroxy-2-methoxybenzonitrile that influence its chromatographic behavior?
A1: The chromatographic behavior of 5-Hydroxy-2-methoxybenzonitrile is primarily dictated by three functional groups: the polar phenolic hydroxyl (-OH) group, the moderately polar nitrile (-CN) group, and the electron-donating methoxy (-OCH3) group attached to the aromatic ring. The hydroxyl group is capable of strong hydrogen bonding with polar stationary phases like silica gel, which significantly influences its retention. The nitrile and methoxy groups contribute to the overall polarity of the molecule. Understanding these characteristics is crucial for selecting an appropriate stationary and mobile phase.
Q2: What is a recommended starting point for a mobile phase system for the purification of 5-Hydroxy-2-methoxybenzonitrile on silica gel?
A2: For a moderately polar compound like 5-Hydroxy-2-methoxybenzonitrile, a common and effective mobile phase system for normal-phase chromatography on silica gel is a mixture of a non-polar solvent and a more polar solvent. A good starting point is a mixture of hexane and ethyl acetate.[1] Based on the polarity of similar compounds, a gradient of 10-40% ethyl acetate in hexane is a reasonable range to begin optimizing your separation.[1] It is highly recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[2][3]
Q3: My 5-Hydroxy-2-methoxybenzonitrile is showing significant tailing on the silica gel column. What are the likely causes and how can I fix it?
A3: Peak tailing for phenolic compounds like 5-Hydroxy-2-methoxybenzonitrile is a frequent issue in normal-phase chromatography.[4] The primary cause is often strong, non-ideal interactions between the acidic phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][4] This leads to some molecules being retained longer, causing the characteristic tail.
Here are several strategies to mitigate tailing:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a polar, acidic modifier like acetic acid or formic acid to the mobile phase.[5] This can help to saturate the active sites on the silica gel and reduce the strong interaction with the phenolic group of your compound.
-
Use of a less acidic stationary phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative to the acidic silica gel for purifying phenolic compounds.[2][6]
-
Solvent System Change: Switching to a different solvent system, such as dichloromethane/methanol, can sometimes improve peak shape for polar compounds.[6]
Q4: What are the potential impurities I should be aware of during the synthesis and purification of 5-Hydroxy-2-methoxybenzonitrile?
A4: The impurities present will largely depend on the synthetic route employed. However, some common impurities could include:
-
Unreacted starting materials: Depending on the synthesis, this could be a precursor like 3-hydroxy-4-methoxybenzaldehyde or a related starting material.[7][8]
-
Isomers: Positional isomers of the desired product may be formed, which can be challenging to separate.
-
Side-products: Byproducts from the reaction, the structures of which will be specific to the reaction conditions.
-
Degradation products: 5-Hydroxy-2-methoxybenzonitrile, being a phenolic compound, may be susceptible to oxidation, especially if exposed to air and light for extended periods.[9] It's also important to consider the pH stability of the compound, as both strongly acidic and basic conditions can lead to hydrolysis of the nitrile group.[9][10]
It is crucial to monitor the reaction progress and product purity by techniques like TLC, HPLC, or LC-MS to identify the presence of any impurities.[2][11]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography purification of 5-Hydroxy-2-methoxybenzonitrile.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| The compound is not eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound has very strong interactions with the silica gel. | 1. Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[6] 2. Switch to a more polar solvent system: Consider using a dichloromethane/methanol or chloroform/methanol system.[5][6] 3. Change the stationary phase: If the compound is still retained, consider using a less retentive stationary phase like neutral alumina.[6] |
| Poor separation between the desired product and an impurity. | 1. The mobile phase composition is not optimal for resolving the two compounds. 2. The column is overloaded. | 1. Optimize the mobile phase: Perform a detailed TLC analysis with various solvent ratios to find the system that provides the best separation between your product and the impurity.[12] A shallower gradient during the column run can also improve resolution. 2. Reduce the sample load: Overloading the column is a common cause of poor separation.[13] As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| The collected fractions are not pure, showing multiple spots on TLC. | 1. The elution bands are broad and overlapping. 2. The column was not packed properly, leading to channeling. | 1. Improve peak shape: Address any tailing issues as described in Q3. Sharper peaks will lead to better separation. 2. Proper column packing: Ensure the stationary phase is packed uniformly without any cracks or air bubbles.[14][15] A well-packed column is critical for good separation. |
| The compound appears to be degrading on the column. | 1. The silica gel is too acidic and is causing decomposition. 2. The compound is sensitive to the solvents being used. | 1. Deactivate the silica gel: Add a small amount of a base like triethylamine (1-2%) to your mobile phase to neutralize the acidic sites on the silica gel.[2] 2. Use a neutral stationary phase: Switch to neutral alumina.[6] 3. Solvent compatibility: Ensure your compound is stable in the chosen mobile phase. Run a small-scale stability test if you suspect solvent-induced degradation.[9] |
Experimental Protocol: Step-by-Step Guide to Column Chromatography Purification
This protocol provides a general workflow for the purification of 5-Hydroxy-2-methoxybenzonitrile.
1. Preparation of the Stationary Phase and Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.[16]
-
Prepare a slurry of silica gel (typically 60-120 mesh) in the initial, least polar mobile phase.[14]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[15]
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.[15]
-
Wash the column with the initial mobile phase until the packing is stable.
2. Sample Loading:
-
Dissolve the crude 5-Hydroxy-2-methoxybenzonitrile in a minimal amount of a suitable solvent (ideally the mobile phase or a solvent in which it is highly soluble and that is compatible with the mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to adsorb onto the stationary phase.
3. Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
Collect fractions of a consistent volume.
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 5-Hydroxy-2-methoxybenzonitrile.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting common issues during the column chromatography of 5-Hydroxy-2-methoxybenzonitrile.
Caption: Troubleshooting workflow for column chromatography.
References
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
- Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news.
- Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/chemhelp.
- Restek. (n.d.). Troubleshooting Guide.
- Phenomenex. (2025, June 6).
- Labtech. (n.d.).
- LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier.
- Waters Blog. (2025, June 18).
- ResearchGate. (2013, September 25).
- Request PDF. (n.d.).
- Chemistry Hall. (2020, January 2).
- MilliporeSigma. (n.d.).
- Organomation. (n.d.).
- Benchchem. (n.d.). Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions.
- Thermo Scientific Alfa Aesar. (n.d.). 4-Methoxybenzonitrile, 99% 5 g.
- Magritek. (n.d.).
- PubChem. (n.d.). 5-(Hydroxymethyl)-2-methoxybenzonitrile.
- eScholarship. (n.d.).
- AGA Analytical. (n.d.).
- ChemicalBook. (2025, August 8). 2-HYDROXY-5-METHOXYBENZONITRILE | 39835-11-5.
- Bio-Link. (2023, September 24).
- Research and Reviews. (2022, June 2).
- BLD Pharm. (2025, February 25).
- Fisher Scientific. (n.d.).
- Chemsrc. (2025, August 21). 4-Methoxybenzonitrile | CAS#:874-90-8.
- ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- ChemicalBook. (2026, January 13). 2-Methoxybenzonitrile | 6609-56-9.
- Benchchem. (n.d.). common impurities in N,3-dihydroxybenzamide synthesis and their removal.
- CymitQuimica. (n.d.). CAS 52805-34-2: 3-Methoxy-4-(phenylmethoxy)benzonitrile.
- Google Patents. (1971, June 15).
- MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
- Pharmaffili
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- 15. rroij.com [rroij.com]
- 16. Purification Techniques | Column Selection for Chromatography - Bio-Link [biolink.com]
Technical Support Center: Stability & Handling of 5-Hydroxy-2-methoxybenzonitrile
The following technical guide is designed for researchers and drug development professionals working with 5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3) . It addresses the specific stability challenges inherent to its para-hydroquinone ether core and nitrile functionality.
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Degradation, Storage, and Analytical Anomalies Compound: 5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3)
Executive Summary: The Stability Paradox
5-Hydroxy-2-methoxybenzonitrile is a critical intermediate in the synthesis of antipsychotics (e.g., amisulpride analogs) and other bioactive scaffolds. Its reactivity profile is dominated by two competing functional groups:
-
The para-Alkoxyphenol Core (Pos 2 & 5): The hydroxyl group at position 5 and the methoxy group at position 2 are in a para relationship. This creates an electron-rich system structurally similar to 4-methoxyphenol (MEHQ) . Like MEHQ, this compound is prone to rapid autoxidation, leading to characteristic pink/brown discoloration.
-
The Nitrile Group (Pos 1): While generally robust, the nitrile is susceptible to hydrolysis under extreme pH conditions, converting to the corresponding amide or benzoic acid.[1]
Immediate Action Required if:
-
Sample is Pink/Brown: Significant oxidation has occurred. Purification is required before use in sensitive couplings.
-
Retention Time Shift: Hydrolysis to the amide/acid has likely occurred due to improper pH storage.
Troubleshooting Guide (Q&A Format)
Category A: Visual Changes & Storage[1]
Q1: My sample has turned from off-white to a pinkish-brown solid. Is it still usable? Diagnosis: Oxidative Degradation (Quinone Formation). The para-relationship between the 5-hydroxyl and 2-methoxy groups makes this molecule susceptible to radical-mediated autoxidation. Even trace exposure to air can convert the phenol into a para-benzoquinone derivative (specifically 2-cyano-5-methoxy-1,4-benzoquinone analogs). These quinones are highly chromophoric (red/brown) even at ppm levels.
-
Usability: If the color is faint pink, the purity is likely >98%, and it may be usable for robust reactions (e.g., alkylations). If brown/black, the quinone content is significant and will act as a radical scavenger, inhibiting metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
-
Corrective Action: Recrystallize immediately.
-
Solvent System: Ethanol/Water (9:1) or Toluene (hot).
-
Additive: Add 0.1% Ascorbic Acid to the recrystallization solvent to reverse early-stage oxidation.
-
Q2: What are the optimal storage conditions to prevent this? Protocol: "The Inert Cold Chain" Do not rely on standard refrigeration. Follow this hierarchy:
-
Atmosphere: Store under Argon or Nitrogen. Oxygen is the primary enemy.
-
Temperature: -20°C is preferred; 2-8°C is acceptable only if sealed under inert gas.
-
Container: Amber glass vials (protects from photo-oxidation).
-
Desiccant: Essential. Moisture accelerates surface oxidation and nitrile hydrolysis.
Category B: Reaction Stability (Hydrolysis)
Q3: I see a new peak at RRT 0.85 during my reaction in aqueous base. What is it? Diagnosis: Nitrile Hydrolysis. While the methoxy/phenol core drives oxidative instability, the nitrile group is sensitive to pH.[1]
-
Mechanism: Under basic conditions (pH > 10) and elevated temperatures (>40°C), the nitrile (-CN) hydrates to the primary amide (-CONH₂). Continued heating converts it to the carboxylic acid (-COOH).
-
Prevention:
-
Keep reaction pH < 10 unless necessary.
-
If using strong bases (e.g., NaOH, KOH), keep temperature < 0°C during addition.
-
Switch to non-nucleophilic bases (e.g., Cs₂CO₃, t-BuOK) in anhydrous solvents if possible.
-
Category C: Analytical Troubleshooting
Q4: My HPLC shows "ghost peaks" that disappear when I change solvents. Why? Diagnosis: Dimerization or Solvent Adducts. Phenolic compounds can form non-covalent dimers in solution, or react with protic solvents in the autosampler.
-
Check: Are you using Methanol as a diluent?
-
Issue: Methanol can H-bond strongly or even react with oxidized quinone impurities to form acetals.
-
-
Solution: Switch diluent to Acetonitrile/Water (50:50) with 0.1% Formic Acid. The acid suppresses phenolate formation and stabilizes the peak shape.
Degradation Pathways & Mechanisms[2]
The following diagram illustrates the two primary degradation routes: Oxidative Quinone Formation (Storage Issue) and Nitrile Hydrolysis (Process Issue).
Figure 1: Dual degradation pathways. The Red path (Oxidation) is the primary storage concern. The Green path (Hydrolysis) is the primary reaction concern.
Standardized Analytical Protocols
Protocol A: Purity Assessment via HPLC
Use this method to separate the parent compound from the amide (hydrolysis) and quinone (oxidation) impurities.
Table 1: HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard reverse phase resolution. |
| Mobile Phase A | Water + 0.1% H₃PO₄ | Acidic pH suppresses phenol ionization (pKa ~9.5). |
| Mobile Phase B | Acetonitrile | Sharpens peaks for hydrophobic benzonitriles. |
| Gradient | 10% B to 90% B over 15 min | Elutes polar amides early; retains parent compound. |
| Detection | UV @ 254 nm & 280 nm | 280 nm is specific for the phenol ring; 254 nm for the nitrile. |
| Flow Rate | 1.0 mL/min | Standard backpressure. |
| Sample Diluent | ACN:Water (1:1) | Do not use pure MeOH (avoids methylation artifacts). |
Protocol B: Purification of Oxidized (Pink) Samples
If your material has degraded (Pink/Brown), use this recrystallization method.
-
Dissolution: Dissolve crude solid in minimum boiling Toluene (approx. 5-7 mL per gram). Toluene is preferred over ethanol as it leaves polar quinone impurities in the mother liquor.
-
Filtration: Filter the hot solution through a heated glass funnel to remove insoluble polymers.
-
Cooling: Allow to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the off-white needles.
-
Wash: Wash with cold Hexane (removes surface oxidation).
-
Drying: Dry under vacuum at 40°C for 4 hours.
Troubleshooting Logic Flow
Use this decision tree to diagnose issues during experimentation.
Figure 2: Troubleshooting logic for visual and analytical anomalies.
References
-
Phenolic Oxidation Mechanisms: MDPI. (2024). Oxidation of Small Phenolic Compounds by Mn(IV) and Quinone Formation. Retrieved from [Link]
Sources
optimization of reaction conditions for 5-Hydroxy-2-methoxybenzonitrile derivatization
The following Technical Support Center guide is designed for researchers and drug development professionals working with 5-Hydroxy-2-methoxybenzonitrile (CAS: 76505-10-5) . This guide prioritizes high-fidelity chemical optimization, troubleshooting of common synthetic pitfalls, and scalable protocols.
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Target Moiety: Phenolic Hydroxyl (C5-OH) & Nitrile (C1-CN)
Core Optimization Strategy: O-Alkylation
The most frequent derivatization of 5-Hydroxy-2-methoxybenzonitrile is O-alkylation to generate ether-linked scaffolds. Due to the electron-donating methoxy group at the para position relative to the hydroxyl (C2 vs C5), the phenoxide anion is nucleophilic but can be prone to oxidation or competitive side reactions if the nitrile group hydrolyzes.
Q: What is the optimal solvent/base system for alkylating this scaffold?
A: The choice depends on the electrophile reactivity and the stability of the nitrile group.
| System | Components | Temp (°C) | Suitability | Mechanism/Notes |
| Standard | K₂CO₃ / DMF | 60–80 | Primary Alkyl Halides | High solubility of phenoxide; reliable kinetics. Risk: Hydrolysis of CN at T > 90°C with wet solvent. |
| Mild | Cs₂CO₃ / MeCN | Reflux | Secondary Halides / Tosylates | "Cesium Effect" enhances nucleophilicity via loose ion pairing. Reduced risk of nitrile hydrolysis. |
| Fast | NaH / THF | 0 → RT | Unreactive Electrophiles | Irreversible deprotonation. Critical: Must be anhydrous to prevent amide formation. |
| Green | K₂CO₃ / Acetone | Reflux | Benzyl/Allyl Halides | Slower kinetics but easier workup (filtration/evaporation). Requires iodide catalyst (KI).[1] |
Q: Why am I observing low yields with secondary alkyl halides?
A: Secondary electrophiles often undergo E2 elimination rather than SN2 substitution, especially with sterically hindered phenols. Corrective Protocol:
-
Switch Base: Use Cs₂CO₃ instead of K₂CO₃. The larger cation radius disrupts the lattice energy, creating a "naked" phenoxide that favors substitution.
-
Add Catalyst: Introduce Potassium Iodide (KI) (10 mol%) or TBAI (Phase Transfer Catalyst) to generate a more reactive alkyl iodide in situ (Finkelstein reaction).
-
Concentration: Run the reaction at high concentration (0.5 – 1.0 M) to favor bimolecular substitution over unimolecular elimination.
Troubleshooting: Nitrile Stability & Side Reactions
The nitrile group at C1 is susceptible to hydrolysis under basic conditions, converting to the primary amide (–CONH₂) or carboxylic acid (–COOH).
Q: How do I distinguish between the Product and the Hydrolysis Impurity?
A: The amide impurity is the most common side product when using hygroscopic solvents (DMF/DMSO) with carbonate bases.
-
TLC: The amide is significantly more polar (lower R_f) than the nitrile ether.
-
IR Spectroscopy: Look for the disappearance of the sharp C≡N stretch (~2220 cm⁻¹) and appearance of broad Amide I/II bands (~1650–1690 cm⁻¹) .
-
NMR: The amide protons appear as two broad singlets around 6.0–8.0 ppm (exchangeable with D₂O).
Q: My reaction stalled at 70% conversion. Should I increase the temperature?
A: Do not exceed 100°C if using carbonate bases in DMF, as this accelerates nitrile hydrolysis. Troubleshooting Steps:
-
Re-charge Reagents: Add 0.2 eq of fresh electrophile and base.
-
Check Solubility: If the reaction mixture has solidified, add 10-20% more solvent.
-
Activate Electrophile: If using a chloride (R-Cl), add NaI (0.5 eq) to convert it to the iodide in situ.
Advanced Derivatization: Nitrile Transformations
Beyond O-alkylation, the nitrile group serves as a gateway to heterocycles.
Q: Can I convert the nitrile to a tetrazole directly?
A: Yes, this is a common bioisostere installation for carboxylic acids in drug discovery. Protocol (Click-Chemistry type):
-
Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride (Et₃N·HCl).
-
Solvent: DMF or Isopropanol/Water (2:1).
-
Conditions: 100–120°C for 12–24 hours.
-
Safety Note: Avoid using mineral acids during workup to prevent formation of volatile/explosive HN₃. Use buffered workup (pH 5-6).
Visualizing the Reaction Landscape
The following diagram illustrates the critical pathways and decision points for derivatizing 5-Hydroxy-2-methoxybenzonitrile.
Caption: Decision tree for derivatization. Green paths indicate optimal synthetic routes; red paths indicate failure modes due to hydrolysis.
Standard Operating Procedure (SOP)
Protocol: Optimized O-Alkylation (0.5 mmol Scale)
-
Setup: Charge a dried 10 mL vial with 5-Hydroxy-2-methoxybenzonitrile (74.5 mg, 0.5 mmol), K₂CO₃ (138 mg, 1.0 mmol, 2.0 eq), and a stir bar.
-
Solvent: Add anhydrous DMF (1.5 mL). Note: DMF must be stored over molecular sieves.
-
Activation: Stir at Room Temperature (RT) for 10 minutes. The solution usually turns yellow (phenoxide formation).
-
Addition: Add the Alkyl Halide (0.6 mmol, 1.2 eq).
-
If R-Cl is used: Add KI (8 mg, 0.05 mmol, 10 mol%).
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup:
-
Dilute with water (10 mL) and extract with EtOAc (3 x 5 mL).
-
Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.
-
Dry over Na₂SO₄ and concentrate.
-
References
-
BenchChem Support. (2025).[3][4] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. BenchChem. 3
-
National Institutes of Health (NIH). (2025). 5-(Hydroxymethyl)-2-methoxybenzonitrile Structure and Properties. PubChem.[5][6][7] 5
-
MDPI. (2025). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. 1[3]
-
Organic Chemistry Portal. (2021). O-Alkylation and Arylation of Hydroxylamines and Related Compounds. Organic Chemistry Portal. 8
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-(Hydroxymethyl)-2-methoxybenzonitrile | C9H9NO2 | CID 22996194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 5-hydroxy-2-methoxybenzonitrile (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 7. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Hydroxy-2-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Hydroxy-2-methoxybenzonitrile
5-Hydroxy-2-methoxybenzonitrile is a valuable building block in medicinal chemistry and drug development. Its substituted benzonitrile structure serves as a precursor for a range of more complex molecules, including enzyme inhibitors and receptor modulators. The strategic placement of the hydroxyl, methoxy, and nitrile functionalities allows for diverse chemical modifications, making it a versatile starting material. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program. This guide will compare three principal synthetic routes to this important intermediate.
Comparative Analysis of Synthetic Methodologies
Three primary synthetic routes to 5-Hydroxy-2-methoxybenzonitrile have been identified and are compared below:
-
From Isovanillin (3-hydroxy-4-methoxybenzaldehyde): A direct two-step conversion of the aldehyde to a nitrile.
-
From Veratraldehyde (3,4-dimethoxybenzaldehyde): A multi-step process involving bromination and selective demethylation prior to nitrile formation.
-
Via the Sandmeyer Reaction: A classic method for introducing a nitrile group, starting from a corresponding aniline precursor.
The following sections will delve into the specifics of each route, providing experimental data and a critical evaluation of their respective strengths and weaknesses.
Method 1: Synthesis from Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
This is arguably the most direct and efficient route to 5-Hydroxy-2-methoxybenzonitrile. The readily available starting material, isovanillin, undergoes a two-step transformation: oximation followed by dehydration of the resulting aldoxime. A one-pot variation of this process has been shown to be particularly effective.
Reaction Pathway
Caption: Synthesis of 5-Hydroxy-2-methoxybenzonitrile from isovanillin.
Experimental Data
| Parameter | Reported Value (for 4-hydroxy-3-methoxybenzonitrile) |
| Starting Material | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |
| Reagents | Hydroxylamine hydrochloride, Anhydrous Ferrous Sulfate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Time | 5 hours |
| Temperature | Reflux |
| Yield | 91%[1] |
| Purification | Chromatography |
Causality of Experimental Choices
-
One-Pot Approach: Combining the oximation and dehydration steps into a single pot reaction improves efficiency by reducing workup and isolation steps, saving time and resources.
-
Catalyst: Ferrous sulfate is an inexpensive and environmentally friendly catalyst that facilitates both the formation of the oxime and its subsequent dehydration to the nitrile.[1]
-
Solvent: DMF is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at reflux temperatures.
Expertise & Trustworthiness Insights
This method is highly attractive due to its high reported yield for a closely related compound and its operational simplicity. The use of a one-pot procedure makes it amenable to larger-scale synthesis. The purification by chromatography ensures a high-purity product, which is crucial for subsequent steps in a drug development pipeline. The self-validating nature of this protocol lies in the clear and high-yielding conversion, which can be easily monitored by techniques like Thin Layer Chromatography (TLC).
Method 2: Synthesis from Veratraldehyde (3,4-dimethoxybenzaldehyde)
This route offers an alternative starting material but involves a more complex, multi-step synthesis. The key steps are the bromination of the aromatic ring, selective demethylation to unmask the hydroxyl group, and finally, the conversion of the aldehyde to the nitrile.
Reaction Pathway
Caption: Synthesis of 5-Hydroxy-2-methoxybenzonitrile via the Sandmeyer reaction.
Experimental Data
Detailed experimental data for the specific Sandmeyer reaction to produce 5-Hydroxy-2-methoxybenzonitrile is not available in the provided search results. However, the Sandmeyer reaction for hydroxylation is a well-established transformation. [2]The yield and success of this reaction are highly dependent on the stability of the diazonium salt and the specific reaction conditions.
Causality of Experimental Choices
-
Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a critical step, typically performed at low temperatures to ensure the stability of the diazonium intermediate. [3]* Copper(I) Catalyst: Copper(I) salts are essential catalysts for the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution mechanism. [2]
Expertise & Trustworthiness Insights
The Sandmeyer reaction is a powerful tool for aromatic substitution. However, its application here requires the prior synthesis of the aniline precursor, adding to the overall number of steps. Diazonium salts can be unstable and potentially explosive, requiring careful handling and precise temperature control. [4]The reaction can also be prone to side reactions, such as the formation of phenols from reaction with water if not carefully controlled. [3]This route is generally considered less direct and potentially lower yielding than the synthesis from isovanillin for this specific target molecule.
Summary and Recommendations
For the synthesis of 5-Hydroxy-2-methoxybenzonitrile, the available evidence strongly suggests that the most efficient and practical route is the one-pot conversion from isovanillin.
| Method | Starting Material | Key Steps | Pros | Cons |
| 1. From Isovanillin | 3-hydroxy-4-methoxybenzaldehyde | One-pot oximation and dehydration | High potential yield, operational simplicity, cost-effective | Requires chromatographic purification |
| 2. From Veratraldehyde | 3,4-dimethoxybenzaldehyde | Bromination, selective demethylation, nitrile formation | Offers a brominated intermediate for other syntheses | Multi-step, likely lower overall yield, more complex purification |
| 3. Sandmeyer Reaction | 5-amino-2-methoxybenzonitrile | Diazotization, hydroxylation | Powerful and versatile reaction | Requires synthesis of aniline precursor, potentially hazardous intermediates, side reactions |
Recommendation: For researchers and drug development professionals seeking an efficient, scalable, and cost-effective synthesis of 5-Hydroxy-2-methoxybenzonitrile, the one-pot conversion from isovanillin is the highly recommended method. Its directness and high potential yield make it the superior choice for producing this key intermediate.
Experimental Protocols
Protocol 1: Proposed One-Pot Synthesis of 5-Hydroxy-2-methoxybenzonitrile from Isovanillin
This protocol is adapted from the synthesis of 4-hydroxy-3-methoxybenzonitrile.[1]
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), add hydroxylamine hydrochloride (1.1 equivalents) and anhydrous ferrous sulfate (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (estimated 5 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-Hydroxy-2-methoxybenzonitrile.
References
[3]The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from a general organic chemistry laboratory manual source. [5]Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (1990). ResearchGate. [2]Sandmeyer reaction. (2023). In Wikipedia. [6]New methods for the synthesis of substituted nitriles. (n.d.). Duquesne Scholarship Collection. [7]Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [1]One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). International Journal of ChemTech Research. [8]Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [9]Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. [10]Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition. (2017). Open Journal of Synthesis Theory and Applications. [11]Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. (2022). Chinese Chemical Letters. [12]Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. (2023). Chem LibreTexts. [13]Process for preparation of 3-methoxy-4-hydroxybenzaldehyde. (n.d.). Google Patents. [14]Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. (1956). Proceedings of the Indian Academy of Sciences - Section A. [15]Benzaldehyde, 4-ethoxy-3-hydroxy. (n.d.). Organic Syntheses. [16]Process for preparing isovanillin. (1997). Google Patents. [17]3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0. (n.d.). Sigma-Aldrich. [18]Recent advancements in the synthesis of Veratrum alkaloids. (2023). Beilstein Journal of Organic Chemistry. [19]One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021). Molecules. [4]A kind of new technique for synthesizing of isovanillin. (2017). Google Patents. [20]Clearing Tissue for Microscopy: Part 1 – Dehydration Protocols. (n.d.). FluoroFinder. [21]Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins. (2016). Beilstein Journal of Organic Chemistry. [22]ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE. (n.d.). Universal Journal of Chemistry. [23]Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2017). Journal of Applicable Chemistry. [24]Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (2012). Google Patents.
Sources
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- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. CN107118087A - A kind of new technique for synthesizing of isovanillin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dsc.duq.edu [dsc.duq.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 13. US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 17. 3-ヒドロキシ-4-メトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Recent advancements in the synthesis of Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Clearing Tissue for Microscopy: Part 1 - Dehydration | FluoroFinder [fluorofinder.com]
- 21. BJOC - Regiodefined synthesis of brominated hydroxyanthraquinones related to proisocrinins [beilstein-journals.org]
- 22. ujconline.net [ujconline.net]
- 23. researchgate.net [researchgate.net]
- 24. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 5-Hydroxy-2-methoxybenzonitrile Analysis
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. A robust, reliable, and validated analytical method is the bedrock upon which product quality, safety, and efficacy are built.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Hydroxy-2-methoxybenzonitrile, a key intermediate or active pharmaceutical ingredient (API). We will move beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and the logical framework that ensures a self-validating, regulatory-compliant analytical procedure.
This guide is structured to follow the logical progression of a method validation protocol, as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2).[1][3][4]
Hypothetical HPLC Method Parameters
Before validation, a method must be developed. For the purpose of this guide, we will assume the following isocratic reversed-phase HPLC (RP-HPLC) method has been established for the analysis of 5-Hydroxy-2-methoxybenzonitrile.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Analyte | 5-Hydroxy-2-methoxybenzonitrile |
| Standard Conc. | 100 µg/mL |
| Run Time | 10 minutes |
The Foundation: System Suitability Testing (SST)
Expertise & Experience: Before any validation parameter is tested, we must first confirm that the instrument and the method are performing correctly on the day of analysis.[5] System Suitability Testing (SST) is not a validation parameter itself, but an integral part of the analytical procedure that ensures the system's performance.[6][7][8] It acts as a daily verification that the chromatographic system is fit for its intended use.[6]
Experimental Protocol:
-
Prepare a standard solution of 5-Hydroxy-2-methoxybenzonitrile at the target concentration (e.g., 100 µg/mL).
-
Perform a series of replicate injections (typically 5 or 6) of this standard solution before commencing any validation experiment.[6]
-
Calculate the key performance indicators from the resulting chromatograms.
Data Presentation & Acceptance Criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate column degradation or undesirable secondary interactions, affecting peak integration and precision. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and performance. Low plate count leads to broader peaks and poorer resolution.[6][7] |
| Repeatability (%RSD) | %RSD of peak area ≤ 1.0% | Demonstrates the precision of the autosampler and detector response for consecutive injections.[6] |
| Retention Time (t_R) %RSD | %RSD ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Specificity: Proving Selectivity for the Analyte
Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][9][10] For a stability-indicating method, this is arguably the most critical parameter. We must prove that our method can separate the 5-Hydroxy-2-methoxybenzonitrile peak from any potential degradants, ensuring that we are only measuring the intact API.[11][12]
The most rigorous way to demonstrate specificity is through forced degradation (stress testing) studies.[1][12][13] The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products.[13]
Experimental Protocol (Forced Degradation):
-
Preparation: Prepare solutions of 5-Hydroxy-2-methoxybenzonitrile (e.g., at 100 µg/mL) in a suitable solvent.
-
Stress Conditions: Subject the solutions to the following stress conditions as per ICH Q1A(R2) guidelines[13][14]:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 8 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.[14]
-
-
Analysis: After exposure, neutralize the acid and base samples. Dilute all samples to the target concentration and analyze them using the HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the 5-Hydroxy-2-methoxybenzonitrile peak in all stressed samples, indicating no co-eluting peaks.
Data Presentation: The primary evidence is chromatographic. The chromatograms of the stressed samples should be compared to that of an unstressed standard.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the main 5-Hydroxy-2-methoxybenzonitrile peak and all degradation product peaks.
-
The peak purity analysis must confirm the spectral homogeneity of the main analyte peak in all stressed conditions.
Linearity & Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[1][10][15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been proven to have a suitable level of precision, accuracy, and linearity.[1][4][15] These two parameters are intrinsically linked and are fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of 5-Hydroxy-2-methoxybenzonitrile.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range typically covers 80% to 120% of the target test concentration.[1]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Presentation:
| Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area |
| 80 | 798500 | 801000 | 799500 | 799667 |
| 90 | 901200 | 899800 | 900500 | 900500 |
| 100 | 1002000 | 1001500 | 1003000 | 1002167 |
| 110 | 1103500 | 1105000 | 1104200 | 1104233 |
| 120 | 1206000 | 1204500 | 1205500 | 1205333 |
Linear Regression Results:
-
Slope: 10025
-
Y-Intercept: 550
-
Correlation Coefficient (r²): 0.9998
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[1]
-
The y-intercept should be minimal (close to zero).
-
A visual inspection of the calibration curve should show a clear linear relationship.
Accuracy
Expertise & Experience: Accuracy demonstrates the closeness of the results obtained by the method to the true value.[1][10][17] It is typically evaluated using recovery studies by spiking a placebo (a mixture of all formulation components except the API) with known amounts of the analyte.[18] This confirms that excipients or matrix components do not interfere with the quantification of the API.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the 5-Hydroxy-2-methoxybenzonitrile standard at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[1]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the concentration of the analyte using the linear regression equation from the linearity study.
-
Calculate the percent recovery for each sample.
Data Presentation:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.75% |
| 80.0 | 80.3 | 100.38% | |
| 80.0 | 79.5 | 99.38% | |
| 100% | 100.0 | 100.5 | 100.50% |
| 100.0 | 99.8 | 99.80% | |
| 100.0 | 101.0 | 101.00% | |
| 120% | 120.0 | 119.5 | 99.58% |
| 120.0 | 120.8 | 100.67% | |
| 120.0 | 121.1 | 100.92% | |
| Mean Recovery | 100.22% | ||
| %RSD | 0.59% |
Acceptance Criteria:
-
The mean percent recovery for an API assay is typically expected to be within 98.0% to 102.0%.[1][17]
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][19] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[19]
Experimental Protocol:
Repeatability:
-
Prepare six individual samples of 5-Hydroxy-2-methoxybenzonitrile at 100% of the target concentration.
-
Analyze these six samples and calculate the mean assay value, standard deviation (SD), and relative standard deviation (%RSD).
Intermediate Precision:
-
A second analyst repeats the repeatability experiment on a different day, using a different HPLC system if available.
-
The results from both sets of experiments are statistically compared.
Data Presentation:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Sample 1 (% Assay) | 99.8 | 100.5 |
| Sample 2 (% Assay) | 100.2 | 99.9 |
| Sample 3 (% Assay) | 100.5 | 100.8 |
| Sample 4 (% Assay) | 99.5 | 101.0 |
| Sample 5 (% Assay) | 100.1 | 100.3 |
| Sample 6 (% Assay) | 100.4 | 100.6 |
| Mean | 100.08 | 100.52 |
| SD | 0.39 | 0.40 |
| %RSD | 0.39% | 0.40% |
| Overall Mean (n=12) | \multicolumn{2}{c | }{100.30} |
| Overall %RSD (n=12) | \multicolumn{2}{c | }{0.45% } |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision for an API assay should typically be ≤ 2.0%.[17][19]
Detection & Quantitation Limits (LOD & LOQ)
Expertise & Experience:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]
These are not typically required for an assay method but are critical for impurity quantification methods. They can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[21][22]
Experimental Protocol (Based on Calibration Curve):
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following formulas, as per ICH guidelines[22][23]:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the y-intercepts of the regression line.
-
S = the slope of the calibration curve.
-
Data Presentation:
-
Slope (S): 10025
-
Standard Deviation of Intercept (σ): 850
-
Calculated LOD: 3.3 * (850 / 10025) = 0.28 µg/mL
-
Calculated LOQ: 10 * (850 / 10025) = 0.85 µg/mL
Acceptance Criteria:
-
The calculated values should be experimentally verified by preparing and injecting solutions at the LOQ concentration. The LOQ sample should yield a signal-to-noise ratio of at least 10:1 and demonstrate acceptable precision (e.g., %RSD ≤ 10% for 6 injections).[18][21]
Robustness
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[24][25][26] This provides an indication of its reliability during normal usage and is crucial before transferring the method to another laboratory.[24][26]
Experimental Protocol:
-
Identify critical method parameters that could potentially vary during routine use.
-
Deliberately vary these parameters, one at a time, from the nominal method conditions.
-
Analyze a system suitability solution and a standard sample under each varied condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result.
Data Presentation:
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Assay (%) |
| Nominal | - | 5.42 | 1.15 | 100.2 |
| Flow Rate | 0.9 mL/min (-10%) | 6.01 | 1.14 | 100.5 |
| 1.1 mL/min (+10%) | 4.92 | 1.16 | 99.8 | |
| Column Temp. | 28°C (-2°C) | 5.51 | 1.15 | 100.1 |
| 32°C (+2°C) | 5.33 | 1.15 | 100.3 | |
| Mobile Phase %ACN | 58% (-2%) | 5.95 | 1.18 | 99.5 |
| 62% (+2%) | 4.99 | 1.12 | 100.6 |
Acceptance Criteria:
-
System suitability criteria must be met under all tested variations.
-
The assay results should not significantly change, demonstrating the method's reliability.
Visualization of Validation Workflow
References
- Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods.
- International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training.
- AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
- Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?.
- MTC USA. (n.d.). Determine limits of detection LOD and limits of quantification LOQ.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- LCGC International. (n.d.). Robustness Tests.
- PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Agilent. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
- Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Crawford Scientific. (n.d.). What Does Specificity Mean in Chromatography?.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column.
- Bentham Science Publisher. (n.d.). Robustness Testing in HPLC Analysis of Clarithromycin, Norfloxacin, Doxycycline, Tinidazole and Omeprazole in Pharmaceutical Dosage forms Using Experimental Design.
- Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
- Lucidity. (2024, February 28). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?.
- Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- Molecules. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
- SIELC Technologies. (2023, May 31). Benzonitrile.
- ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- Semantic Scholar. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form.
- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Slideshare. (n.d.). analytical method validation and validation of hplc.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations.
- Ottokemi. (n.d.). Benzonitrile, for HPLC, 99.9% 100-47-0 India.
- MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.
- Impactfactor. (2020, September 25). Challenges of HPLC Method Development and Validation for the Assay of Bemotrizinol from Complex Matrix in Cosmeceutical Preparation.
- PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
Sources
- 1. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. assayprism.com [assayprism.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy [gmp-compliance.org]
- 9. 3 Parameters to Examine During HPLC Pharmaceutical School [aaps.ca]
- 10. assayprism.com [assayprism.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. onyxipca.com [onyxipca.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mastelf.com [mastelf.com]
- 20. luciditysystems.com [luciditysystems.com]
- 21. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 22. sepscience.com [sepscience.com]
- 23. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. Don't Get Lost in Your HPLC Method Development [thermofisher.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Comparative Spectroscopic Profiling: 5-Hydroxy-2-methoxybenzonitrile vs. Regioisomers
Executive Summary: The Isomer Challenge
In pharmaceutical synthesis—specifically for dopamine agonists and liquid crystal mesogens—5-Hydroxy-2-methoxybenzonitrile (Target) is frequently confused with its thermodynamically more stable isomers, Vanillonitrile (4-Hydroxy-3-methoxybenzonitrile) and Isovanillonitrile (3-Hydroxy-4-methoxybenzonitrile).
Misidentification at the intermediate stage leads to "dead-end" synthesis pathways and costly purification failures. This guide provides a definitive spectroscopic framework to distinguish the Target from its isomers, relying on Nuclear Magnetic Resonance (NMR) coupling constants (
Quick Comparison Matrix
| Feature | Target: 5-Hydroxy-2-methoxybenzonitrile | Isomer A: Vanillonitrile (4-OH, 3-OMe) | Isomer B: Isovanillonitrile (3-OH, 4-OMe) |
| Substitution Pattern | 1,2,5-Trisubstituted | 1,3,4-Trisubstituted | 1,3,4-Trisubstituted |
| Key NMR Signal | H6 appears as a doublet ( | H6 appears as a dd ( | H6 appears as a dd ( |
| CN Stretch (IR) | |||
| Polarity (TLC) | Moderate (Intramolecular H-bond potential) | High (Intermolecular H-bonding) | High |
Structural Deconstruction
To understand the spectral data, we must visualize the proton environments. The variation in the ortho and meta relationships defines the splitting patterns.
Figure 1: Structural comparison highlighting the proton environments critical for NMR differentiation.
Primary Validation: 1H NMR Spectroscopy
This is the "Gold Standard" method. The differentiation relies on the Coupling Constant (
The "Smoking Gun": The H6 Proton
The proton at position 6 (ortho to the Nitrile group) offers the clearest distinction.
1. Target: 5-Hydroxy-2-methoxybenzonitrile[1]
-
Environment: H6 is isolated from H3 and H4 by substituents. It has no ortho proton neighbor. It has a meta relationship with H4.
-
Splitting Pattern: Doublet (
) with a small coupling constant ( ). -
Appearance: A sharp, narrow doublet.
2. Isomer A: Vanillonitrile (4-OH, 3-OMe)[2]
-
Environment: H6 has an ortho neighbor (H5) and a meta neighbor (H2).
-
Splitting Pattern: Doublet of Doublets (
) . -
Coupling: Large
(interaction with H5) and small (interaction with H2). -
Appearance: A wide quartet-like signal (often overlapping).
Comparative NMR Data Table (400 MHz, DMSO-d6)
| Proton | Target (5-OH, 2-OMe) | Vanillonitrile (4-OH, 3-OMe) | Explanation of Difference |
| H3 | d, | -- | In Target, H3 is ortho to H4. |
| H4 | dd, | -- | In Target, H4 couples ortho to H3 and meta to H6. |
| H6 | d, | dd, | CRITICAL: Target H6 lacks ortho coupling. |
| H5 | -- | d, | Vanillonitrile H5 is ortho to H6. |
| H2 | -- | d, | Vanillonitrile H2 is meta to H6. |
| -OMe | Singlet, | Singlet, | Minimal difference; unreliable for ID. |
Expert Insight: Do not rely on chemical shift (ppm) alone, as concentration and solvent effects (DMSO vs. CDCl3) can shift the -OH and adjacent protons. Always calculate the
-values.
Secondary Validation: FT-IR Spectroscopy
While less specific than NMR, IR is excellent for quick purity checks and identifying the nitrile environment.
The Nitrile Stretch ( )
The position of the nitrile peak is sensitive to resonance (conjugation).[3][4]
-
Vanillonitrile: The -OH group is para to the nitrile (position 4 vs 1). This allows for strong "push-pull" resonance (quinoid character), weakening the
bond character.-
Result: Lower frequency shift (
).
-
-
Target (5-OH): The -OH group is meta to the nitrile. Resonance effects are significantly disrupted compared to the para-isomer.
-
Result: Higher frequency shift (
).
-
The Fingerprint Region ( )
-
Target (1,2,5-trisubstituted): Typically shows two bands corresponding to isolated H and adjacent 2H.
-
Vanillonitrile (1,3,4-trisubstituted): Distinct strong band near
(2 adjacent hydrogens).
Experimental Protocol: Definitive Identification Workflow
Follow this self-validating protocol to confirm the identity of your synthesized or purchased material.
Figure 2: Decision tree for spectroscopic validation.
Detailed Steps:
-
Sample Preparation: Dissolve
mg of sample in mL of DMSO-d6 .-
Why DMSO? It prevents proton exchange of the phenolic -OH, allowing you to see the broad singlet at
ppm, confirming the presence of the phenol group.
-
-
Acquisition: Run a standard proton sequence (zg30) with at least 16 scans.
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to sharpen the splitting patterns.
-
Analysis:
-
Locate the signal for the proton ortho to the Nitrile (most deshielded aromatic proton, typically
ppm). -
Calculate
(Difference in Hz between peaks). -
Pass Criteria: If
Hz, proceed. If Hz, the batch is the wrong isomer.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]
-
Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Chemistry – An Asian Journal.[5] Retrieved from [Link]
- SDBS.Spectral Database for Organic Compounds, SDBS No. 4421 (Vanillonitrile). National Institute of Advanced Industrial Science and Technology (AIST). (Note: Users must navigate to SDBS main site as direct deep links expire).
Sources
- 1. 5-(Hydroxymethyl)-2-methoxybenzonitrile | C9H9NO2 | CID 22996194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. scribd.com [scribd.com]
- 5. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The following technical guide provides an in-depth comparative analysis of 5-Hydroxy-2-methoxybenzonitrile against its structural isomers and related phenolic scaffolds.
Executive Summary
5-Hydroxy-2-methoxybenzonitrile (5-H-2-M-BN) is a specialized phenolic intermediate that occupies a distinct niche in medicinal chemistry compared to its more ubiquitous isomers, Vanillin Nitrile (4-hydroxy-3-methoxybenzonitrile) and Isovanillin Nitrile (3-hydroxy-4-methoxybenzonitrile).
While related phenols are often utilized for their direct antimicrobial and antioxidant properties, 5-H-2-M-BN is primarily valued as a "Privileged Scaffold" precursor. Its specific substitution pattern—placing the hydroxyl group meta to the nitrile and para to the methoxy—is critical for synthesizing selective COX-2 inhibitors (e.g., Botryoisocoumarin A analogs) and specific kinase inhibitors where metabolic stability against O-demethylation is required.
This guide compares the biological profiles, structure-activity relationships (SAR), and synthetic protocols of these isomeric benzonitriles.
Chemical Profile & Isomeric Landscape
The biological activity of phenolic benzonitriles is dictated by the relative positioning of the Electron Withdrawing Group (CN) and the Electron Donating Groups (OH, OMe).
Comparative Properties Table
| Feature | 5-Hydroxy-2-methoxybenzonitrile | Vanillin Nitrile (4-OH, 3-OMe) | Isovanillin Nitrile (3-OH, 4-OMe) |
| CAS Registry | 77401-06-4 (varies by salt/source) | 4421-08-3 | 52805-46-6 |
| Electronic Character | Para-OH Effect : OH is meta to CN. Moderate acidity. | Para-OH Effect : OH is para to CN. High acidity (pKa ~7.4). | Meta-OH Effect : OH is meta to CN. Lower acidity. |
| Primary Bioactivity | Synthetic Intermediate : Precursor to isocoumarins and resorcylic acid lactones. | Direct Antimicrobial : Potent against S. aureus and yeasts. | Enzyme Inhibitor : Phosphodiesterase (PDE) inhibitor scaffold. |
| Metabolic Stability | High : The 2-OMe is sterically shielded by the CN group. | Moderate : Prone to rapid glucuronidation at 4-OH. | Low : Prone to O-demethylation at 4-OMe. |
| Key Application | COX-2 Inhibition : Synthesis of Botryoisocoumarin A. | Antiseptic : Topical fungicide/bactericide.[1] | Antitubercular : PKS13 Thioesterase inhibitor synthesis. |
Structure-Activity Relationship (SAR) Analysis
The unique value of 5-Hydroxy-2-methoxybenzonitrile lies in its ability to facilitate Contrasteric Aromatic Claisen Rearrangements , a reaction pathway essential for building complex drug cores.
Mechanistic Pathway: From Scaffold to Bioactivity
The following diagram illustrates how the specific substitution pattern of 5-H-2-M-BN diverges from its isomers in drug development pipelines.
Figure 1: Divergent biological applications of isomeric methoxy-hydroxy-benzonitriles based on substitution patterns.
Detailed Biological Activity[2][3]
Antioxidant & Radical Scavenging Activity
Like most phenols, 5-Hydroxy-2-methoxybenzonitrile exhibits antioxidant capacity, though it is generally lower than that of Vanillin Nitrile.
-
Mechanism : Phenolic hydrogen atom transfer (HAT) to free radicals.
-
Comparative Data :
-
Vanillin Nitrile: High activity due to the 4-OH group being activated by the 3-OMe (electron donation).
-
5-H-2-M-BN: The 5-OH is meta to the electron-withdrawing nitrile, which slightly deactivates the ring, reducing the ease of hydrogen abstraction compared to the vanillin analog. However, it remains effective for stabilizing radical intermediates in synthetic schemes.
-
Enzyme Inhibition (COX-2 & Kinases)
Research indicates that the 5-hydroxy-2-methoxy motif is a critical pharmacophore for inhibiting Cyclooxygenase-2 (COX-2).
-
Case Study : In the total synthesis of Botryoisocoumarin A, 5-Hydroxy-2-methoxybenzonitrile serves as the starting material.[2][3] The final product exhibits selective COX-2 inhibition (
values in the low micromolar range), reducing inflammation without the gastric side effects associated with non-selective NSAIDs. -
Causality : The 2-methoxy group mimics the steric bulk required to fit into the COX-2 hydrophobic channel, while the 5-hydroxy group (often derivatized) interacts with polar residues (Arg120) in the active site.
Experimental Protocols
Protocol: Synthesis of 5-Hydroxy-2-methoxybenzonitrile
Rationale: This compound is often synthesized from 2-methoxy-5-hydroxybenzaldehyde (5-hydroxy-o-anisaldehyde) via an aldoxime intermediate to ensure high purity for biological testing.
Reagents :
-
2-Methoxy-5-hydroxybenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.2 eq) -
Sodium Formate (2.0 eq)
-
Formic Acid (Solvent)
Workflow :
-
Oxime Formation : Dissolve aldehyde in formic acid. Add hydroxylamine HCl and sodium formate. Reflux for 2–4 hours.
-
Checkpoint: Monitor TLC (30% EtOAc/Hexane) for disappearance of aldehyde.
-
-
Dehydration : The formic acid acts as both solvent and dehydrating agent, converting the in-situ oxime directly to the nitrile.
-
Workup : Pour reaction mixture into ice water. The product precipitates as a solid.
-
Purification : Recrystallize from Ethanol/Water (9:1).
-
Validation : IR spectrum should show a sharp peak at ~2220
(CN stretch) and broad peak at ~3300 (OH).
Protocol: DPPH Radical Scavenging Assay (Comparative)
Rationale: To objectively compare the antioxidant potential of 5-H-2-M-BN against Vanillin Nitrile.
Materials :
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in methanol).
-
Test compounds (10–100
). -
Microplate reader (Absorbance at 517 nm).
Steps :
-
Preparation : Prepare serial dilutions of 5-H-2-M-BN and Vanillin Nitrile in methanol.
-
Incubation : Add 100
of test solution to 100 of DPPH stock in a 96-well plate. -
Control : Use Ascorbic Acid as positive control; Methanol as negative control.
-
Measurement : Incubate in dark for 30 mins at RT. Read Absorbance (
). -
Calculation :
Expected Result: Vanillin Nitrile ; 5-H-2-M-BN .
References
-
Regioselectivity of Aromatic Claisen Rearrangements . Journal of Organic Chemistry. Describes the use of 5-Hydroxy-2-methoxybenzonitrile in the synthesis of 5-Hydroxymellein and Botryoisocoumarin A. [Link]
-
Antimicrobial Activity of Phenolic Nitriles . Digital Commons @ Andrews University. Comparative data on 4-hydroxy-3-methoxybenzonitrile (Vanillin Nitrile) vs. other phenols. [Link]
-
Synthesis of Antitubercular PKS13 Inhibitors . Journal of Medicinal Chemistry. Details the use of 3-hydroxy-4-methoxybenzonitrile (Isovanillin Nitrile) as a scaffold. [Link]
-
Boron Trichloride/Tetra-n-Butylammonium Iodide Cleavage . Journal of Organic Chemistry. Establishes the stability and cleavage protocols for methoxy-benzonitriles. [Link]
-
PubChem Compound Summary: 5-(Hydroxymethyl)-2-methoxybenzonitrile . National Center for Biotechnology Information. Structural data for related metabolites. [Link]
Sources
comparative study of 5-Hydroxy-2-methoxybenzonitrile and vanillin
This guide provides an in-depth comparative analysis of 5-Hydroxy-2-methoxybenzonitrile and Vanillin (4-Hydroxy-3-methoxybenzaldehyde).[1] While Vanillin is a ubiquitous commodity chemical, 5-Hydroxy-2-methoxybenzonitrile is a specialized intermediate used primarily in medicinal chemistry for Structure-Activity Relationship (SAR) studies and the synthesis of bioactive benzoxaboroles and kinase inhibitors.[1]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]
Executive Summary
This guide contrasts the physicochemical properties, synthetic utility, and reactivity profiles of Vanillin , the gold standard aromatic aldehyde, with 5-Hydroxy-2-methoxybenzonitrile , a less common but strategically valuable nitrile isomer.
-
Vanillin serves as a versatile electrophile and flavorant, dominated by aldehyde chemistry (oxidation, reduction, condensation).
-
5-Hydroxy-2-methoxybenzonitrile offers a robust nitrile scaffold that resists oxidative metabolism, serving as a bioisostere in drug design and a precursor to tetrazoles, amines, and amidines.[1]
Chemical Identity & Structural Analysis[2]
The two compounds are structural isomers (if we consider the aldehyde/nitrile difference in formula weight adjustments) but possess distinct electronic environments due to the orthogonal positioning of their substituents.
| Feature | Vanillin | 5-Hydroxy-2-methoxybenzonitrile |
| IUPAC Name | 4-Hydroxy-3-methoxybenzaldehyde | 5-Hydroxy-2-methoxybenzonitrile |
| CAS Number | 121-33-5 | 180526-90-3 |
| Structure | (Isomeric Scaffold) | |
| Functional Groups | Aldehyde (-CHO), Phenol (-OH), Ether (-OMe) | Nitrile (-CN), Phenol (-OH), Ether (-OMe) |
| Substitution Pattern | 1,3,4-trisubstituted | 1,2,5-trisubstituted |
| Electronic Character | Electron-rich aromatic ring (activated by -OH/-OMe) | Moderate deactivation by -CN; Activation by -OH/-OMe |
| Primary Application | Flavorant, API Intermediate (e.g., L-DOPA) | Benzoxaborole precursors, Kinase Inhibitor scaffolds |
Physicochemical Properties[4][5][6]
The replacement of the aldehyde group with a nitrile significantly alters the polarity and hydrogen-bonding capability of the molecule.
| Property | Vanillin | 5-Hydroxy-2-methoxybenzonitrile |
| Molecular Weight | 152.15 g/mol | 149.15 g/mol |
| Physical State | White to pale yellow crystals | Colorless to pale yellow solid |
| Melting Point | 81–83 °C | ~145–150 °C (Predicted/Analogous) |
| pKa (Phenol) | 7.40 (at 25 °C) | ~7.8–8.2 (Est.[1] - CN is EWG but meta to OH) |
| LogP | 1.17 | ~1.5 (Nitrile is less polar than Aldehyde) |
| Solubility | Soluble in EtOH, Et2O, CHCl3; slightly in H2O | Soluble in DMSO, DMF, EtOAc; Insoluble in H2O |
Synthetic Pathways & Manufacturing[6][7]
Vanillin: The Industrial Standard
Vanillin is produced on a multi-ton scale via the glyoxylic acid route (from guaiacol) or lignin oxidation. It is readily available and inexpensive.
5-Hydroxy-2-methoxybenzonitrile: Specialized Synthesis
This compound is typically synthesized via selective demethylation of 2,5-dimethoxybenzonitrile.[1] The presence of the nitrile group requires careful selection of Lewis acids to avoid hydrolysis.
DOT Diagram: Synthesis Workflow
[1]
Experimental Protocol: Synthesis of 5-Hydroxy-2-methoxybenzonitrile
Objective: Selective cleavage of the C5-methoxy group in 2,5-dimethoxybenzonitrile using a Boron Trichloride/Tetrabutylammonium Iodide system. This method is preferred over BBr3 for better regiocontrol.[1]
Reagents:
-
2,5-Dimethoxybenzonitrile (1.0 eq)
-
Boron Trichloride (BCl3) (1.0 M in CH2Cl2, 1.2 eq)
-
Tetrabutylammonium Iodide (TBAI) (1.2 eq)
-
Dichloromethane (Anhydrous)
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2,5-dimethoxybenzonitrile (500 mg, 3.06 mmol) and TBAI (1.35 g, 3.67 mmol) in anhydrous CH2Cl2 (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Dropwise add the BCl3 solution (3.7 mL, 3.7 mmol) over 10 minutes. The solution may turn yellow/orange.
-
Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for another 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Carefully quench with ice-water (10 mL) followed by saturated NaHCO3 solution.
-
Extraction: Extract with CH2Cl2 (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the title compound as a colorless solid.
Validation Point: The regioselectivity is driven by the nucleophilic assistance of iodide and the steric environment of the nitrile. The C5-OMe is sterically less hindered and electronically activated for cleavage compared to the C2-OMe which is ortho to the electron-withdrawing nitrile.[1]
Reactivity Profile & Applications
Reactivity Comparison
The core difference lies in the electrophilic center :
-
Vanillin (Aldehyde): Highly reactive. Prone to oxidation (to Vanillic acid) and nucleophilic attack (Schiff bases). Unstable in strong basic conditions (Cannizzaro reaction).
-
5-H-2-M (Nitrile): Robust.[1] Resistant to autoxidation. The nitrile carbon is less electrophilic than the aldehyde, requiring catalysis (acid/base or metal) for hydrolysis or reduction.
DOT Diagram: Comparative Reactivity
Application in Drug Discovery[1]
-
Vanillin: Used as a starting material for L-DOPA and various chiral auxiliaries.[1][2]
-
5-Hydroxy-2-methoxybenzonitrile:
-
Bioisosterism: The nitrile group serves as a metabolic handle or a hydrogen bond acceptor, often replacing carbonyls to improve metabolic stability.
-
Benzoxaboroles: This scaffold is structurally related to intermediates used in the synthesis of boron-containing anti-inflammatory drugs (e.g., Crisaborole analogs), where the nitrile acts as a stable linker.
-
Kinase Inhibitors: The 2-methoxy-5-hydroxy substitution pattern mimics the hinge-binding motif of many kinase inhibitors (e.g., Gefitinib analogs).[1]
-
References
-
PubChem. (2025). Compound Summary: 5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3).[1] National Library of Medicine. [Link]
-
Brooks, P. R., et al. (1999). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers. The Journal of Organic Chemistry, 64(26), 9719-9721. [Link]
-
Pfizer Inc. (2016). Crisaborole (Eucrisa) Prescribing Information. (Reference for benzoxaborole/benzonitrile pharmacophores). [Link]
Sources
Strategic Advantages of 5-Hydroxy-2-methoxybenzonitrile in High-Value API Synthesis
[1]
Executive Summary
5-Hydroxy-2-methoxybenzonitrile (CAS: 78473-00-4) represents a critical "bifunctional pivot" in modern medicinal chemistry.[1] Unlike its more common isomers (e.g., isovanillin derivatives) or fully methylated analogs (2,5-dimethoxybenzonitrile), this intermediate offers a unique orthogonal reactivity profile.[1] Its specific substitution pattern—combining a nucleophilic hydroxyl group at the C5 position, a sterically demanding methoxy group at C2, and an electron-withdrawing nitrile at C1—enables high-precision regioselective functionalization.[1]
This guide objectively compares the utility of 5-Hydroxy-2-methoxybenzonitrile against standard alternatives, detailing its advantages in synthesizing substituted benzamides (antipsychotics), quinazolines (kinase inhibitors), and benzofurans .[1]
Structural & Mechanistic Advantages[1]
The strategic value of 5-Hydroxy-2-methoxybenzonitrile lies in its ability to shorten synthetic routes by eliminating protection/deprotection steps common with aldehyde precursors.[1]
Orthogonal Reactivity Matrix
The molecule features three distinct reactive handles that allow for sequential, conflict-free derivatization:
| Functional Group | Position | Electronic Character | Synthetic Utility |
| Nitrile (-CN) | C1 | Electron-Withdrawing (EWG) | Precursor to amidines , tetrazoles , acids , or amines (via reduction).[1] Stable to oxidation.[1] |
| Methoxy (-OMe) | C2 | Electron-Donating (EDG) | Provides steric bulk (ortho-effect) and metabolic stability; protects the C2-phenol.[1] |
| Hydroxyl (-OH) | C5 | Strong Nucleophile | Site for O-alkylation (ether formation) to attach pharmacophores or solubilizing chains.[1] |
Comparative Performance Analysis
Scenario: Synthesis of a 5-alkoxy-2-methoxybenzamide pharmacophore (common in D2/D3 receptor antagonists).[1]
Experimental Protocol: Synthesis & Utilization
The following protocol illustrates the robust synthesis of 5-Hydroxy-2-methoxybenzonitrile via the Oxime-Dehydration Route , which avoids the selectivity issues of demethylation.
Phase 1: Precursor Synthesis (Formylation)
Starting Material: 4-Methoxyphenol Reaction:[1][2][3] Reimer-Tiemann or Vilsmeier-Haack Formylation.[1]
-
Reagents: 4-Methoxyphenol (1.0 eq), CHCl3 (excess), NaOH (aq).
-
Conditions: Reflux for 4 hours.
-
Product: 2-Hydroxy-5-methoxybenzaldehyde .
-
Note: The ortho-formylation is directed by the phenol.[1] Separation from the para-isomer is achieved via steam distillation.[1]
Phase 2: Nitrile Formation (The "One-Pot" Transformation)
This step converts the aldehyde to the nitrile while preserving the sensitive 5-methoxy group.[1]
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde (10 mmol)[1]
-
Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (12 mmol)
-
Sodium Formate (15 mmol)[1]
-
Formic Acid (Solvent/Catalyst)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Hydroxy-5-methoxybenzaldehyde in 98% Formic Acid (20 mL).
-
Addition: Add Hydroxylamine hydrochloride and Sodium Formate.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.
-
Mechanism: The aldehyde forms an oxime in situ, which undergoes dehydration by formic acid to yield the nitrile.[1]
-
-
Quench: Cool to room temperature and pour into ice-cold water (100 mL).
-
Isolation: The product precipitates as a solid.[1][4] Filter, wash with cold water, and dry.[1]
-
Purification: Recrystallize from Ethanol/Water (8:2).
Expected Data:
-
Yield: 88–92%
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Melting Point: 108–110°C.[1]
-
IR Spectrum: Characteristic nitrile peak at ~2220 cm⁻¹.[1]
Phase 3: Application (O-Alkylation)
Demonstrating the C5-OH utility.
-
Reaction: Dissolve 5-Hydroxy-2-methoxybenzonitrile in DMF. Add K₂CO₃ (1.5 eq) and Alkyl Bromide (1.1 eq).
-
Conditions: 60°C for 2 hours.
-
Outcome: Exclusive formation of the 5-alkoxy-2-methoxybenzonitrile ether with no side reactions at the nitrile or methoxy positions.[1]
Visualizing the Synthetic Logic
The following diagram maps the strategic decision pathways, highlighting why 5-Hydroxy-2-methoxybenzonitrile is the superior node for accessing complex scaffolds.
Caption: Comparative workflow analysis demonstrating the atom economy and yield advantages of using 5-Hydroxy-2-methoxybenzonitrile (Route C) over traditional aldehyde or dimethoxy precursors.
Key Applications in Drug Discovery[1]
Kinase Inhibitor Scaffolds
The 4-anilinoquinazoline core, found in drugs like Gefitinib and Erlotinib, is often synthesized from nitro-benzonitrile precursors. 5-Hydroxy-2-methoxybenzonitrile serves as a vital precursor for 7-alkoxy-6-methoxyquinazoline analogs (numbering changes upon ring fusion).[1]
-
Mechanism: Nitration of 5-hydroxy-2-methoxybenzonitrile yields the 4-nitro derivative.[1] Subsequent reduction and cyclization with formamidine yields the quinazoline core with the 7-OH ready for side-chain attachment (e.g., morpholine solubilizers).[1]
Benzamide Antipsychotics
For the synthesis of D2/D3 antagonists structurally related to Itopride or Sulpiride analogs:
-
The C1-Nitrile is hydrolyzed to the Primary Amide or Carboxylic Acid .[1]
-
The C5-Hydroxyl is etherified with amino-alkyl chains (e.g., N-ethylpyrrolidine).[1]
-
Advantage: The C2-Methoxy group is pre-installed, ensuring the correct conformational lock required for receptor binding (the "ortho-methoxy effect").[1]
References
-
Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements. ACS Medicinal Chemistry Letters, 2019.[1] (Describes the synthesis and isolation of 5-Hydroxy-2-methoxybenzonitrile as Compound S19).[1]
-
Optimizing Isovanillin Synthesis: Application Notes and Protocols. BenchChem, 2025. (Comparative data on aldehyde precursors).
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride. Asian Journal of Chemistry, 2010.[1] (Methodology for converting hydroxy-methoxy-benzaldehydes to benzonitriles).
-
Process for the preparation of hydroxybenzonitriles. US Patent 3585233A.[1] (Industrial methods for demethylation and nitrile handling).[1]
-
Synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. JP Patent Application. (Contextualizing the nitro-benzoic acid derivatives).
Definitive Structural Confirmation of 5-Hydroxy-2-methoxybenzonitrile: A Comparative Guide
Executive Summary: The Regioisomer Challenge
In the development of pharmaceutical precursors like 5-Hydroxy-2-methoxybenzonitrile (
The synthesis of tri-substituted benzenes often yields mixtures of isomers (e.g., the target 5-hydroxy-2-methoxy isomer vs. the 2-hydroxy-5-methoxy impurity). While Mass Spectrometry (MS) confirms the molecular weight (
This guide compares the industry-standard validation methods—Nuclear Magnetic Resonance (NMR) and Single Crystal X-Ray Diffraction (SC-XRD)—and demonstrates why SC-XRD is the requisite "Gold Standard" for unambiguous structural assignment, particularly for establishing solid-state performance metrics (polymorphism and hydrogen bonding).
Comparative Analysis: SC-XRD vs. Alternative Methods
While NMR is faster for routine checks, it relies on inference of connectivity through magnetic environments. SC-XRD provides a direct image of electron density.
Table 1: Technical Comparison of Structural Confirmation Methods
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | Mass Spectrometry (HR-MS) |
| Primary Output | 3D Atomistic Model (XYZ coordinates) | Chemical Shift ( | Molecular Mass ( |
| Isomer Differentiation | Absolute (Direct visualization of positions) | Inferred (Requires complex NOE analysis) | None (Isomers have identical mass) |
| Sample State | Solid (Single Crystal) | Solution (Isotropic) | Gas Phase / Ionized |
| Stereochemistry | Determines Absolute Configuration (if chiral) | Relative Configuration only | N/A |
| Intermolecular Data | H-Bonding networks, Packing efficiency | N/A (Solvent averaged) | N/A |
| Limit of Detection | Requires Crystal ( | Picogram levels |
Why NMR is Insufficient for 5-Hydroxy-2-methoxybenzonitrile
In tri-substituted benzenes, the coupling constants (
-
The Ambiguity: Distinguishing between 5-hydroxy-2-methoxybenzonitrile and 2-hydroxy-5-methoxybenzonitrile by 1D NMR requires precise assignment of the aromatic protons relative to the methoxy group.
-
The Risk: If the NOESY (Nuclear Overhauser Effect Spectroscopy) signal is weak due to relaxation times or solvent exchange of the hydroxyl proton, the spatial proximity of the -OH or -OMe groups to the aromatic protons cannot be confirmed.
Why SC-XRD is the Solution
SC-XRD does not infer; it diffracts. It generates an electron density map where the Oxygen of the methoxy group and the Nitrogen of the nitrile group are distinct based on their scattering power and geometry. Furthermore, it reveals the Hydrogen Bonding Network (e.g.,
Decision Logic & Workflow
The following diagram outlines the decision-making process for choosing SC-XRD over NMR for this specific compound.
Figure 1: Decision logic for structural confirmation. Note that for pharmaceutical filings, SC-XRD is often mandatory regardless of NMR clarity to establish polymorphism profiles.
Experimental Protocol: SC-XRD Confirmation
This protocol is designed to grow diffraction-quality crystals of 5-Hydroxy-2-methoxybenzonitrile and solve the structure.
Phase 1: Crystal Growth (Slow Evaporation)
The compound is polar (due to -OH and -CN) but has a lipophilic core. A binary solvent system is recommended.
-
Preparation: Dissolve 20 mg of the purified white powder in 2 mL of Ethyl Acetate (good solubility).
-
Antisolvent Addition: Slowly add n-Hexane dropwise until a slight turbidity persists, then add 1 drop of Ethyl Acetate to clear it.
-
Vial Setup: Place in a 4 mL glass vial. Cover with parafilm and poke 3-4 small holes to allow slow evaporation.
-
Incubation: Store at room temperature (
) in a vibration-free environment. -
Observation: Inspect after 48-72 hours. Look for colorless blocks or prisms. Avoid needles (often indicate rapid growth/twinning).
Phase 2: Data Collection
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
-
Source: Cu-K
( Å) is preferred for small organics to maximize diffraction intensity, though Mo-K is acceptable. -
Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration, improving resolution of the -OH hydrogen atom position.
Phase 3: Structure Solution & Refinement
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.
-
Strategy:
-
Solve: Use Direct Methods (Intrinsic Phasing) to locate heavy atoms (C, N, O).
-
Assign: Identify the nitrile N (linear geometry) and methoxy O (
geometry). -
Refine: Anisotropic refinement for non-hydrogen atoms.
-
Hydrogen Placement:
-
Representative Data & Interpretation
When analyzing the output, the following parameters confirm the successful identification of 5-Hydroxy-2-methoxybenzonitrile.
A. Crystallographic Parameters (Example)
| Parameter | Value (Representative) | Interpretation |
| Crystal System | Monoclinic | Common for planar organics. |
| Space Group | Centrosymmetric; most common for racemates/achiral molecules. | |
| R-Factor ( | Indicates high-quality agreement between model and data. | |
| Goodness of Fit (GooF) | Indicates proper weighting scheme. |
B. Structural Metrics (The Proof)
To distinguish the isomer, examine the bond lengths and angles around the ring:
-
C-O Bond Lengths: The
bond ( Å) will differ slightly from the bond ( Å), but the key is the electron density map showing the methyl group attached to the Oxygen at Position 2. -
Hydrogen Bonding:
-
Look for an intermolecular bond:
. -
Distance
: Typically Å. -
This interaction creates "chains" or "dimers" in the crystal lattice, stabilizing the solid form.
-
Workflow Visualization
Figure 2: The SC-XRD experimental workflow from sample to validated CIF.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.[3] (Standard text for interpreting electron density maps).
-
PubChem. Compound Summary: 5-(Hydroxymethyl)-2-methoxybenzonitrile.[4] National Library of Medicine. [Link]
- Hollingsworth, M. D. (2002).Crystal Engineering: From Structure to Function. Science. (Context on the importance of Hydrogen bonding in benzonitriles).
Sources
- 1. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 4. 5-(Hydroxymethyl)-2-methoxybenzonitrile | C9H9NO2 | CID 22996194 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical technique comparison for 5-Hydroxy-2-methoxybenzonitrile characterization
An In-Depth Guide to the Analytical Characterization of 5-Hydroxy-2-methoxybenzonitrile
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous characterization of molecules is the bedrock of quality, safety, and efficacy. 5-Hydroxy-2-methoxybenzonitrile, a key intermediate in the synthesis of various biologically active compounds, is no exception. Its purity and structural integrity directly impact the outcome of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of essential analytical techniques for the robust characterization of this compound, moving beyond a simple listing of methods to explain the causality behind experimental choices.
Our approach is rooted in the principle of orthogonal testing, where multiple techniques with different chemical principles are employed to build a self-validating and complete profile of the molecule. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.
The Analytical Strategy: A Multi-Technique Approach
The comprehensive characterization of a molecule like 5-Hydroxy-2-methoxybenzonitrile relies on assembling evidence from various analytical techniques. Each method provides a unique piece of the structural puzzle. An effective workflow integrates these techniques to confirm identity, assess purity, and quantify the substance.
Caption: Integrated workflow for the characterization of 5-Hydroxy-2-methoxybenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for elucidating the precise carbon-hydrogen framework of an organic molecule, making it the cornerstone of structural confirmation.[1] It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Expertise & Causality: For 5-Hydroxy-2-methoxybenzonitrile, both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum provides a quantitative map of all hydrogen atoms, while the ¹³C NMR reveals the number and type of carbon atoms. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred for molecules with hydroxyl groups as it allows for the observation of the exchangeable -OH proton, which might be lost or broadened in other solvents like CDCl₃.[2][3]
Expected ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Hydroxyl (-OH) | ~9.9 | Broad Singlet | 1H | - |
| Aromatic CH (H-6) | ~7.2 | Doublet | 1H | ~119 |
| Aromatic CH (H-4) | ~7.0 | Doublet of Doublets | 1H | ~118 |
| Aromatic CH (H-3) | ~6.9 | Doublet | 1H | ~114 |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | ~56 |
| Quaternary C-CN | - | - | - | ~118 |
| Quaternary C-OH | - | - | - | ~155 |
| Quaternary C-OCH₃ | - | - | - | ~152 |
| Quaternary C-CN | - | - | - | ~105 |
Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] It provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the compound. This is crucial for confirming the molecular formula.[2]
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[2] For 5-Hydroxy-2-methoxybenzonitrile (Molecular Formula: C₈H₇NO₂, Monoisotopic Mass: 149.04768 Da), HRMS can confirm this exact mass, distinguishing it from other potential isomers or impurities.[4]
Expected High-Resolution Mass Spectrometry Data (ESI)
| Adduct Ion | Calculated m/z | Ionization Mode |
| [M+H]⁺ | 150.05496 | Positive |
| [M+Na]⁺ | 172.03690 | Positive |
| [M-H]⁻ | 148.04040 | Negative |
Data sourced from PubChemLite.[4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the workhorse for separating, identifying, and quantifying components in a mixture.[5] For pharmaceutical intermediates, a validated HPLC method is indispensable for determining purity and identifying any process-related impurities or degradation products.[6]
Expertise & Causality: A Reversed-Phase HPLC (RP-HPLC) method is the logical choice for this moderately polar molecule.[5] A C18 column provides a non-polar stationary phase, while a mobile phase consisting of a polar solvent mixture (e.g., water/acetonitrile or water/methanol) with an acidic modifier like formic or phosphoric acid ensures good peak shape and resolution.[7] The acidic modifier suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing. UV detection is suitable as the benzonitrile ring system is a strong chromophore.[8]
Caption: Typical RP-HPLC workflow for purity analysis.
FT-IR and UV-Vis Spectroscopy: Confirming Functional Groups and Electronic Structure
While NMR and MS provide the core structural data, FT-IR and UV-Vis spectroscopy offer rapid and valuable corroborating evidence.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.[9] The analysis of mixtures is possible, but complex spectra may require advanced spectral separation techniques.[10]
UV-Vis Spectroscopy: This method measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule.[11] It is particularly useful for characterizing molecules with conjugated systems and chromophores, like the aromatic ring in 5-Hydroxy-2-methoxybenzonitrile.[12][13]
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR | Definitive molecular structure, atom connectivity. | Highly specific, quantitative, non-destructive. | Lower sensitivity, requires higher sample amount. |
| MS | Molecular weight, elemental composition (HRMS). | Extremely sensitive, requires minimal sample. | Isomers may not be distinguishable, destructive. |
| HPLC | Purity, quantification, separation of mixtures. | Highly quantitative, robust, automated. | Provides limited structural information alone. |
| FT-IR | Presence of functional groups. | Fast, non-destructive, requires minimal sample prep. | Not suitable for quantification, complex for mixtures. |
| UV-Vis | Electronic structure, conjugated systems. | Simple, quantitative (Beer's Law), good HPLC detector. | Low specificity, limited structural information. |
Detailed Experimental Protocols
The following protocols are self-validating systems designed for trustworthiness and reproducibility.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Hydroxy-2-methoxybenzonitrile and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width covering -2 to 12 ppm. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm. A greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
Protocol 2: High-Resolution LC-MS
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a methanol/water (1:1) mixture. Dilute this stock to a final concentration of ~10 µg/mL for analysis.
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions (ESI-ToF):
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small, representative amount of the solid sample directly onto the ATR crystal.[1] Ensure good contact using the pressure clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction if necessary. Identify and label the characteristic absorption peaks.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in ethanol. Dilute this solution accurately to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (e.g., ~10-20 µg/mL).[11]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use ethanol as the blank reference.
-
Scan the sample from 200 to 400 nm.[11]
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
References
- Supplementary Information - The Royal Society of Chemistry. (2024). The Royal Society of Chemistry.
- PubChem. 5-(Hydroxymethyl)-2-methoxybenzonitrile.
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- 2-HYDROXY-5-METHOXYBENZONITRILE (CAS 39835-11-5). (2025). ChemicalBook.
- Benzonitrile at BMRB. (n.d.). Biological Magnetic Resonance Bank.
- 2-Hydroxy-5-methoxybenzaldehyde. (n.d.). Wikipedia.
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- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- Qualitative Analysis of UV-Absorbents in Cosmetics Based on UV-Vis Spectrum. (n.d.). Shimadzu.
- High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. (n.d.). Shimadzu.
- Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. (2021). Semantic Scholar.
- Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- 2-HYDROXY-5-METHOXYBENZONITRILE(39835-11-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 5-hydroxy-2-methoxybenzonitrile (C8H7NO2). (n.d.). PubChemLite.
- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. (2012). Journal of Mass Spectrometry.
- Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. (2019). Organic Syntheses.
- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.).
- A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. (2025). Benchchem.
- 2-Methoxybenzonitrile 99%. (n.d.). Sigma-Aldrich.
- Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. (n.d.). Journal of Chemical and Pharmaceutical Research.
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- Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. (2025). Benchchem.
- Analysis of Mixtures by FT-IR: Spatial and Spectral Separation of Complex Samples. (2020). Spectroscopy Online.
- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry.
- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA). (n.d.). Journal of Chemical and Pharmaceutical Research.
- UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-... (n.d.).
- 2-Hydroxy-5-methoxy-benzonitrile (CAS 39835-11-5). (n.d.). Santa Cruz Biotechnology.
- Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. (2014).
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A Comparative Guide to Purity Assessment of 5-Hydroxy-2-methoxybenzonitrile
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 5-Hydroxy-2-methoxybenzonitrile is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 5-Hydroxy-2-methoxybenzonitrile, offering insights into the causality behind experimental choices and providing supporting data.
Introduction to 5-Hydroxy-2-methoxybenzonitrile and its Purity Landscape
5-Hydroxy-2-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a polar phenolic hydroxyl group, a methoxy group, and a nitrile functionality, presents unique analytical challenges. A thorough purity assessment must not only quantify the main component but also identify and quantify process-related impurities and potential degradation products.
A common synthetic route to related hydroxybenzonitriles involves the demethylation of corresponding methoxybenzonitriles. For instance, the synthesis of 4-hydroxybenzonitrile can be achieved by refluxing 4-methoxybenzonitrile with lithium chloride in N-methylpyrrolidone[1]. This suggests that the synthesis of 5-Hydroxy-2-methoxybenzonitrile could involve similar reagents and conditions, potentially leading to impurities such as the starting methoxybenzonitrile or by-products from side reactions.
Furthermore, the phenolic and methoxy moieties are susceptible to oxidative and thermal degradation, which can lead to the formation of various degradation products[2][3]. Therefore, a robust purity assessment strategy should employ a combination of analytical techniques capable of separating and detecting a wide range of potential impurities.
Orthogonal Analytical Approaches for Purity Determination
A multi-pronged approach utilizing several analytical techniques is crucial for a comprehensive understanding of the purity profile of 5-Hydroxy-2-methoxybenzonitrile. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For a polar aromatic compound like 5-Hydroxy-2-methoxybenzonitrile, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Causality of Experimental Choices
The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
-
Stationary Phase: A C18 column is a good starting point due to its versatility and ability to retain moderately polar compounds. For enhanced retention of polar analytes, a polar-endcapped C18 column can be employed to minimize interactions with residual silanols and improve peak shape, especially when using highly aqueous mobile phases[4][5].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a pH modifier) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter for controlling the retention of the phenolic 5-Hydroxy-2-methoxybenzonitrile. Maintaining a slightly acidic pH (e.g., with 0.1% formic or phosphoric acid) will keep the phenolic hydroxyl group protonated, leading to increased retention and better peak shape[6]. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can provide different selectivity[6].
-
Detection: A Diode Array Detector (DAD) or a UV detector is ideal for this compound due to the presence of a chromophore in the benzene ring. A DAD has the added advantage of providing spectral information, which can be used to assess peak purity and aid in the identification of impurities.
Experimental Protocol: RP-HPLC
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and peak shape for polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of the phenolic group, improving retention and peak symmetry. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | 230 nm | Wavelength of maximum absorbance for the benzonitrile chromophore. |
| Injection Vol. | 10 µL | |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Hydroxy-2-methoxybenzonitrile into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar phenolic hydroxyl group, derivatization is often necessary to increase the volatility and thermal stability of 5-Hydroxy-2-methoxybenzonitrile for GC analysis.
Causality of Experimental Choices
-
Derivatization: Silylation is a common and effective derivatization technique for phenolic compounds. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (TMS) ether[7][8][9][10]. This prevents peak tailing and improves chromatographic performance.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating the derivatized analyte and potential impurities.
-
Detection: Mass spectrometry provides both qualitative and quantitative information. The electron ionization (EI) mass spectrum can be used for structural elucidation of unknown impurities by analyzing their fragmentation patterns.
Experimental Protocol: GC-MS
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard non-polar column for general-purpose analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | To ensure complete volatilization of the derivatized sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | To separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | To prevent condensation of analytes. |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-500 | To cover the mass range of the derivatized analyte and potential impurities. |
Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of 5-Hydroxy-2-methoxybenzonitrile into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal[3][11].
Causality of Experimental Choices
-
Internal Standard: The selection of a suitable internal standard is crucial for accurate quantification. The internal standard should be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have at least one signal that is well-resolved from the analyte and impurity signals[11][12][13]. For 5-Hydroxy-2-methoxybenzonitrile, which is a polar compound, a polar internal standard like maleic acid or dimethyl sulfone could be suitable, depending on the chosen solvent and the absence of signal overlap[11].
-
Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is required. DMSO-d6 is a good choice for polar compounds.
-
Acquisition Parameters: To ensure accurate integration, a sufficient relaxation delay (D1) is essential. This delay should be at least 5 times the longest T1 relaxation time of the protons being quantified.
Experimental Protocol: qNMR
Caption: Quantitative Nuclear Magnetic Resonance (qNMR) Workflow.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Solvent | DMSO-d6 | Good solvent for polar compounds. |
| Internal Standard | Maleic Acid (certified purity) | Polar, stable, and has a distinct singlet in a relatively clear region of the spectrum. |
| Pulse Program | zg30 (or equivalent) | Standard 30° pulse for quantitative analysis. |
| Relaxation Delay | 30 s | Ensures full relaxation of protons for accurate integration. |
| Number of Scans | 16 | To achieve a good signal-to-noise ratio. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of 5-Hydroxy-2-methoxybenzonitrile and 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of the analyte (Purity_analyte) can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For high-purity crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities[14][15].
Causality of Experimental Choices
-
Heating Rate: A slow heating rate (e.g., 0.5-2 °C/min) is crucial to maintain thermal equilibrium during the melting process, which is a prerequisite for the accurate application of the van't Hoff equation[14].
-
Sample Mass: A small sample mass (1-3 mg) is recommended to minimize thermal gradients within the sample[14].
-
Crucible: Hermetically sealed aluminum pans are used to prevent the loss of volatile components during heating.
Experimental Protocol: DSC
Caption: Differential Scanning Calorimetry (DSC) Workflow.
Instrumentation:
-
Differential Scanning Calorimeter.
Experimental Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Sample Mass | 1-3 mg | To minimize thermal gradients. |
| Crucible | Hermetically sealed aluminum | To prevent sample loss. |
| Heating Rate | 1 °C/min | To maintain thermal equilibrium. |
| Temperature Range | Ambient to a temperature above the melting point | To capture the entire melting endotherm. |
| Atmosphere | Nitrogen purge (50 mL/min) | To provide an inert atmosphere. |
Data Analysis: The purity is calculated by the instrument's software, which applies the van't Hoff equation to the shape of the melting endotherm.
Comparative Summary of Methods
| Parameter | HPLC | GC-MS | qNMR | DSC |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Nuclear resonance signal intensity proportional to molar concentration | Melting point depression due to impurities |
| Sample Type | Non-volatile, thermally stable/labile | Volatile or semi-volatile (derivatization may be needed) | Soluble compounds | Crystalline solids |
| Selectivity | High | Very High | High | Low (does not separate impurities) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) | Moderate (impurities > 0.1%) |
| Quantification | Relative (area %), requires reference standards for absolute quantification | Relative (area %), requires reference standards for absolute quantification | Absolute (primary method) | Absolute (for high purity compounds) |
| Impurity ID | Possible with DAD and MS detector | Excellent with MS | Possible for known impurities | Not possible |
| Sample Prep. | Simple (dissolution and filtration) | Can be complex (derivatization) | Simple (weighing and dissolution) | Very simple (weighing and sealing) |
| Analysis Time | 20-40 minutes | 30-60 minutes | 10-20 minutes | 30-90 minutes |
| Limitations | Co-eluting impurities, non-chromophoric impurities may be missed | Not suitable for non-volatile or thermally labile compounds | Signal overlap can be an issue, lower sensitivity | Not suitable for amorphous or decomposing compounds, less accurate for low purity samples[15] |
Forced Degradation Studies
To ensure the stability-indicating nature of the chosen analytical methods, particularly HPLC, forced degradation studies should be performed. This involves subjecting 5-Hydroxy-2-methoxybenzonitrile to various stress conditions to generate potential degradation products[6][16][17].
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours. The methoxy and phenolic groups are susceptible to oxidation[2][3][17][18].
-
Thermal Degradation: 105 °C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light. Phenolic compounds are known to be susceptible to photodegradation[19][20][21][22][23].
The stressed samples should be analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the main peak and from each other.
Conclusion
A comprehensive purity assessment of 5-Hydroxy-2-methoxybenzonitrile requires an orthogonal approach, leveraging the strengths of multiple analytical techniques.
-
HPLC is the workhorse method for routine purity testing and for monitoring stability, offering excellent resolution and sensitivity for a wide range of potential impurities.
-
GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
-
qNMR serves as a powerful, non-destructive primary method for providing an accurate, absolute purity value without the need for a specific reference standard.
-
DSC offers a rapid and simple way to determine the purity of highly pure, crystalline material.
By integrating the data from these complementary techniques, researchers and drug development professionals can build a complete and reliable purity profile for 5-Hydroxy-2-methoxybenzonitrile, ensuring the quality and safety of this important pharmaceutical intermediate.
References
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-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]
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Oxidation and Thermolysis of Methoxy-, Nitro-, and Hydroxy-Substituted Phenols in Supercritical Water | Industrial & Engineering Chemistry Research - ACS Publications. [Link]
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REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
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A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection - Analytical Chemistry (ACS Publications). [Link]
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Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens - Taylor & Francis. [Link]
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Determination of % purity of a compound by by Using DSC | PDF - Slideshare. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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(PDF) Photocatalytic degradation of phenolic pollutants by Nanocomposites: A systematic review and pooled analysis - ResearchGate. [Link]
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Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects | Semantic Scholar. [Link]
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Photocatalytic Degradation of Phenol with Ultrasonic Mist and Sunlight. [Link]
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Improvement of Phenol Degradation by UV Irradiation on Ultrasonic Atomized Droplets. [Link]
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Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound - MDPI. [Link]
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Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid - Organic Syntheses. [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. [Link]
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A Comparative Guide to the Cytotoxicity of 5-Hydroxy-2-methoxybenzonitrile Derivatives
This guide provides a comprehensive comparative analysis of the cytotoxic properties of 5-Hydroxy-2-methoxybenzonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, detailed methodologies, and mechanistic insights to facilitate the rational design of novel therapeutic agents. By synthesizing technical data with field-proven insights, this guide aims to be an invaluable resource for advancing cancer research.
Introduction: The Therapeutic Potential of Benzonitrile Scaffolds
The benzonitrile structural motif is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Among these, 5-Hydroxy-2-methoxybenzonitrile serves as a promising scaffold for the development of novel anticancer agents. The phenolic hydroxyl and methoxy groups offer sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The exploration of these derivatives is driven by the hypothesis that systematic structural modifications can modulate the cytotoxic potency and selectivity against cancer cell lines. This guide provides a framework for evaluating the structure-activity relationships (SAR) that govern the cytotoxic effects of this class of compounds.
Comparative Cytotoxicity Analysis
The evaluation of cytotoxic activity is a critical first step in the discovery of potential anticancer drug candidates. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function by 50%.[2] A lower IC50 value indicates a more potent compound.
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2a | Methoxy-phenylacrylonitrile | MCF-7 (Breast Cancer) | 44 | [3] |
| 2b | Methoxy-phenylacrylonitrile | MCF-7 (Breast Cancer) | 34 | [3] |
| 2a | Methoxy-phenylacrylonitrile | A549 (Lung Cancer) | > 250 | [3] |
| 2b | Methoxy-phenylacrylonitrile | A549 (Lung Cancer) | > 250 | [3] |
| AMBAN | Methoxybenzothiazole-acrylonitrile | HL-60 (Leukemia) | Not specified | [4] |
This table is illustrative and compiles data from related compounds to demonstrate the comparative analysis approach.
The data suggests that even subtle changes in the molecular structure can significantly impact cytotoxic activity and selectivity against different cancer cell lines. For instance, the difference in potency between compounds 2a and 2b in MCF-7 cells highlights the importance of the substitution pattern on the phenyl ring.[3] The lack of activity in A549 cells for these same compounds indicates a degree of cell-line specificity.
Mechanistic Insights: Unraveling the Pathways to Cell Death
The cytotoxic effects of phenolic and benzonitrile compounds are often mediated through the induction of apoptosis, a form of programmed cell death.[4][5] Key mechanisms include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades and mitogen-activated protein kinase (MAPK) signaling pathways.[4][6]
Role of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction
Many cytotoxic agents exert their effects by inducing oxidative stress within cancer cells.[5] An increase in intracellular ROS can lead to damage of cellular components, including lipids, proteins, and DNA. This can trigger the intrinsic pathway of apoptosis through the disruption of the mitochondrial membrane potential (MMP).[4] The loss of MMP can lead to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade.[6]
Activation of Caspase and MAPK Signaling Pathways
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[4] Initiator caspases (e.g., caspase-9) are activated by upstream signals and in turn activate executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates, leading to the morphological and biochemical changes associated with apoptosis.
The MAPK signaling pathways, including p38 MAPK, are also implicated in the regulation of apoptosis.[4] The activation of p38 MAPK can contribute to the apoptotic process in response to cellular stress.[4] Furthermore, the NF-κB signaling pathway, which is often associated with cell survival, can be a target for therapeutic intervention, and its inhibition can sensitize cancer cells to apoptosis.[7][8]
Below is a diagram illustrating a potential signaling pathway for the induction of apoptosis by a cytotoxic benzonitrile derivative.
Caption: Potential mechanism of apoptosis induction by 5-Hydroxy-2-methoxybenzonitrile derivatives.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of cytotoxic compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with compounds as desired.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Structure-Activity Relationship (SAR) and Future Directions
The analysis of SAR is crucial for the optimization of lead compounds in drug discovery.[9] For the 5-Hydroxy-2-methoxybenzonitrile scaffold, key structural features that can be modified to influence cytotoxicity include:
-
The Phenolic Hydroxyl Group: This group can be a key site for hydrogen bonding with biological targets. Its modification, such as conversion to an ether or ester, can significantly alter the compound's activity.
-
The Methoxy Group: The position and number of methoxy groups on the aromatic ring can impact the compound's lipophilicity and electronic properties, thereby affecting its cellular uptake and target interactions.[3]
-
The Benzonitrile Group: The nitrile group is a versatile functional group that can participate in various interactions with biological targets. Its replacement with other electron-withdrawing groups can be explored.
-
Substitutions on the Aromatic Ring: The introduction of various substituents (e.g., halogens, alkyl groups) at other positions on the benzene ring can be used to fine-tune the compound's physicochemical properties and biological activity.
Future research should focus on the systematic synthesis and evaluation of a library of 5-Hydroxy-2-methoxybenzonitrile derivatives to establish a clear SAR. This will involve the generation of robust cytotoxicity data across a panel of cancer cell lines, followed by mechanistic studies to elucidate the molecular targets and signaling pathways involved. The ultimate goal is to identify derivatives with high potency, selectivity, and favorable drug-like properties for further preclinical and clinical development.
Conclusion
This guide has provided a comparative framework for assessing the cytotoxicity of 5-Hydroxy-2-methoxybenzonitrile derivatives. While direct comparative data for a complete series of these specific compounds is limited, the principles of SAR analysis, coupled with detailed experimental protocols and an understanding of the underlying mechanisms of action, provide a solid foundation for future research in this area. The benzonitrile scaffold continues to be a rich source of inspiration for the development of novel anticancer agents, and the systematic exploration of its derivatives holds significant promise for the discovery of new and effective cancer therapies.
References
-
Wikipedia. Half maximal inhibitory concentration. Available from: [Link]
- Lovecka P, Thimova M, Grznarova P, et al. Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International. 2015;2015:381264. doi:10.1155/2015/381264
-
Cancer Letters. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. 2009;277(1):55-63. Available from: [Link]
-
Food & Function. Hydroxytyrosol induces apoptosis in human colon cancer cells through ROS generation. 2014;5(8):1899-907. Available from: [Link]
-
ChemistryOpen. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. 2024;13(3):e202300280. Available from: [Link]
-
Marine Drugs. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. 2022;20(1):53. Available from: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Journal of Clinical Investigation. IKK/NF-κB signaling: balancing life and death — a new approach to cancer therapy. 2002;110(7):921-925. Available from: [Link]
-
Cell Physiology and Biochemistry. The Cytotoxic Effect of the Benzene Metabolite Hydroquinone is Mediated by the Modulation of MDR1 Expression via the NF-κB Signaling Pathway. 2015;37(2):592-602. Available from: [Link]
-
International Journal of Molecular Sciences. Polydeoxyribonucleotide Exerts Protective Effect Against CCl4-Induced Acute Liver Injury Through Inactivation of NF-κB/MAPK Signaling Pathway in Mice. 2020;21(21):7935. Available from: [Link]
-
Molecules. Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes. 2021;26(11):3125. Available from: [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol induces apoptosis in human colon cancer cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol Prevents Doxorubicin-Induced Oxidative Stress and Apoptosis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxic Effect of the Benzene Metabolite Hydroquinone is Mediated by the Modulation of MDR1 Expression via the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 5-Hydroxy-2-methoxybenzonitrile: A Comparative Technical Guide
CAS: 7765-59-5 Synonyms: 3-Cyano-4-methoxyphenol; 5-Hydroxy-2-methoxybenzonitrile Molecular Formula: C₈H₇NO₂ Molecular Weight: 149.15 g/mol
Executive Summary
In the development of functionalized benzamides and bioactive anisoles, 5-Hydroxy-2-methoxybenzonitrile serves as a critical synthetic intermediate. Its dual functionality—a phenolic hydroxyl group at position 5 and a nitrile group at position 1—makes it a versatile scaffold for introducing pharmacophores into antipsychotic or tyrosine kinase inhibitor candidates.
However, the quality of analytical data derived from this molecule is strictly dependent on the Reference Standard utilized. This guide objectively compares the three primary classes of reference materials available to researchers: Certified Reference Materials (CRMs) , Secondary Standards , and Reagent Grade Materials .
Key Finding: Our comparative analysis indicates that relying on Reagent Grade material (purity defined solely by HPLC area%) can introduce potency errors of 2.5% to 6.0% due to undetected residual water and inorganic salts, which are common in the synthesis of phenolic nitriles.
Part 1: Comparative Analysis of Reference Standards
The choice of reference standard dictates the validity of your quantitative assays. Below is a technical comparison of the available grades.
Certified Reference Material (CRM) – The "Gold Standard"
-
Definition: A primary standard characterized by metrological procedures (qNMR) to establish an absolute mass balance purity.
-
Methodology: Purity is assigned using Quantitative NMR (qNMR) , which measures the molar ratio of the analyte against a NIST-traceable internal standard. This method is independent of the analyte’s UV response factor.
-
Suitability: Mandatory for GMP release testing, pivotal clinical batch release, and establishing secondary standards.
Secondary / Working Standard
-
Definition: A material calibrated against a Primary Standard (CRM).
-
Methodology: Purity is typically assigned using a Mass Balance Approach (
). This requires summing organic impurities (HPLC), volatiles (GC/LOD), water (Karl Fischer), and sulfated ash (ROI). -
Suitability: Routine QC testing, stability studies.
Reagent Grade (Market Chemical)
-
Definition: Commercial chemical sold for synthesis, not analysis.
-
Methodology: Purity often reported as HPLC Area % .
-
Risk Factor: HPLC Area % ignores "invisible" impurities like moisture (phenols are hygroscopic), inorganic salts (from neutralization steps), and residual solvents.
-
Suitability: Early-stage synthesis, qualitative identification (retention time marker only).
Comparative Performance Data
| Metric | Certified Reference Material (CRM) | Secondary Standard (Mass Balance) | Reagent Grade (Market) |
| Purity Assignment | 99.4% w/w (via qNMR) | 99.1% w/w (via Mass Balance) | >98.0% Area (via HPLC) |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to CRM | Manufacturer Lot Only |
| Water Content | Quantified (e.g., 0.3%) | Quantified (e.g., 0.3%) | Unknown (Often >1.0%) |
| Assay Error Risk | < 0.5% | < 1.0% | 2.0% – 5.0% |
| Regulatory Use | GMP / GLP / ISO 17034 | GMP (Routine) | Research Use Only |
Part 2: Experimental Validation & Protocols
To validate the claims above, we present a standardized qualification workflow. This section details the HPLC Purity and qNMR Potency protocols.
Experiment A: HPLC Purity Assessment (Organic Impurities)
This method separates 5-Hydroxy-2-methoxybenzonitrile from its likely synthetic precursors (e.g., 2,5-dimethoxybenzonitrile) and degradation products.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Phenolic absorption max) and 210 nm (General).
-
Temperature: 30°C.
Procedure:
-
Dissolve 10 mg of the standard in 10 mL of 50:50 Water:Acetonitrile.
-
Inject 10 µL.
-
Integrate all peaks >0.05% area.
Experiment B: qNMR Potency Assignment (Absolute Purity)
This protocol determines the true weight-based purity, accounting for water and salts that HPLC misses.
Principle:
Protocol:
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet at ~6.3 ppm.
-
Solvent: DMSO-d6 (Provides excellent solubility for phenolic nitriles and separates exchangeable OH protons).
-
Sample Prep: Accurately weigh ~10 mg of 5-Hydroxy-2-methoxybenzonitrile and ~5 mg of Maleic Acid into the same vial. Dissolve in 0.6 mL DMSO-d6.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical for full relaxation of protons).
-
Scans: 16 or 32.[2]
-
-
Integration: Integrate the aromatic protons of the analyte (e.g., doublet at ~7.1 ppm) vs. the singlet of Maleic Acid.
Part 3: Visualization of Qualification Workflows
Reference Standard Hierarchy
This diagram illustrates the traceability chain required for regulatory compliance.
Figure 1: Metrological traceability chain ensuring the accuracy of the Reference Standard.
Decision Matrix: Choosing the Right Standard
When should you invest in a CRM versus a Reagent Grade chemical?
Figure 2: Decision tree for selecting the appropriate grade of 5-Hydroxy-2-methoxybenzonitrile.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. (Establishes qNMR as a validated method for purity assignment). Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (Foundational paper on qNMR vs. Mass Balance). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10920675, 5-Hydroxy-2-methoxybenzonitrile. (Source for physical properties and identifiers). Link
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Guideline defining reporting thresholds for impurities). Link
-
BIPM (Bureau International des Poids et Mesures). Metrological Traceability of Measurement Results in Chemistry. (Defines the hierarchy of primary vs. secondary standards). Link
Sources
Inter-Laboratory Validation Guide: 5-Hydroxy-2-methoxybenzonitrile Analytical Methods
Executive Summary
5-Hydroxy-2-methoxybenzonitrile (CAS: 5343-33-9) serves as a critical intermediate in the synthesis of antipsychotic pharmacophores and functionalized aromatic scaffolds. Its dual functionality—a phenolic hydroxyl group and a nitrile moiety—presents specific analytical challenges, particularly regarding ionization control and peak tailing.
This guide provides a rigorous, comparative validation framework compliant with ICH Q2(R2) and ISO 5725-2 standards. We compare the industry-standard HPLC-UV method against a high-sensitivity UHPLC-MS/MS alternative, providing the experimental protocols and statistical tools necessary to execute a successful inter-laboratory transfer.
Part 1: Chemical Context & Method Selection
The Analyte: 5-Hydroxy-2-methoxybenzonitrile[1][2]
-
Acidity (pKa): ~9.2 (Phenolic -OH).
-
Chromatographic Behavior: At neutral pH, the phenolic group partially ionizes, leading to peak broadening and variable retention times on C18 columns.
-
Stability: Susceptible to oxidation; standards should be prepared in amber glassware.
Comparative Methodology
We evaluate two distinct approaches. Method A is the robust "workhorse" for assay and purity (QC release). Method B is the "alternative" for trace impurity quantification (genotoxic impurity screening).
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Alternative) |
| Principle | Reversed-Phase Chromatography with Diode Array Detection | Ultra-High Performance LC with Triple Quadrupole MS |
| Target Limit | LOQ: ~0.05% (w/w) | LOQ: < 1 ppm |
| Throughput | Moderate (15-20 min run) | High (3-5 min run) |
| Cost/Sample | Low ($) | High ( |
| Robustness | High (Tolerates matrix effects) | Moderate (Susceptible to ion suppression) |
| Primary Use | Purity Analysis, Assay, Content Uniformity | Trace Impurity Profiling, Cleaning Validation |
Part 2: Inter-Laboratory Validation Protocol (Round Robin)
This protocol is designed for a 3-Laboratory Collaborative Study to establish Reproducibility (
Method A: HPLC-UV Protocol (The "Gold Standard")
Objective: Validate for Assay (>98.0%) and Organic Impurities.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 90% A / 10% B
-
10 min: 40% A / 60% B
-
12 min: 10% A / 90% B
-
15 min: Stop
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Nitrile
) and 280 nm (Phenol). -
Column Temp:
.
Sample Preparation[1][2]
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Accurately weigh 50 mg of 5-Hydroxy-2-methoxybenzonitrile into a 50 mL volumetric flask. Dissolve and dilute to volume (1000
). -
Working Standard: Dilute Stock 1:20 to obtain 50
.
Validation Workflow Visualization
The following diagram outlines the logical flow for the inter-laboratory study, ensuring all ICH Q2(R2) requirements are met before statistical pooling.
Figure 1: Step-wise workflow for coordinating the multi-site validation campaign.
Part 3: Data Analysis & Results
System Suitability Criteria (Mandatory)
Before data collection, every participating lab must meet these criteria:
-
Tailing Factor (
): (Critical for phenolic compounds). -
Theoretical Plates (
): . -
Injection Precision (n=6):
.
Inter-Laboratory Performance Data (Simulated)
The following table summarizes the performance of Method A across three independent laboratories.
| Parameter | Acceptance Criteria | Lab 1 (Originator) | Lab 2 (Receiver) | Lab 3 (Receiver) | Status |
| Linearity ( | 0.9998 | 0.9995 | 0.9997 | PASS | |
| Accuracy (Spike 100%) | 100.2% | 99.1% | 100.5% | PASS | |
| Repeatability (RSD) | 0.4% | 0.8% | 0.6% | PASS | |
| Intermediate Precision | -- | -- | -- | 1.2% (Pooled) |
The Horwitz Ratio (HorRat)
To objectively validate the method's precision independent of the analyte concentration, we calculate the HorRat value:
-
Average Concentration (
): 0.05 (fraction for 5% impurity level) or 1.0 (pure substance). -
Predicted RSD (
): -
Result: For the assay (100%), the HorRat is 0.6 , which is well within the acceptable range (
), confirming the method is robust for inter-lab use.
Part 4: Decision Matrix (Method A vs. Method B)
When should you switch from the standard HPLC-UV method to the UHPLC-MS/MS alternative? Use this decision logic.
Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity and matrix requirements.
Part 5: Troubleshooting & Scientific Rationale
Causality in Experimental Choices
-
Acidic Mobile Phase: We utilize pH ~2.5.
-
Reasoning: The pKa of the phenolic -OH is ~9.2. However, localized pH shifts on the silica surface can cause micro-ionization. Keeping the pH < 3 ensures the molecule remains 100% protonated (neutral), maximizing interaction with the hydrophobic C18 chains and preventing "fronting" or "tailing."
-
-
Wavelength Selection (254 nm):
-
Reasoning: While phenols absorb at 280 nm, the benzonitrile group provides a strong, distinct chromophore at 254 nm. Using 254 nm often reduces baseline noise from mobile phase modifiers compared to lower wavelengths (e.g., 210 nm).
-
Common Failure Modes
-
Drifting Retention Times: Usually indicates insufficient equilibration of the column with the acidic modifier. Protocol Fix: Flush column with 20 column volumes of Mobile Phase A before starting.
-
Split Peaks: Indicates solvent mismatch. Protocol Fix: Ensure the sample diluent matches the initial mobile phase conditions (e.g., 10% ACN / 90% Water) rather than 100% ACN.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][5] Available at: [Link]
-
International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[4][6] ISO.[7][8] Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10920675, 5-Hydroxy-2-methoxybenzonitrile.[9] PubChem.[10][9] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[3] Analytical Procedures and Methods Validation for Drugs and Biologics.[11][12] FDA Guidance Documents.[3] Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. BS ISO 5725-2:2019 | 31 Dec 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 7. ISO 5725-2:2025 - Accuracy Method For Repeatability - The ANSI Blog [blog.ansi.org]
- 8. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 9. PubChemLite - 5-hydroxy-2-methoxybenzonitrile (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 10. 5-(Hydroxymethyl)-2-methoxybenzonitrile | C9H9NO2 | CID 22996194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. mastercontrol.com [mastercontrol.com]
comparing the reactivity of the hydroxyl vs. nitrile group in 5-Hydroxy-2-methoxybenzonitrile
Executive Summary
This guide provides a technical analysis of 5-Hydroxy-2-methoxybenzonitrile (5-HMB) , focusing on the distinct reactivity profiles of its two primary functional groups: the phenolic hydroxyl (-OH) at position 5 and the nitrile (-CN) at position 1.
For drug development professionals, 5-HMB represents a "privileged scaffold" due to its orthogonal reactivity . The electronic environment—defined by the meta-relationship between the electron-withdrawing nitrile and the hydroxyl group, modulated by the ortho-methoxy donor—creates a window for highly selective transformations. This guide details how to exploit these electronic nuances to achieve chemoselective alkylation, hydrolysis, and reduction.
Chemical Profile & Electronic Landscape
To predict reactivity accurately, we must quantify the electronic push-pull effects within the benzene ring.
Electronic Effects Analysis (Hammett Prediction)
The reactivity of the C5-hydroxyl group is governed by the cumulative electronic effects of the substituents relative to its position.
-
Nitrile (-CN) at C1 (Meta to OH): Acts as a strong electron-withdrawing group (EWG) via induction (
). This stabilizes the phenoxide anion, increasing acidity. -
Methoxy (-OMe) at C2 (Para to OH): Acts as an electron-donating group (EDG) via resonance (
). This destabilizes the phenoxide, decreasing acidity.
Net Effect: The inductive withdrawal of the nitrile dominates, but is partially mitigated by the methoxy group.
-
Estimated pKa: ~9.3 (compared to Phenol pKa ~10.0 and 3-Cyanophenol pKa ~8.6).
-
Implication: The C5-hydroxyl is sufficiently acidic to be deprotonated by mild bases (e.g.,
, ) without affecting the nitrile, which typically requires strong hydroxides or Lewis acids for activation.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent reaction pathways accessible through each functional group.
Figure 1: Orthogonal reaction pathways. The hydroxyl group reacts via nucleophilic mechanisms (green), while the nitrile group reacts via electrophilic addition/hydrolysis (red).
Comparative Reactivity Analysis
The table below summarizes the operational differences between the two groups. The key takeaway is the activation energy gap : the hydroxyl group can be functionalized under kinetic control at room temperature, while the nitrile requires thermodynamic control (heat/catalysis).
Table 1: Reactivity Comparison (OH vs. CN)
| Feature | Hydroxyl Group (-OH) | Nitrile Group (-CN) |
| Primary Character | Nucleophile (as phenoxide) | Electrophile (at carbon) |
| Activation Mode | Deprotonation (Base) | Protonation (Acid) or Nucleophilic Attack |
| Reactivity Threshold | Low (RT, Mild Base) | High (Reflux, Strong Acid/Base) |
| pKa / Electrophilicity | pKa ~9.3 (Acidic) | Low electrophilicity due to ortho-OMe resonance |
| Stability | Susceptible to oxidation (quinones) | Very stable to oxidation; stable to mild base |
| Key Transformation | Etherification (Williamson) | Hydrolysis (to -COOH) or Reduction (to -CH2NH2) |
Experimental Case Studies & Protocols
The following protocols are synthesized from field-proven methodologies for substituted benzonitriles. They demonstrate how to achieve chemoselectivity.
Case A: Selective O-Alkylation (Preserving the Nitrile)
Objective: Functionalize the C5-hydroxyl without hydrolyzing the C1-nitrile.
Mechanism: The reaction proceeds via the phenoxide ion.[1] The nitrile remains inert because
Protocol:
-
Reagents: 5-HMB (1.0 eq), Alkyl Halide (1.1 eq),
(2.0 eq). -
Solvent: Anhydrous DMF (Dimethylformamide) or Acetone.
-
Procedure:
-
Dissolve 5-HMB in DMF (0.5 M concentration).
-
Add
and stir at Room Temperature (RT) for 15 min to generate the yellow phenoxide anion. -
Add Alkyl Halide dropwise.[1]
-
Stir at 60°C for 4–6 hours.
-
-
Validation: Monitor by TLC. The nitrile stretch (
) must remain visible in IR. -
Workup: Pour into ice water. The nitrile product typically precipitates.
Scientist's Note: The ortho-methoxy group at C2 exerts a steric effect that actually protects the nitrile slightly, making it even more robust against accidental hydrolysis during this step compared to a simple 4-hydroxybenzonitrile.
Case B: Nitrile Hydrolysis (In Presence of Hydroxyl)
Objective: Convert the nitrile to a carboxylic acid.[2][3][4][5] Challenge: The phenol will deprotonate immediately, forming a dianion equivalent (if -COOH forms) or a phenoxide-nitrile species. This solubility change must be managed.
Protocol:
-
Reagents: 5-HMB (1.0 eq), NaOH (10% aq, 5.0 eq).
-
Solvent: Ethanol/Water (1:1).
-
Procedure:
-
Workup (Critical):
-
Cool to RT. The solution contains the disodium salt (phenolate + carboxylate).
-
Acidify carefully to pH ~3-4.
-
The product (5-hydroxy-2-methoxybenzoic acid) will precipitate.
-
Case C: Chemoselective Reduction
Objective: Reduce Nitrile to Amine without reducing the aromatic ring.
Protocol: Use Borane-THF (
-
Note: The hydroxyl group will react with 1 equivalent of borane to form a borate ester (
) and release . Therefore, you must use excess reducing agent (at least 3-4 equivalents). -
Workup: Requires an acidic quench (MeOH/HCl) to break the boron-nitrogen and boron-oxygen bonds.
Mechanistic Visualization
The following diagram details the electronic logic dictating the selectivity in Case A (Alkylation).
Figure 2: Mechanistic flow for selective O-alkylation. The stability of the phenoxide intermediate, modulated by the meta-nitrile and para-methoxy groups, facilitates clean SN2 reactions.
Conclusion
5-Hydroxy-2-methoxybenzonitrile offers a predictable and robust platform for medicinal chemistry. The reactivity is governed by the acidity of the C5-phenol (enhanced by the nitrile) and the robustness of the C1-nitrile (sterically and electronically shielded by the methoxy group).
-
For Linker Attachment: Target the C5-hydroxyl using weak bases (
) and alkyl halides. -
For Scaffold Modification: Target the C1-nitrile using harsh hydrolysis or hydride reduction, bearing in mind the need to account for the acidic proton at C5.
References
-
PubChem. (n.d.). 5-hydroxy-2-methoxybenzonitrile (Compound).[9][10][11][12] National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
LibreTexts Chemistry. (2025). Hydrolysis of Nitriles. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Nitriles to Amines. Retrieved February 19, 2026, from [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
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- 10. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
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- 12. 2-HYDROXY-5-METHOXYBENZONITRILE | 39835-11-5 [chemicalbook.com]
Safety Operating Guide
5-Hydroxy-2-methoxybenzonitrile: Proper Disposal & Safety Logistics
[1][2][3][4][5][6][7][8]
Part 1: Executive Safety Directive
Stop and Verify: Before handling waste, confirm the physical state and purity of the material. 5-Hydroxy-2-methoxybenzonitrile typically presents as a solid powder (beige to off-white).[1] It possesses dual chemical functionalities—a nitrile group (-CN) and a phenolic hydroxyl group (-OH) —which dictate its incompatibility profile.
Core Disposal Rule: NEVER dispose of this compound down the drain. NEVER mix with strong acids (risk of HCN liberation) or strong oxidizers.[2] MANDATORY: High-temperature incineration via a licensed hazardous waste contractor.
Part 2: Hazard Profiling & Segregation Logic
To ensure a self-validating safety system, you must understand why specific protocols are enforced.
Chemical Hazard Assessment
| Property | Characteristic | Operational Implication |
| Functional Group | Nitrile (-CN) | Potential for toxic nitrogen oxide (NOx) or cyanide gas release during improper combustion or acidic hydrolysis. |
| Acidity | Phenol (-OH) | Weakly acidic. Incompatible with strong bases and oxidizers.[3][2] |
| Toxicity | Acute Tox.[4][1][5][6] (Oral/Dermal) | Treat as toxic.[4][7][5] High risk of absorption through skin due to lipophilic methoxy group. |
| Environmental | Aquatic Toxicity | strictly prohibited from entering water tables or sanitary sewers. |
Waste Stream Segregation
Proper segregation prevents "unknown" reactions in waste drums.
-
Solid Waste (Pure Substance): Segregate into "Toxic Solids - Organic" .
-
Liquid Waste (Solutions):
-
Non-Halogenated Solvents: If dissolved in Methanol, DMSO, or Ethyl Acetate, segregate into "Organic Solvents - Non-Halogenated" .
-
Halogenated Solvents: If dissolved in DCM or Chloroform, segregate into "Organic Solvents - Halogenated" .
-
-
Contaminated Debris: Gloves, weigh boats, and paper towels must go into "Solid Hazardous Debris" .
Part 3: Step-by-Step Disposal Protocol
Phase A: Preparation & Packaging
-
PPE Verification: Don nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Use a fume hood for all transfer operations to avoid dust inhalation.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Avoid metal containers if the waste is acidic.
-
Transfer:
-
Labeling: Affix a hazardous waste label immediately.
-
Chemical Name: Write "5-Hydroxy-2-methoxybenzonitrile" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Phase B: Storage & Hand-off[2][3][7][8][15]
-
Secondary Containment: Place the primary waste container inside a secondary plastic tray to capture potential leaks.
-
Storage Location: Store in a satellite accumulation area (SAA) inside a fume hood or a ventilated flammables cabinet.
-
Disposal Request: Contact your Environmental Health & Safety (EHS) office or licensed contractor (e.g., Veolia, Clean Harbors) for pickup.
-
Note: Specify "Organic Nitrile Solid" on the manifest to ensure the incinerator facility uses an afterburner/scrubber system.
-
Part 4: Spill Response Methodology
Immediate Action Required: If a spill occurs, executing a pre-planned workflow reduces exposure risks.[4][10][3][11]
Spill Response Workflow (Visualized)
Figure 1: Decision logic for immediate spill response. Note the differentiation between solid and liquid containment to prevent aerosolization.
Cleanup Protocol
-
Isolate: Mark the area. If the spill is large (>10g) or outside a hood, evacuate the lab.
-
Contain:
-
Decontaminate: Wash the surface with a soap and water solution.[9] Collect all rinsate as hazardous waste.
-
Disposal: Place all cleanup materials (gloves, towels, absorbent) into the hazardous waste bag/container.
Part 5: Disposal Decision Tree
Use this logic flow to determine the correct waste stream for your specific experimental context.
Figure 2: Waste stream segregation logic. Correct classification reduces disposal costs and prevents dangerous chemical incompatibilities.
References
-
University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures - Organic Nitriles. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
Science Ready. (2025). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 6. static.cymitquimica.com [static.cymitquimica.com]
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- 9. fishersci.ca [fishersci.ca]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. vigon.com [vigon.com]
Personal protective equipment for handling 5-Hydroxy-2-methoxybenzonitrile
Topic: Personal Protective Equipment (PPE) for Handling 5-Hydroxy-2-methoxybenzonitrile CAS: 77628-51-4 Content Type: Operational Safety & Logistics Guide[1]
Executive Safety Summary
5-Hydroxy-2-methoxybenzonitrile is a functionalized benzonitrile derivative used primarily as a pharmaceutical intermediate.[1] While valuable for its dual reactivity (phenolic hydroxyl and nitrile groups), it presents specific handling challenges.[1]
Core Hazards:
-
Acute Toxicity (Nitrile moiety): Potential for metabolic release of cyanide ions (CN⁻) in vivo, though typically slower than aliphatic nitriles.[1] Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]
-
Irritation (Phenolic/Ether moieties): High risk of severe eye irritation and skin sensitization.
-
Physical State: Typically a solid powder. Dust generation is the primary exposure vector during weighing and transfer.
The Golden Rule: Treat this compound as a Class 3 Toxicant . Do not rely on "standard" lab PPE; specific barrier protection against organic nitriles is required.
Risk Assessment & Hazard Identification
Before selecting PPE, you must validate the scale of your operation.[1] The risk profile changes significantly from milligram-scale weighing to gram-scale synthesis.[1]
| Hazard Class | H-Code (Inferred*) | Description | Operational Implication |
| Acute Tox. Oral | H302/H301 | Harmful/Toxic if swallowed.[3] | Zero Tolerance for hand-to-mouth contact. Double gloving required. |
| Acute Tox.[3] Dermal | H312 | Harmful in contact with skin.[4] | Solubilized compound penetrates skin faster than solid. |
| Skin/Eye Irrit. | H315/H319 | Causes skin/serious eye irritation.[2][5][6][7][8] | Dust can cause corneal damage. Goggles are mandatory (no safety glasses).[1] |
| STOT SE 3 | H335 | May cause respiratory irritation.[3][4][6][7][8] | Fume hood use is non-negotiable. |
*Note: H-codes are based on structural analogs (e.g., 4-Hydroxy-3-methoxybenzonitrile) in the absence of a substance-specific harmonized GHS classification.[1] Always assume the higher hazard category.[1]
PPE Selection Matrix
Use this matrix to determine the required protection level (PL) for your specific workflow.
| Parameter | Level 1: Analytical Scale | Level 2: Preparative Scale |
| Quantity | < 100 mg (Solid) | > 100 mg (Solid) or Any Solution Handling |
| Primary Risk | Dust inhalation, incidental contact.[1] | Splash, aerosolization, significant dermal exposure.[1] |
| Hand Protection | Single Nitrile Gloves (min 5 mil / 0.12 mm). | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) OR Laminate (Silver Shield) if handling >10g.[1] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1). | Chemical Safety Goggles + Face Shield (if heating/stirring).[1] |
| Respiratory | Fume Hood (Sash at 18"). | Fume Hood. If outside hood (e.g., balance): N95/P100 Respirator . |
| Body Defense | Standard Lab Coat (Cotton/Poly). | Chemical-Resistant Apron (Tyvek/PVC) over Lab Coat.[1] |
Detailed Technical Specifications
A. Hand Protection (The Critical Barrier)
Why: Nitriles can permeate standard latex rubber rapidly. Phenolic compounds can act as permeation enhancers for other solvents.
-
Recommendation: Use Nitrile Butadiene Rubber (NBR) gloves.
-
Breakthrough Time: Standard disposable nitrile provides ~15-30 minutes protection against benzonitrile solutions.
-
Protocol: Change outer gloves immediately upon any splash. Change routine gloves every 60 minutes.
-
Prohibited: Do NOT use Latex or Vinyl gloves.
B. Respiratory Protection
Why: The nitrile group poses a risk of inhibition of cytochrome c oxidase if metabolized to cyanide, though less volatile than acetonitrile. Dust control is paramount.
-
Primary Control: All open handling must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity .
-
Secondary Control (Spill/Cleaning): Use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges (e.g., 3M 60923).[1]
C. Eye & Face Protection
Why: Phenolic solids are corrosive to mucous membranes.
-
Standard: Indirectly vented chemical splash goggles (prevent dust entry).
-
Contraindication: Standard safety glasses provide insufficient protection against airborne dust or splashes from below.
Operational Protocol: Donning & Doffing
To ensure zero cross-contamination, follow this strict logical workflow.
Figure 1: Sequential PPE Donning and Doffing Workflow to minimize exposure risk.
Emergency Response & Disposal
Spill Response Logic
Scenario: You spill 500 mg of solid powder on the bench.
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Don double nitrile gloves and P100 respirator if outside hood.
-
Contain: Cover with wet paper towels to prevent dust aerosolization.
-
Clean: Wipe up carefully. Clean surface with 1N NaOH (to convert phenols to salts) followed by water.[1]
-
Disposal: Place all waste in Solid Hazardous Waste .
Waste Disposal Specifications
Never dispose of nitriles down the sink. Hydrolysis can release toxic byproducts.
| Waste Stream | Criteria | Packaging |
| Solid Organic Waste | Contaminated gloves, paper towels, solid chemical.[1] | Double-bagged in clear polyethylene, labeled "Toxic Solid".[1] |
| Liquid Organic Waste | Mother liquors, wash solvents. | HDPE Drum. Segregate from Strong Acids (Risk of HCN formation).[1] |
| Sharps | Contaminated needles/syringes.[9] | Rigid puncture-proof container, labeled "Chemically Contaminated".[1][9] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzonitrile Derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]
Sources
- 1. myusf.usfca.edu [myusf.usfca.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. bio.vu.nl [bio.vu.nl]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
